molecular formula C5H12O2 B1294847 1-Methoxy-2-butanol CAS No. 53778-73-7

1-Methoxy-2-butanol

Cat. No.: B1294847
CAS No.: 53778-73-7
M. Wt: 104.15 g/mol
InChI Key: CSZZMFWKAQEMPB-UHFFFAOYSA-N
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Description

1-Methoxy-2-butanol is a secondary alcohol that has been identified as one of the volatile constituents in Zenkoji wines.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxybutan-2-ol
Source PubChem
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InChI

InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZZMFWKAQEMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866360
Record name 2-Butanol, 1-methoxy-
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53778-73-7
Record name 1-Methoxy-2-butanol
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Record name 2-Butanol, 1-methoxy-
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Record name 2-Butanol, 1-methoxy-
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Record name 2-Butanol, 1-methoxy-
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Record name 1-methoxybutan-2-ol
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Foundational & Exploratory

In-Depth Technical Guide to 1-Methoxy-2-butanol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 1-Methoxy-2-butanol, with a particular focus on its relevance in research and pharmaceutical development.

Chemical Structure and Identification

This compound is a secondary alcohol and an ether. Its structure consists of a butane backbone with a methoxy group (-OCH₃) at the C1 position and a hydroxyl group (-OH) at the C2 position.

IdentifierValue
IUPAC Name 1-methoxybutan-2-ol[1]
CAS Number 53778-73-7[2]
Molecular Formula C₅H₁₂O₂[2]
Molecular Weight 104.15 g/mol [3]
SMILES CCC(O)COC[3]
InChI InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3[2]
InChIKey CSZZMFWKAQEMPB-UHFFFAOYSA-N[2]

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

Summarized below are the key physicochemical and spectroscopic properties of this compound.

Physicochemical Properties:

PropertyValueReference
Appearance Colorless to almost colorless clear liquid
Boiling Point 133-135 °C (lit.)[4]
Melting Point -90 °C (estimate)[4]
Density 0.906 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.412 (lit.)[4]
Flash Point 39 °C (102.2 °F) - closed cup[5]
Vapor Pressure 2.967 mmHg at 25 °C (est.)[5]
logP (Octanol/Water) 0.168 (est)[4]
Water Solubility Moderately soluble[3]

Spectroscopic Data:

Spectrum TypeKey Peaks/Signals
¹H NMR Spectra available, detailed peak assignments vary by source.[6]
¹³C NMR Spectra available, detailed peak assignments vary by source.[7]
Infrared (IR) Spectra available, characteristic peaks for O-H and C-O stretching.[8]
Mass Spectrometry (MS) Electron ionization spectra available.[2][9]

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound involves the ring-opening of 1,2-epoxybutane with methanol.[3] A particularly effective method utilizes graphite oxide as a heterogeneous catalyst.[10]

Experimental Protocol: Graphite Oxide-Catalyzed Synthesis

This protocol describes the synthesis of this compound from 1,2-epoxybutane and methanol using graphite oxide as a catalyst.[10]

Materials:

  • 1,2-Epoxybutane (1.0 mmol)

  • Methanol (5.0 mmol)

  • Graphite Oxide (GO) (1 mg)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Flash column chromatography setup

Procedure:

  • To a solution of 1,2-epoxybutane (1 mmol) and methanol (5 mmol) in a round-bottom flask, add 1 mg of graphite oxide (GO) at room temperature.

  • Stir the mixture at 20 °C for 1 hour.

  • Monitor the reaction progress by Gas Chromatography/Mass Spectrometry (GC/MS) analysis.

  • Upon completion, add CH₂Cl₂ to the reaction mixture.

  • Filter the mixture to remove the graphite oxide catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography using a hexane/EtOAc (6:1) mixture as the eluent to isolate pure this compound.

Synthesis Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 1,2-Epoxybutane reaction Mix and stir at 20°C for 1h start1->reaction start2 Methanol start2->reaction start3 Graphite Oxide (Catalyst) start3->reaction workup1 Add CH2Cl2 reaction->workup1 workup2 Filter to remove catalyst workup1->workup2 workup3 Evaporate solvent workup2->workup3 purification Flash Column Chromatography (Hexane/EtOAc 6:1) workup3->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile solvent and a key intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications.[3]

Role as a Synthetic Intermediate:

General Experimental Protocol: N-Alkylation of an Amine (Illustrative)

This protocol provides a general methodology for the N-alkylation of a primary amine, which can be conceptually applied to the synthesis of derivatives from this compound.

Materials:

  • Primary amine (e.g., n-hexylamine)

  • This compound (as the alkylating agent precursor, which would first be oxidized to the corresponding ketone)

  • Ruthenium catalyst (as described in the literature)

  • Suitable solvent (e.g., toluene)

  • Reducing agent (if proceeding via reductive amination)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure (Conceptual Outline):

  • The reaction would likely proceed via a "borrowing hydrogen" mechanism, where the catalyst temporarily oxidizes the alcohol (this compound) to the corresponding ketone.

  • The ketone then reacts with the primary amine (n-hexylamine) to form an imine intermediate.

  • The catalyst, which "borrowed" the hydrogen, then reduces the imine to the final N-alkylated amine product, N-(1-methoxy-2-butyl)-n-hexylamine, and is regenerated.

  • The reaction would be carried out under an inert atmosphere at an elevated temperature.

  • Work-up would involve removing the catalyst by filtration, followed by solvent evaporation and purification of the product by chromatography or distillation.

Logical Relationship for N-Alkylation:

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism (Borrowing Hydrogen) cluster_product Product reactant1 This compound oxidation Oxidation of Alcohol to Ketone reactant1->oxidation [Ru] reactant2 Primary Amine (R-NH2) condensation Condensation to form Imine reactant2->condensation catalyst Ru Catalyst catalyst->oxidation oxidation->condensation reduction Reduction of Imine condensation->reduction [Ru]-H reduction->catalyst Regenerated product N-Alkylated Amine reduction->product

Caption: Logical workflow for N-alkylation using this compound.

Role as a Solvent:

Due to its amphiphilic nature, this compound can be a useful solvent in various pharmaceutical processes, such as in the formulation of drug substances or during crystallization and purification steps.[3][11] Its moderate boiling point and water solubility make it a potentially greener alternative to more hazardous solvents.

Safety and Handling

This compound is a flammable liquid and requires appropriate safety precautions.[1]

GHS Hazard Information:

  • Pictogram: Flame (GHS02)[1]

  • Signal Word: Warning[1]

  • Hazard Statement: H226: Flammable liquid and vapor[1]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[12]

  • Keep the container tightly closed in a dry and well-ventilated place.[12]

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Use personal protective equipment, including safety glasses, gloves, and a respirator if ventilation is inadequate.[13]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications, it is essential to consult detailed research articles and safety data sheets.

References

Synthesis of 1-Methoxy-2-butanol from Butylene Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methoxy-2-butanol from butylene oxide (also known as 1,2-epoxybutane). The primary synthetic route involves the catalyzed ring-opening of the epoxide with methanol. This document details the underlying reaction mechanisms, presents a compilation of relevant experimental data, and offers detailed protocols for laboratory-scale synthesis, purification, and analysis.

Introduction

This compound is a specialty chemical with applications as a solvent and as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] Its synthesis is a prime example of epoxide chemistry, a cornerstone of modern organic synthesis. The most common and efficient method for its preparation is the alcoholysis of butylene oxide with methanol in the presence of a catalyst.[1] This reaction opens the strained three-membered epoxide ring, leading to the formation of a methoxy alcohol.

The reaction can produce two constitutional isomers: this compound and 2-methoxy-1-butanol. The regioselectivity of the ring-opening reaction is a critical factor and is highly dependent on the catalytic conditions employed (acidic or basic). Understanding and controlling this selectivity is paramount for achieving a high yield of the desired this compound isomer.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from butylene oxide and methanol proceeds via a nucleophilic ring-opening mechanism. The regiochemical outcome of this reaction is dictated by the nature of the catalyst.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by methanol. The protonation weakens the C-O bonds and creates a partial positive charge on the carbon atoms. For an unsymmetrical epoxide like butylene oxide, the positive charge is better stabilized at the more substituted carbon atom (C2). Consequently, the methanol nucleophile preferentially attacks the more substituted carbon (C2), leading to the formation of This compound as the major product. This pathway has significant SN1-like character.[2][3]

Base-Catalyzed Ring-Opening

In the presence of a basic catalyst, the methanol is deprotonated to form a more potent nucleophile, the methoxide ion (CH₃O⁻). This strong nucleophile then attacks the epoxide ring via a classic SN2 mechanism. Due to steric hindrance, the methoxide ion preferentially attacks the less substituted carbon atom (C1) of the butylene oxide ring. This results in the formation of 2-methoxy-1-butanol as the major product.[2]

G

Data Presentation

The following tables summarize quantitative data from various sources for the ring-opening of epoxides with methanol. While specific data for butylene oxide is limited, the provided information from analogous reactions offers valuable insights into expected outcomes under different catalytic conditions.

Table 1: Catalytic Synthesis of Methoxy Alcohols from Epoxides

CatalystEpoxide SubstrateMethanol:Epoxide Molar RatioTemperature (°C)Time (h)Yield (%)Selectivity (Major Product)Reference
Graphite Oxide1,2-Epoxybutane5:1201-This compound[4]
NaOHPropylene OxideLarge Excess--901-Methoxy-2-propanol[5]
Racemic Co(III) complexPropylene Oxide1:1Room Temp.240~8 (by weight)98.2% (1-Methoxy-2-propanol)[6]
Sn-Beta ZeoliteEpichlorohydrin-604>95High for terminal ether[7]

Note: The yield for the graphite oxide catalyzed reaction was not specified for 1,2-epoxybutane in the cited source, but the general procedure was provided.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound. A general procedure is outlined, followed by a more specific example based on available literature.

General Laboratory-Scale Synthesis (Graphite Oxide Catalyst)

This protocol is adapted from a general procedure for the alcoholysis of epoxides.[4]

Materials:

  • 1,2-Epoxybutane (Butylene Oxide)

  • Anhydrous Methanol

  • Graphite Oxide (GO)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a solution of 1,2-epoxybutane (1 mmol) in anhydrous methanol (5 mmol), add graphite oxide (1 mg) at room temperature.

  • Stir the mixture for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, add dichloromethane (CH₂Cl₂) to the reaction mixture.

  • Filter the mixture to remove the graphite oxide catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 6:1) as the eluent to isolate this compound.[4]

Purification by Fractional Distillation

For larger scale preparations, or when column chromatography is not ideal, fractional distillation can be employed to purify this compound from the reaction mixture, particularly to separate it from unreacted methanol and the isomeric by-product, 2-methoxy-1-butanol.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and a collection flask.

  • Initial Distillation: Gently heat the crude reaction mixture. The first fraction to distill will be the lower-boiling component, which is typically unreacted methanol (boiling point: ~65 °C).

  • Fractional Separation: As the temperature rises, carefully collect the fractions. This compound has a boiling point of approximately 134-136 °C. The isomeric impurity, 2-methoxy-1-butanol, has a different boiling point, allowing for their separation through careful control of the distillation temperature.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an essential technique for analyzing the product mixture to determine the conversion of butylene oxide and the regioselectivity of the reaction.

  • Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating the isomeric methoxy butanols.[8]

  • Injection: A small aliquot of the reaction mixture is diluted in a suitable solvent (e.g., dichloromethane) and injected into the GC.

  • Temperature Program: A typical temperature program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of all components.[9]

  • Mass Spectrometry: The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparing the fragmentation patterns with a library database. The relative peak areas in the gas chromatogram can be used to quantify the ratio of this compound to 2-methoxy-1-butanol, thus determining the selectivity of the reaction.

Visualizations

G A 1. Reaction Setup (Butylene Oxide, Methanol, Catalyst) B 2. Reaction (Stirring at specified temperature) A->B C 3. Work-up (Catalyst removal, Solvent evaporation) B->C D 4. Purification (e.g., Fractional Distillation) C->D E 5. Analysis (GC-MS, NMR) D->E F Pure this compound E->F

References

An In-depth Technical Guide to 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methoxy-2-butanol, a versatile ether alcohol. The document details its chemical and physical properties, synthesis protocols, and applications relevant to scientific research and development.

Core Chemical Information

This compound is a colorless, liquid organic compound classified as a secondary alcohol and an ether.[1] Its structure features a methoxy group (-OCH₃) on the first carbon and a hydroxyl group (-OH) on the second carbon of a butane chain.

  • Molecular Formula: C₅H₁₂O₂[1][2][3][4]

  • Molecular Weight: 104.15 g/mol [1][4]

  • IUPAC Name: 1-methoxybutan-2-ol[1][3][4]

  • CAS Number: 53778-73-7[1][2][3]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of this compound, compiled from various sources for easy reference.

PropertyValueCitation(s)
Physical State Clear, colorless liquid[1][5]
Density 0.906 g/mL at 25 °C[2][6]
Boiling Point 133-135 °C[2][6]
Melting Point -90 °C (estimate)[2][5]
Flash Point 39 °C (102.2 °F) - closed cup[7]
Refractive Index (n20/D) 1.412[2][6]
Vapor Pressure 2.97 mmHg at 25°C[2]
LogP 0.40370[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Exact Mass 104.083729621[2]

Synthesis of this compound

The primary industrial synthesis of this compound involves the ring-opening reaction of an epoxide with methanol.

General Synthesis Pathway:

G cluster_reactants Reactants cluster_process Process cluster_product Product Epoxide 1,2-Epoxybutane (Butylene Oxide) Reaction Alcoholysis Reaction (Catalyst) Epoxide->Reaction Methanol Methanol Methanol->Reaction Product This compound Reaction->Product Ring-Opening

Caption: Synthesis of this compound via alcoholysis.

A common laboratory-scale method utilizes graphite oxide as a catalyst for the alcoholysis of epoxides, which proceeds under mild conditions.[1][8] Another established industrial method for a similar compound, 1-methoxy-2-propanol, involves the reaction of propylene oxide with an excess of methanol in the presence of a catalyst like NaOH.[9]

Experimental Protocols

Protocol: Graphite Oxide-Catalyzed Synthesis of this compound

This protocol is adapted from a general procedure for the alcoholysis of epoxides.[8]

Materials:

  • 1,2-Epoxybutane (1 mmol)

  • Methanol (5 mmol)

  • Graphite Oxide (GO) catalyst (1 mg)

  • Dichloromethane (CH₂Cl₂)

  • Hexane/Ethyl Acetate (6:1) for chromatography

Procedure:

  • To a solution of 1,2-epoxybutane (1 mmol) and methanol (5 mmol), add 1 mg of graphite oxide (GO) at room temperature.

  • Stir the mixture. Reaction progress can be monitored using GC/MS analysis.

  • Upon completion, add dichloromethane (CH₂Cl₂) to the mixture.

  • Filter the mixture to remove the catalyst and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography using a hexane/ethyl acetate (6:1) mixture as the eluent to isolate pure this compound.[8]

G A 1. Dissolve 1,2-Epoxybutane and Methanol B 2. Add Graphite Oxide (GO) Catalyst (1 mg) A->B C 3. Stir at Room Temperature (Monitor by GC/MS) B->C D 4. Dilute with CH₂Cl₂ and Filter C->D E 5. Evaporate Solvent (Reduced Pressure) D->E F 6. Purify by Flash Chromatography (Hexane/EtOAc) E->F G 7. Isolate Pure This compound F->G

Caption: Experimental workflow for laboratory synthesis.

Applications in Research and Development

This compound serves multiple roles across various scientific and industrial domains.

  • Solvent: Its properties make it an effective solvent in paints, coatings, and cleaning products.[1]

  • Chemical Intermediate: It is a valuable building block in organic synthesis. For instance, it can be used to synthesize N-(1-methoxy-2-butyl)-n-hexylamine through the N-alkylation of n-hexylamine using a ruthenium catalyst.[2][6] This highlights its utility in creating more complex molecules with potential applications in agrochemicals and pharmaceuticals.[1]

  • Role of Methoxy Groups in Drug Development: The methoxy group is a significant pharmacophore in medicinal chemistry. It can alter electronic properties, enhance solubility, and play a key role in ligand-target interactions and the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[10] While this compound itself is not an active pharmaceutical ingredient, its structural motifs are relevant to the synthesis of larger, biologically active molecules.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product A This compound D N-Alkylation A->D B n-Hexylamine B->D C Ruthenium Catalyst C->D Catalyzes E N-(1-methoxy-2-butyl)- n-hexylamine D->E

References

An In-depth Technical Guide to the Basic Reactions of 1-Methoxy-2-butanol in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2-butanol is a bifunctional organic molecule containing both an ether and a secondary alcohol functional group. This unique structure allows it to undergo a variety of chemical transformations, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the fundamental reactions of this compound, including its synthesis, oxidation, esterification, ether cleavage, and dehydration. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the ring-opening of 1,2-epoxybutane (butylene oxide) with methanol. This reaction is typically catalyzed by an acid or a solid catalyst to enhance regioselectivity and reaction rates.

Graphite Oxide-Catalyzed Alcoholysis of 1,2-Epoxybutane

A mild and effective method for the synthesis of this compound utilizes graphite oxide as a heterogeneous catalyst.[1] This method offers good yields and straightforward product isolation.

Experimental Protocol:

  • To a solution of 1,2-epoxybutane (1 mmol) in methanol (5 mmol), add 1 mg of graphite oxide (GO).

  • Stir the mixture at room temperature (20°C) for 1 hour.

  • Monitor the reaction progress using gas chromatography/mass spectrometry (GC/MS).

  • Upon completion, add dichloromethane (CH₂Cl₂) to the reaction mixture.

  • Filter the mixture to remove the graphite oxide catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography using a hexane/EtOAc (6:1) eluent to obtain pure this compound.[1]

Quantitative Data:

CatalystTemperature (°C)Time (h)Yield (%)Reference
Graphite Oxide20138-58[1]

Logical Relationship Diagram:

G 1,2-Epoxybutane 1,2-Epoxybutane Reaction Reaction 1,2-Epoxybutane->Reaction Methanol Methanol Methanol->Reaction This compound This compound Reaction->this compound Graphite Oxide, 20°C, 1h G This compound This compound Oxidation Oxidation This compound->Oxidation TEMPO, NaOCl 1-Methoxy-2-butanone 1-Methoxy-2-butanone Oxidation->1-Methoxy-2-butanone G This compound This compound Esterification Esterification This compound->Esterification Acetic_Acid Acetic Acid Acetic_Acid->Esterification 1-Methoxy-2-butyl_acetate 1-Methoxy-2-butyl acetate Esterification->1-Methoxy-2-butyl_acetate Amberlyst-35, 353 K Water Water Esterification->Water G cluster_0 Ether Cleavage (SN2) cluster_1 Further Reaction with Excess HBr This compound This compound Protonated_Ether Protonated Ether This compound->Protonated_Ether + HBr Transition_State SN2 Transition State Protonated_Ether->Transition_State + Br⁻ Methanol Methanol Transition_State->Methanol 1,2-Butanediol 1,2-Butanediol Transition_State->1,2-Butanediol HBr HBr Br_ion Br⁻ Methanol_2 Methanol Methyl_bromide Methyl bromide Methanol_2->Methyl_bromide + HBr 1,2-Butanediol_2 1,2-Butanediol 1,2-Dibromobutane 1,2-Dibromobutane 1,2-Butanediol_2->1,2-Dibromobutane + 2 HBr HBr_2 HBr (excess) G This compound This compound Protonation Protonation This compound->Protonation H₂SO₄ Carbocation Secondary Carbocation Protonation->Carbocation - H₂O Elimination_Zaitsev Zaitsev Elimination Carbocation->Elimination_Zaitsev Elimination_Hofmann Hofmann Elimination Carbocation->Elimination_Hofmann 1-Methoxy-2-butene 1-Methoxy-2-butene (Major) Elimination_Zaitsev->1-Methoxy-2-butene 4-Methoxy-1-butene 4-Methoxy-1-butene (Minor) Elimination_Hofmann->4-Methoxy-1-butene

References

An In-depth Technical Guide to the Synthesis of 1-Methoxy-2-butanol via Ring-Opening of 2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methoxy-2-butanol through the ring-opening of 2,3-epoxybutane (also known as 2,3-butylene oxide). This reaction is a fundamental example of nucleophilic addition to an epoxide ring, a critical transformation in organic synthesis for the formation of β-alkoxy alcohols. These structures are prevalent in a variety of biologically active molecules and are valuable intermediates in the pharmaceutical industry. This document details the reaction mechanisms under different catalytic conditions, provides a specific experimental protocol, and presents quantitative data for the synthesis.

Reaction Mechanisms

The ring-opening of 2,3-epoxybutane with methanol can be effectively achieved under either acid-catalyzed or base-catalyzed conditions. Due to the symmetric nature of 2,3-epoxybutane, the regioselectivity of the nucleophilic attack is not a factor, as attack at either of the two electrophilic carbon atoms of the epoxide ring leads to the same product, this compound.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which significantly activates the epoxide ring towards nucleophilic attack by increasing the electrophilicity of the ring carbons. The weakly nucleophilic methanol then attacks one of the carbons of the protonated epoxide, leading to the opening of the ring. A final deprotonation step yields the this compound product.

Acid_Catalyzed_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Epoxide 2,3-Epoxybutane Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H+ Methanol Methanol (CH3OH) H_plus H+ Intermediate_Complex Oxonium Ion Intermediate Protonated_Epoxide->Intermediate_Complex + CH3OH Product This compound Intermediate_Complex->Product - H+

Caption: Acid-catalyzed ring-opening of 2,3-epoxybutane.

Base-Catalyzed Mechanism

Under basic conditions, a strong nucleophile is required. Methanol is typically deprotonated by a strong base (e.g., sodium methoxide) to form the much more nucleophilic methoxide ion (CH₃O⁻). The methoxide ion then attacks one of the epoxide carbons in an Sₙ2 fashion, causing the ring to open and form an alkoxide intermediate. This intermediate is then protonated by a proton source, such as methanol present in the reaction mixture, to give the final product, this compound, and regenerate the methoxide catalyst.

Base_Catalyzed_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Epoxide 2,3-Epoxybutane Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate + CH3O- Methoxide Methoxide (CH3O-) Product This compound Alkoxide_Intermediate->Product + CH3OH Methanol Methanol (CH3OH)

Caption: Base-catalyzed ring-opening of 2,3-epoxybutane.

Experimental Protocol: Graphite Oxide Catalyzed Synthesis

Recent advancements have demonstrated the utility of carbocatalysts such as graphite oxide for the efficient ring-opening of epoxides. This protocol is adapted from a general procedure for the alcoholysis of epoxides.[1]

Experimental_Workflow Experimental Workflow for Graphite Oxide Catalyzed Synthesis Start Start Mix Mix 2,3-Epoxybutane (1 mmol) and Methanol (5 mmol) Start->Mix Add_Catalyst Add Graphite Oxide (1 mg) at Room Temperature Mix->Add_Catalyst Stir Stir the mixture for 1 hour Add_Catalyst->Stir Dilute Dilute with Dichloromethane (CH2Cl2) Stir->Dilute Filter Filter the mixture Dilute->Filter Evaporate Evaporate solvent under reduced pressure Filter->Evaporate Purify Purify by Flash Column Chromatography (hexane/EtOAc 6:1) Evaporate->Purify End Obtain Pure this compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Materials:

  • 2,3-Epoxybutane (CAS: 3266-23-7)

  • Methanol (anhydrous)

  • Graphite Oxide

  • Dichloromethane

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-epoxybutane (1 mmol) in methanol (5 mmol), add graphite oxide (1 mg) at room temperature.[1]

  • Stir the resulting mixture for the appropriate time as indicated by reaction monitoring (e.g., GC/MS analysis), a typical duration being 1 hour.[1]

  • Upon completion of the reaction, add dichloromethane (CH₂Cl₂) to the mixture.[1]

  • Filter the mixture to remove the graphite oxide catalyst.[1]

  • Evaporate the solvent from the filtrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc (6:1) mixture as the eluent to isolate the pure this compound.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2,3-epoxybutane.

ParameterValueReference
Reactants
2,3-Epoxybutane1 mmol[1]
Methanol5 mmol[1]
Catalyst
Graphite Oxide1 mg[1]
Reaction Conditions
Temperature20 °C (Room Temperature)[1]
Reaction Time1 hour[1]
Product
Product NameThis compound
CAS Number53778-73-7
Molecular FormulaC₅H₁₂O₂
Molecular Weight104.15 g/mol
Yield High (Example: >90%)Note: Specific yield for 2,3-epoxybutane was not found; this is an illustrative value based on similar reactions.

Conclusion

The ring-opening of 2,3-epoxybutane with methanol is a straightforward and efficient method for the synthesis of this compound. The reaction can be performed under both acid- and base-catalyzed conditions, with modern methods employing solid acid catalysts like graphite oxide offering a mild and easily separable catalytic system. This technical guide provides the essential theoretical background and a practical experimental protocol for researchers and professionals in the field of drug development and organic synthesis, enabling the effective production of this valuable β-alkoxy alcohol intermediate.

References

An In-depth Technical Guide to the Physical Properties of 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-butanol (CAS: 53778-73-7) is an organic compound classified as an ether alcohol. Its bifunctional nature, containing both a hydroxyl and an ether group, imparts unique solvency characteristics, making it a compound of interest in various scientific and industrial applications, including as a chemical intermediate and in formulation development. A precise understanding of its fundamental physical properties is paramount for its effective use in research, process design, and drug development. This guide provides a comprehensive overview of two critical physical parameters of this compound: boiling point and density, supported by standardized experimental methodologies.

Quantitative Data Summary

The physical properties of this compound are well-documented in chemical literature. The data presented below has been compiled from various chemical suppliers and databases, offering a reliable reference for laboratory and research applications.

Physical PropertyValueStandard Conditions
Boiling Point 133-135 °C[1]760 mmHg
Density 0.906 g/mL[1]25 °C

Experimental Protocols

To ensure the accuracy and reproducibility of physical property measurements, standardized experimental protocols are essential. The methodologies outlined below are based on internationally recognized standards for determining the boiling point and density of volatile organic liquids.

The boiling point of this compound is typically determined using a method consistent with the ASTM D1078 standard for the distillation range of volatile organic liquids.[1][2][3][4]

Principle: This method ascertains the temperature range over which a liquid boils during a single, slow distillation process under atmospheric pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Distillation flask (typically 100-200 mL)

  • Liebig condenser

  • Calibrated thermometer (with appropriate range and precision)

  • Heating source (heating mantle or oil bath)

  • Graduated receiving cylinder

  • Boiling chips or a magnetic stirrer

Procedure:

  • A precise volume of this compound (e.g., 100 mL) is introduced into the distillation flask, along with several boiling chips to prevent bumping and ensure uniform boiling.

  • The apparatus is assembled with the thermometer bulb positioned so that its upper end is level with the lower side of the condenser side-arm.

  • The heating source is applied to achieve a steady distillation rate (typically 4-5 mL per minute).

  • The temperature at which the first drop of condensate falls from the condenser tip into the receiving cylinder is recorded as the Initial Boiling Point (IBP) .

  • The distillation is continued, and the temperature is monitored. The temperature when the last portion of the liquid evaporates from the bottom of the flask is noted as the Dry Point .

  • The boiling range is reported from the IBP to the maximum temperature observed. For a pure compound, this range should be narrow.

  • The ambient barometric pressure is recorded, as boiling point is pressure-dependent.

The density of this compound is accurately measured using a digital density meter, a method standardized by ASTM D4052.[5][6][7][8][9]

Principle: This technique utilizes an oscillating U-shaped glass tube. The frequency of the tube's oscillation is dependent on its mass. When filled with a liquid sample, the total mass changes, leading to a shift in the oscillation frequency. This frequency shift is precisely measured and correlated to the density of the liquid.[5][8]

Apparatus:

  • Digital density meter equipped with a thermostatically controlled measurement cell.

  • Plastic syringes for sample injection.

  • High-purity, degassed water and dry air for calibration.

Procedure:

  • The instrument's measurement cell is cleaned with appropriate solvents and dried completely.

  • A two-point calibration is performed at the target temperature (25 °C) using dry air (density ≈ 0 g/mL) and deionized, degassed water (density ≈ 0.997047 g/mL at 25 °C).

  • A small sample volume (typically 1-2 mL) of this compound is carefully injected into the U-tube, ensuring the absence of any air bubbles which can significantly affect the results.[6]

  • The sample is allowed to thermally equilibrate within the cell.

  • The instrument measures the oscillation period and, using the calibration constants, calculates and displays the density of the sample.

  • The measurement is typically performed in triplicate to ensure precision, and the average value is reported.

Visualization: Molecular Structure and Physical Properties

The macroscopic physical properties of a compound are intrinsically linked to its molecular structure and the resulting intermolecular forces. For this compound, the presence of a hydroxyl (-OH) group is the dominant factor influencing its boiling point and density.

G cluster_structure Molecular Structure of this compound cluster_forces Key Intermolecular Forces cluster_properties Resulting Physical Properties mol CH₃-O-CH₂-CH(OH)-CH₂-CH₃ h_bond Hydrogen Bonding mol->h_bond -OH group is a strong H-bond donor/acceptor dipole Dipole-Dipole Interactions mol->dipole Polar C-O bonds (ether and alcohol) vdw Van der Waals Forces mol->vdw Alkyl backbone bp Relatively High Boiling Point (133-135 °C) h_bond->bp Requires significant energy to overcome density Density (0.906 g/mL) h_bond->density Promotes efficient molecular packing dipole->bp Contributes to cohesion vdw->bp Increases with molecular size

Caption: Intermolecular forces arising from the structure of this compound dictate its boiling point and density.

References

Solubility characteristics of 1-Methoxy-2-butanol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methoxy-2-butanol in water and various organic solvents. Due to its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic ether and butyl backbone, this compound exhibits a versatile solvency profile, making it a valuable component in numerous research and development applications.

Core Physical and Chemical Properties

This compound is a colorless, liquid organic compound classified as a glycol ether. Its unique structure, featuring a methoxy group on the first carbon and a hydroxyl group on the second carbon of a butane chain, dictates its solubility behavior.

PropertyValue
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol
Boiling Point 133-135 °C
Density 0.906 g/mL at 25 °C
Flash Point 39 °C (102.2 °F)
logP (Octanol-Water Partition Coefficient) 0.404

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its water solubility has been estimated, and its miscibility with organic solvents can be inferred from its structural similarity to other propylene glycol ethers.

Solubility in Water

The presence of a hydroxyl group allows this compound to form hydrogen bonds with water, contributing to its moderate water solubility.

SolventTemperature (°C)SolubilityData Type
Water253.662 x 10⁵ mg/LEstimated[1]

This estimated value suggests a high degree of solubility in water. The logarithmic water solubility parameter (log₁₀WS) for this compound is reported as -0.38, further indicating moderate water solubility.

Solubility in Organic Solvents

Based on the general behavior of glycol ethers and the principle of "like dissolves like," this compound is expected to be miscible with a wide array of organic solvents. Propylene glycol ethers, a closely related class of compounds, are known to be miscible with most common organic solvents. For instance, 1-methoxy-2-propanol is readily soluble in ethanol, acetone, and chloroform. Similarly, 2-methoxyethanol dissolves readily in water and most organic solvents.

The following table summarizes the expected miscibility of this compound based on the properties of analogous compounds. "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution.

Solvent ClassRepresentative SolventsExpected Miscibility
Alcohols Methanol, Ethanol, IsopropanolMiscible
Ketones Acetone, Methyl Ethyl KetoneMiscible
Ethers Diethyl Ether, TetrahydrofuranMiscible
Aromatic Hydrocarbons Toluene, BenzeneLikely Miscible/Soluble
Halogenated Hydrocarbons Dichloromethane, ChloroformMiscible
Esters Ethyl AcetateLikely Miscible/Soluble
Non-polar Hydrocarbons Hexane, HeptaneLimited Miscibility/Partial Solubility

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the solution. The following is a detailed protocol for determining the solubility of a liquid solute like this compound in a given solvent.

Shake-Flask Method for Liquid Solute

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, toluene)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Pipettes and syringes

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add a known volume of the solvent to a series of glass vials.

    • Add an excess amount of this compound to each vial. An excess is present if a separate phase of this compound is visible after initial mixing.

    • Securely cap the vials to prevent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The agitation should be vigorous enough to ensure thorough mixing of the two phases.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

    • Alternatively, the vials can be centrifuged to accelerate phase separation.

  • Sampling:

    • Carefully extract an aliquot from the solvent phase (the saturated solution). It is crucial to avoid disturbing the undissolved this compound phase. A syringe with a needle is often used for this purpose.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the pure solvent.

    • Analyze the collected aliquot and the calibration standards using a suitable analytical method, such as GC-FID.

    • Determine the concentration of this compound in the aliquot by comparing its response to the calibration curve. This concentration represents the solubility of this compound in the solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add Solvent to Vial prep2 Add Excess this compound prep1->prep2 Creation of Biphasic System equil Agitate at Constant Temperature (24-72 hours) prep2->equil sep Allow Phases to Separate (min. 24 hours) equil->sep sample Sample Saturated Solvent Phase sep->sample quantify Quantify by GC-FID sample->quantify result Determine Solubility quantify->result

Shake-Flask Solubility Determination Workflow

logical_relationship substance This compound structure Amphiphilic Structure (Hydrophilic & Lipophilic) substance->structure hydrophilic Hydrophilic Head (-OH group) structure->hydrophilic lipophilic Lipophilic Tail (Butyl & Ether groups) structure->lipophilic water_sol Water Solubility (Hydrogen Bonding) hydrophilic->water_sol org_sol Organic Solvent Miscibility (van der Waals forces) lipophilic->org_sol

Structure-Solubility Relationship

References

An In-depth Technical Guide to 1-Methoxy-2-butanol as a Secondary Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2-butanol is a secondary alcohol and an ether, a chemical entity with diverse applications in organic synthesis and as a solvent. This guide provides a comprehensive overview of its chemical properties, synthesis, and characteristic reactions as a secondary alcohol. Detailed experimental protocols for its preparation and key transformations, including oxidation, esterification, and etherification, are presented. Furthermore, a summary of its spectroscopic data is provided for analytical purposes. This document aims to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol .[1] Its structure features a secondary alcohol functionality at the C2 position and a methoxy group at the C1 position. This unique combination of functional groups influences its physical and chemical properties, such as its boiling point, solubility, and reactivity. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₂O₂
Molecular Weight104.15 g/mol
Boiling Point133-135 °C
Density0.906 g/mL at 25 °C
Refractive Index (n20/D)1.412
Flash Point39 °C (102.2 °F)
CAS Number53778-73-7

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the ring-opening of 1,2-epoxybutane (butylene oxide) with methanol. This reaction is typically catalyzed by an acid or a solid catalyst.

Experimental Protocol: Synthesis from 1,2-Epoxybutane and Methanol

This protocol describes the laboratory-scale synthesis of this compound using graphite oxide as a catalyst.[2]

Materials:

  • 1,2-Epoxybutane (1.0 mmol)

  • Methanol (5.0 mmol)

  • Graphite oxide (1 mg)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Apparatus for filtration

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • To a solution of 1,2-epoxybutane (1.0 mmol) in methanol (5.0 mmol), add graphite oxide (1 mg) at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, add dichloromethane (CH₂Cl₂) to the reaction mixture.

  • Filter the mixture to remove the graphite oxide catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (6:1) as the eluent to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Epoxybutane 1,2-Epoxybutane Mixing Mix at RT Epoxybutane->Mixing Methanol Methanol Methanol->Mixing Catalyst Graphite Oxide Catalyst->Mixing Stirring Stir for 1h Mixing->Stirring Addition Add CH2Cl2 Stirring->Addition Filtration Filter Addition->Filtration Evaporation Evaporate Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Figure 1: Experimental workflow for the synthesis of this compound.

Reactions of this compound as a Secondary Alcohol

As a secondary alcohol, this compound undergoes typical reactions such as oxidation to a ketone, esterification with carboxylic acids, and etherification.

Oxidation to 1-Methoxy-2-butanone

The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 1-methoxy-2-butanone. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it is a mild oxidizing agent that minimizes over-oxidation.[1][3][4]

Materials:

  • This compound (1 eq.)

  • Pyridinium chlorochromate (PCC) (1.2 eq.)

  • Celite® or molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Apparatus for filtration

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend PCC (1.2 eq.) and Celite® in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 eq.) in anhydrous dichloromethane to the PCC suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. A brown, tar-like precipitate will form as the reaction progresses.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 1-methoxy-2-butanone.

  • Purify the product by distillation or column chromatography if necessary.

Oxidation_Pathway This compound This compound 1-Methoxy-2-butanone 1-Methoxy-2-butanone This compound->1-Methoxy-2-butanone PCC, CH2Cl2

Figure 2: Oxidation of this compound to 1-methoxy-2-butanone.
Fischer Esterification

This compound can react with a carboxylic acid in the presence of an acid catalyst to form an ester. This reversible reaction is known as the Fischer esterification.[5][6]

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine this compound, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation.

Esterification_Pathway This compound This compound 1-Methoxy-2-butyl acetate 1-Methoxy-2-butyl acetate This compound->1-Methoxy-2-butyl acetate Acetic Acid, H+

Figure 3: Fischer esterification of this compound.
Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form a new ether. This is known as the Williamson ether synthesis.[7][8][9][10]

Materials:

  • This compound (1 eq.)

  • Sodium hydride (NaH) (1.1 eq., 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) (1.2 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Septum

  • Syringe

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 eq.) in anhydrous THF to the NaH suspension via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting ether by distillation or column chromatography.

Etherification_Workflow cluster_alkoxide Alkoxide Formation cluster_etherification Etherification cluster_workup_ether Work-up & Purification Alcohol This compound Mixing_Alkoxide Mix at 0°C Alcohol->Mixing_Alkoxide Base NaH in THF Base->Mixing_Alkoxide Reaction React at 0°C to RT Mixing_Alkoxide->Reaction Alkyl_Halide Methyl Iodide Alkyl_Halide->Reaction Quench Quench with NH4Cl Reaction->Quench Extraction Extract with Ether Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purify Drying->Purification Product_Ether 1,2-Dimethoxybutane Purification->Product_Ether

Figure 4: Workflow for the Williamson ether synthesis.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound (Typical values in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6m1HCH-OH
~3.4s3H-OCH₃
~3.3m2H-CH₂-O-
~2.5br s1H-OH
~1.5m2H-CH₂-CH₃
~0.9t3H-CH₂-CH₃

Table 3: ¹³C NMR Spectroscopic Data for this compound (Typical values in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~75CH-OH
~73-CH₂-O-
~59-OCH₃
~26-CH₂-CH₃
~10-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and ether functional groups.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 (broad)O-H stretchAlcohol
2960-2850C-H stretchAlkane
1115C-O stretchEther
1060C-O stretchSecondary Alcohol
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns.

Table 5: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityPossible Fragment
104Low[M]⁺
89Moderate[M - CH₃]⁺
75Moderate[M - C₂H₅]⁺
59High[CH₃OCH₂CH(OH)]⁺ or [C₂H₅CH(OH)]⁺
45High[CH₂OCH₃]⁺

Conclusion

This compound is a versatile secondary alcohol with a well-defined set of chemical properties and reactions. The synthetic and reaction protocols provided in this guide offer a practical framework for its utilization in a laboratory setting. The tabulated spectroscopic data serves as a valuable reference for its characterization. This comprehensive overview is intended to support the work of researchers and professionals in their synthetic and analytical endeavors.

References

The Ether Alcohol Functional Group: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the ether alcohol functional group, a ubiquitous moiety in chemistry with significant applications in research, materials science, and pharmacology. For the purpose of this guide, an "ether alcohol" is defined as a molecule possessing both an ether (R-O-R') and an alcohol (-OH) functional group. We will delve into the structural characteristics, physicochemical properties, synthesis, reactivity, and spectroscopic signatures of these bifunctional molecules, with a particular focus on aspects relevant to drug development professionals.

Structural and Physicochemical Properties

The presence of both a hydrogen-bond donating alcohol group and a hydrogen-bond accepting ether group imparts unique physicochemical properties to ether alcohols. These properties, such as boiling point, density, and solubility, are influenced by the interplay between these two functional groups and the nature of the alkyl or aryl substituents.

Quantitative Physicochemical Data

The following table summarizes key physical properties of several common ether alcohols, also known as glycol ethers. These compounds are widely used as solvents and intermediates in various industries.

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Solubility in Water
2-MethoxyethanolCH₃OCH₂CH₂OH76.09124-1250.965Miscible
2-EthoxyethanolCH₃CH₂OCH₂CH₂OH90.121350.931Miscible
Ethylene Glycol Monopropyl EtherCH₃CH₂CH₂OCH₂CH₂OH104.15149.50.908Miscible
2-ButoxyethanolCH₃(CH₂)₃OCH₂CH₂OH118.171710.902Miscible
Diethylene Glycol Monoethyl EtherCH₃CH₂O(CH₂CH₂)₂OH134.17202.71.035Miscible[1]

Data compiled from various sources.[2][3][4][5]

Bonding and Molecular Geometry

The oxygen atom in both the ether and alcohol functionalities is sp³ hybridized, resulting in a bent molecular geometry around the oxygen. The C-O-H bond angle in the alcohol group is slightly less than the ideal tetrahedral angle of 109.5° due to repulsion from the lone pairs on the oxygen. In contrast, the C-O-C bond angle of the ether is typically slightly larger than the tetrahedral angle, attributed to steric repulsion between the alkyl groups.

Synthesis of Ether Alcohols

The synthesis of ether alcohols can be achieved through several reliable methods. The Williamson ether synthesis is a versatile and widely employed method for constructing the ether linkage.

Experimental Protocol: Williamson Ether Synthesis of 2-Butoxyethanol

This protocol details the synthesis of 2-butoxyethanol from 1-bromo-2-ethoxyethane and sodium butoxide.

Materials:

  • 2-Naphthol (150 mg, 1.04 mmol)

  • Ethanol (2.5 mL)

  • Sodium hydroxide (87 mg, 2.18 mmol)

  • 1-Bromobutane (0.15 mL, 1.35 mmol)

  • Ice-cold water

  • 5 mL conical reaction vial with spin vane

  • Air condenser

  • Heating mantle or aluminum block

  • Hirsch funnel and vacuum flask

  • Erlenmeyer flask

Procedure:

  • To a 5 mL conical reaction vial equipped with a spin vane, add 150 mg of 2-naphthol and 2.5 mL of ethanol. Stir the mixture to dissolve the 2-naphthol.[6]

  • Carefully add 87 mg of crushed solid sodium hydroxide to the solution.[6]

  • Fit the vial with an air condenser and heat the mixture to reflux for 10 minutes. The boiling point of ethanol is 78°C, so the heating block should be set slightly above this temperature.[6]

  • After 10 minutes of reflux, allow the solution to cool to at least 60°C. Temporarily remove the condenser and add 0.15 mL of 1-bromobutane via syringe.[6]

  • Reattach the condenser and heat the reaction mixture to reflux for an additional 50 minutes.[6]

  • After the reflux period, remove the vial from the heat and let it cool to at least 50°C.[6]

  • Transfer the contents of the reaction vial to a small Erlenmeyer flask and add 3-4 chunks of ice, followed by approximately 1 mL of ice-cold water to precipitate the product.[6]

  • Collect the solid product by vacuum filtration using a Hirsch funnel.[6]

  • Wash the collected solid with 1-2 mL of ice-cold water.[6]

  • Draw air through the solid for 5-10 minutes to aid in drying.[6]

  • Scrape the solid product onto a pre-weighed watch glass and allow it to air dry completely before determining the yield and characterizing the product.[6]

Intramolecular Williamson Ether Synthesis:

A notable variation is the intramolecular Williamson ether synthesis, which is a powerful method for forming cyclic ethers from a molecule containing both a hydroxyl group and a halide. This reaction proceeds by deprotonation of the alcohol to form an alkoxide, which then acts as an intramolecular nucleophile to displace the halide.[7][8][9]

PEGylation_for_Drug_Delivery Drug Hydrophobic Drug PEGylated_Drug PEGylated Drug Conjugate Drug->PEGylated_Drug PEGylation PEG Polyethylene Glycol (PEG) (Ether Alcohol Polymer) PEG->PEGylated_Drug Increased_Solubility Increased Aqueous Solubility PEGylated_Drug->Increased_Solubility Reduced_Immunogenicity Reduced Immunogenicity PEGylated_Drug->Reduced_Immunogenicity Prolonged_Circulation Prolonged Circulation Time PEGylated_Drug->Prolonged_Circulation Improved_PK Improved Pharmacokinetics Increased_Solubility->Improved_PK Reduced_Immunogenicity->Improved_PK Prolonged_Circulation->Improved_PK

References

The Atmospheric Chemistry of 1-Methoxy-2-butanol: A Technical Review of its Reaction with Hydroxyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Atmospheric Fate of 1-Methoxy-2-butanol: Kinetics, Mechanisms, and Methodologies

This technical guide provides a comprehensive analysis of the gas-phase reaction of this compound with hydroxyl (OH) radicals, a key process in determining its atmospheric lifetime and potential environmental impact. This document is intended for researchers, atmospheric chemists, and professionals in the chemical and pharmaceutical industries who utilize or study the atmospheric degradation of volatile organic compounds (VOCs).

Introduction

This compound is a glycol ether used in a variety of industrial and commercial applications, including as a solvent in coatings, inks, and cleaning agents. Its volatility leads to its emission into the atmosphere, where its degradation is primarily initiated by reaction with hydroxyl radicals, the most important daytime oxidant in the troposphere. Understanding the kinetics and mechanisms of this reaction is crucial for accurately modeling air quality and assessing the environmental fate of this compound.

Reaction Kinetics

The rate of reaction between this compound and hydroxyl radicals is a critical parameter for determining its atmospheric lifetime. The experimentally determined rate coefficient for this reaction provides a quantitative measure of its reactivity.

Quantitative Kinetic Data

The available kinetic data for the gas-phase reaction of this compound and related compounds with OH radicals at room temperature and atmospheric pressure are summarized in Table 1. The primary experimental technique used for these measurements is the relative rate method.

CompoundRate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹)Experimental ConditionsReference
This compound (2.19 ± 0.23) × 10⁻¹¹Room Temperature, Atmospheric Pressure[1]
3-Methoxy-3-methyl-1-butanol(1.64 ± 0.18) × 10⁻¹¹296 ± 2 K[1]
1-Methoxy-2-propanol(0.64 ± 0.13) × 10⁻¹¹Room Temperature, Atmospheric Pressure[1]
3-Methoxy-1-butanol(2.38 ± 0.31) x 10⁻¹¹298 ± 2 K, Atmospheric Pressure[2]
3-Methoxy-1-propanol(2.15 ± 0.28) x 10⁻¹¹298 ± 2 K, Atmospheric Pressure[2][3]
Table 1: Rate Coefficients for the Reaction of this compound and Related Glycol Ethers with OH Radicals.

Reaction Mechanism and Products

The reaction of this compound with hydroxyl radicals is understood to proceed primarily through hydrogen atom abstraction from the various C-H bonds and the O-H bond in the molecule. The position of hydrogen abstraction dictates the primary radical formed, which then undergoes further reactions in the presence of atmospheric oxygen (O₂) and nitric oxide (NO) to yield a range of stable end products.

Proposed Reaction Pathways

The dominant reaction pathway is expected to be the abstraction of a hydrogen atom from the carbon atoms adjacent to the ether or alcohol functional groups, as these C-H bonds are generally weaker.[1] The potential sites for hydrogen abstraction are illustrated in the diagram below.

Reaction_Pathway 1M2B This compound (CH₃OCH₂CH(OH)CH₂CH₃) R1 •CH₂OCH₂CH(OH)CH₂CH₃ 1M2B->R1  -H (from -OCH₃) R2 CH₃O•CHCH(OH)CH₂CH₃ 1M2B->R2  -H (from -OCH₂-) R3 CH₃OCH₂C•(OH)CH₂CH₃ 1M2B->R3  -H (from -CH(OH)-) R4 CH₃OCH₂CH(O•)CH₂CH₃ 1M2B->R4  -H (from -OH) R5 CH₃OCH₂CH(OH)•CHCH₃ 1M2B->R5  -H (from -CH₂-) R6 CH₃OCH₂CH(OH)CH₂•CH₂ 1M2B->R6  -H (from -CH₃) OH •OH (Hydroxyl Radical) P1 Carbonyls R1->P1 +O₂, +NO P2 Formates R2->P2 +O₂, +NO R3->P1 +O₂, +NO R4->P1 +O₂, +NO R5->P1 +O₂, +NO R6->P1 +O₂, +NO P3 Nitrates

Figure 1: Proposed initial H-abstraction pathways.

Expected Reaction Products

Based on this, the degradation of this compound is expected to yield a mixture of carbonyl compounds, formates, and potentially organic nitrates. The specific products will depend on the initial site of hydrogen abstraction and the subsequent fate of the resulting peroxy and alkoxy radicals.

PrecursorProductMolar Yield (%)Reference
1-Methoxy-2-propanolMethyl Formate59 ± 5[4]
Methoxyacetone39 ± 4[4]
Acetaldehyde56 ± 7[4]
3-Methoxy-3-methyl-1-butanolAcetone3 ± 1[1][5]
Methyl Acetate35 ± 9[1][5]
Glycolaldehyde13 ± 3[1][5]
3-Methoxy-3-methylbutanal33 ± 7[1][5]
Table 2: Product yields from the OH radical-initiated oxidation of analogous glycol ethers.

Experimental Protocols

The determination of rate coefficients for gas-phase reactions of VOCs with OH radicals is commonly performed using the relative rate method in environmental chambers. This technique avoids the need for direct measurement of the highly reactive and transient OH radical concentration.

Relative Rate Method

The general protocol for the relative rate method involves the following steps:

  • Chamber Setup: Experiments are conducted in a large-volume reaction chamber, typically made of Teflon or quartz, to minimize wall effects. The chamber is filled with purified air or a nitrogen/oxygen mixture at a controlled temperature and atmospheric pressure.

  • Introduction of Reactants: Known concentrations of the target compound (this compound), a reference compound with a well-established OH rate coefficient, and an OH radical precursor are introduced into the chamber. A common OH precursor is methyl nitrite (CH₃ONO) photolysis or the photolysis of hydrogen peroxide (H₂O₂).[6][7]

  • Initiation of Reaction: The reaction is initiated by photolysis of the OH precursor using UV lamps, which generates OH radicals.

  • Monitoring of Concentrations: The concentrations of the target and reference compounds are monitored over time using analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

  • Data Analysis: The relative decay of the target and reference compounds is used to calculate the rate coefficient of the target compound relative to the reference compound. The rate coefficient for the target compound can then be determined using the known rate coefficient of the reference.

The experimental workflow can be visualized as follows:

Experimental_Workflow cluster_setup 1. Chamber Preparation cluster_reaction 2. Reaction Initiation cluster_analysis 3. Data Acquisition and Analysis A Fill chamber with purified air B Introduce this compound, reference compound, and OH precursor A->B C Photolysis of OH precursor (e.g., CH₃ONO + hν → •OH) B->C D Monitor reactant concentrations over time (GC-FID/MS) C->D E Plot ln([Reactant]₀/[Reactant]ₜ) vs. time D->E F Calculate relative rate constant E->F G Determine absolute rate constant F->G

Figure 2: General workflow for the relative rate method.

Conclusion

The reaction with hydroxyl radicals is the primary atmospheric loss process for this compound. The experimentally determined rate coefficient of (2.19 ± 0.23) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ indicates a relatively short atmospheric lifetime for this compound. The reaction proceeds through hydrogen abstraction, leading to the formation of various oxygenated products. While specific product yield data for this compound is currently lacking, studies on analogous compounds suggest that carbonyls and formates are likely major products. Further research into the product distribution and the temperature dependence of the rate coefficient would provide a more complete understanding of the atmospheric chemistry of this compound.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-butanol (CAS No: 53778-73-7) is an ether alcohol with growing interest in various scientific and industrial fields, including as a solvent and an intermediate in chemical synthesis.[1] Its unique molecular structure, featuring both a methoxy group and a hydroxyl group, imparts specific physicochemical properties that are crucial for its application, particularly in the pharmaceutical and drug development sectors where understanding thermodynamic parameters is essential for process design, reaction optimization, and safety assessments.

This technical guide provides an in-depth overview of the core thermodynamic parameters of this compound. Due to a scarcity of direct experimental data for this specific compound, this guide presents values estimated through the reliable Joback group contribution method and outlines the standard experimental protocols for the determination of these properties.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound are summarized in the tables below. It is important to note that while some physical properties have been experimentally determined, the core thermodynamic parameters are largely based on computational estimations.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C5H12O2[1]
Molecular Weight 104.15 g/mol [1]
Boiling Point 133-135 °C
Density 0.906 g/mL at 25 °C
Refractive Index n20/D 1.412
Flash Point 39 °C (closed cup)

Table 2: Estimated Thermodynamic Parameters of this compound (Joback Method)

Thermodynamic ParameterEstimated ValueUnit
Gibbs Free Energy of Formation -253.04kJ/mol
Heat of Vaporization 45.42kJ/mol
Critical Temperature 593.40K

Note: The values in Table 2 are calculated using the Joback group contribution method and should be considered as estimates in the absence of experimental data.

Experimental Protocols for Determination of Thermodynamic Parameters

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic compounds like this compound.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is typically determined experimentally through combustion calorimetry .

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.

  • Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound results in the formation of carbon dioxide and water.

  • Temperature Measurement: The heat released during combustion is absorbed by a surrounding water bath (calorimeter), and the temperature change is meticulously measured.

  • Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter.

  • Enthalpy of Formation Calculation: Using Hess's Law, the standard enthalpy of formation of this compound can be calculated from its heat of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Specific Heat Capacity (Cp)

The specific heat capacity of a liquid can be determined using various calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate method.

Methodology:

  • Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference at the same rate.

  • Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

  • Calculation: The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the calibrant.

Standard Molar Entropy (S°)

The standard molar entropy of a substance is typically determined from heat capacity measurements at very low temperatures, extending down to near absolute zero, using adiabatic calorimetry .

Methodology:

  • Low-Temperature Calorimetry: A sample of this compound is cooled to a very low temperature (approaching 0 K).

  • Heat Capacity Measurement: The heat capacity of the solid is measured as a function of temperature by introducing small, known amounts of heat and measuring the resulting temperature increase.

  • Phase Transitions: The enthalpy of any phase transitions (e.g., solid-solid, solid-liquid) is measured.

  • Integration: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. The standard molar entropy at a given temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature, and adding the entropy changes associated with any phase transitions.

Synthesis and Potential Metabolic Pathways

Synthesis Workflow

This compound is commonly synthesized via the alcoholysis of butylene oxide with methanol in the presence of a catalyst.[1] This process involves the nucleophilic ring-opening of the epoxide.

Synthesis_Workflow ButyleneOxide Butylene Oxide Reaction Nucleophilic Ring-Opening ButyleneOxide->Reaction Methanol Methanol Methanol->Reaction Catalyst Catalyst Catalyst->Reaction Product This compound Reaction->Product

Synthesis of this compound
Potential Metabolic Pathway

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 Oxidation Product (e.g., Ketone/Aldehyde) Parent->Metabolite1 Oxidation CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->Parent Conjugation Conjugation (e.g., Glucuronidation) Metabolite1->Conjugation Excreted Excreted Metabolite Conjugation->Excreted

Plausible Metabolic Pathway of this compound

Conclusion

This technical guide has provided a summary of the available thermodynamic and physical data for this compound. While experimentally determined core thermodynamic parameters are currently lacking in the public domain, estimated values from the Joback method offer a valuable starting point for researchers and scientists. The outlined experimental protocols provide a clear framework for the future determination of these crucial properties. Furthermore, the illustrated synthesis workflow and potential metabolic pathway offer valuable insights for professionals in drug development and chemical synthesis. As the applications of this compound expand, further experimental investigation into its thermodynamic properties is warranted to refine our understanding and enhance its utility in various scientific disciplines.

References

An In-depth Technical Guide to the Esterification of 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of esters from 1-methoxy-2-butanol, a key intermediate in various industrial applications. The document details the primary synthesis routes—direct esterification and transesterification—presenting quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes and workflows. Additionally, it explores the biological relevance of 1-methoxy-2-propyl acetate, the most common ester of this compound, focusing on its metabolic fate and toxicological profile, which are critical considerations in the context of drug development and safety assessment.

Introduction to Esterification of this compound

This compound, also known as propylene glycol methyl ether (PM), is a versatile solvent with a wide range of applications. Its esterification, most commonly with acetic acid, yields 1-methoxy-2-propyl acetate (PMA), a solvent widely used in coatings, inks, and cleaning agents.[1][2] The synthesis of PMA and other esters of this compound can be achieved through two primary methods: direct esterification and transesterification.

Direct esterification involves the reaction of this compound with a carboxylic acid, typically in the presence of an acid catalyst. This is a reversible reaction, and various strategies are employed to drive the equilibrium towards the product side, such as removing the water formed during the reaction.[3][4]

Transesterification is an alternative route where this compound reacts with another ester, such as methyl acetate or ethyl acetate, in the presence of a catalyst to exchange the alkoxy group.[5][6] This method can be advantageous under certain conditions, particularly when the direct esterification is challenging.

This guide will delve into the specifics of both methods, providing the necessary data and protocols for their successful implementation in a laboratory setting.

Direct Esterification of this compound with Acetic Acid

The direct esterification of this compound with acetic acid is a widely studied and industrially significant reaction for the production of 1-methoxy-2-propyl acetate. The reaction is typically catalyzed by solid acids, such as ion-exchange resins, which offer advantages in terms of catalyst separation and reusability.

Quantitative Data on Direct Esterification

The following tables summarize the quantitative data for the direct esterification of this compound (PM) with acetic acid (AA) to produce 1-methoxy-2-propyl acetate (PMA) using Amberlyst-35 as a catalyst.

Table 1: Effect of Reaction Temperature on PMA Yield

Temperature (K)Molar Ratio (PM:AA)Catalyst Loading (wt%)PMA Equilibrium Yield (%)
3331:310~75
3431:310~77
3531:31078
3631:310~78

Data sourced from a study on the thermodynamics and kinetics of the reaction.[5]

Table 2: Effect of Catalyst Loading on PMA Yield

Catalyst Loading (wt%)Temperature (K)Molar Ratio (PM:AA)PMA Yield (%) after 3h
23531:3~45
53531:3~68
83531:3~75
103531:378
123531:3~79

Data sourced from a study on the thermodynamics and kinetics of the reaction.[5]

Table 3: Effect of Molar Ratio of Reactants on PMA Yield

Molar Ratio (PM:AA)Temperature (K)Catalyst Loading (wt%)PMA Yield (%) after 3h
1:135310~55
1:235310~70
1:33531078
1:435310~78

Data sourced from a study on the thermodynamics and kinetics of the reaction.[5]

Experimental Protocol for Direct Esterification

This protocol is a representative laboratory-scale procedure for the synthesis of 1-methoxy-2-propyl acetate via Fischer esterification, adapted from general laboratory procedures and specific reaction conditions reported in the literature.[3][4][7][8]

Materials:

  • This compound (propylene glycol methyl ether, PM)

  • Glacial acetic acid (AA)

  • Strong acid catalyst (e.g., Amberlyst-15 or concentrated sulfuric acid)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and acetic acid in the desired molar ratio (e.g., 1:3).

  • Catalyst Addition: Add the acid catalyst. For a solid catalyst like Amberlyst-15, use approximately 10% of the total reactant weight.[5] If using a liquid catalyst like concentrated sulfuric acid, add a few drops cautiously.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the boiling points of the reactants, typically in the range of 70-150°C.[3] Allow the reaction to proceed for several hours, monitoring the progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude 1-methoxy-2-propyl acetate by fractional distillation.[3] Collect the fraction boiling at approximately 146°C.[9]

  • Characterization: Confirm the identity and purity of the product using GC-MS and nuclear magnetic resonance (NMR) spectroscopy. The product can be analyzed by GC-FID after desorption from a charcoal tube with methylene chloride/methanol.[10]

Reaction Mechanism and Workflow

The direct esterification of this compound follows the Fischer esterification mechanism, which is an acid-catalyzed nucleophilic acyl substitution.

Fischer_Esterification RCOOH Carboxylic Acid (Acetic Acid) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation ROH Alcohol (this compound) H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Water Water Ester Ester (1-Methoxy-2-propyl acetate) Protonated_Ester->Ester Deprotonation

Fischer Esterification Mechanism

The experimental workflow for the synthesis and purification of 1-methoxy-2-propyl acetate is outlined below.

Experimental_Workflow Start Start Reactants Combine this compound, Acetic Acid, and Catalyst Start->Reactants Reaction Heat to Reflux Reactants->Reaction Workup Cool, Filter (if solid catalyst), and Wash with Water, NaHCO3, Brine Reaction->Workup Drying Dry with Anhydrous Na2SO4 Workup->Drying Purification Fractional Distillation Drying->Purification Analysis Characterize by GC-MS, NMR Purification->Analysis End Pure 1-Methoxy-2-propyl acetate Analysis->End

Experimental Workflow for Direct Esterification

Transesterification of this compound

Quantitative Data on Transesterification

Detailed quantitative data for the transesterification of this compound is less readily available in the literature compared to direct esterification. However, studies on analogous systems provide insights into the expected yields and reaction conditions. For instance, the transesterification of ethyl acetate with n-butanol can achieve high conversions, and similar results can be anticipated for this compound.

Table 4: Representative Data for Transesterification of Ethyl Acetate with n-Butanol

CatalystTemperature (°C)Molar Ratio (Alcohol:Ester)Conversion (%)
Sodium Methoxide602:1>90
Immobilized Lipase503:1~80

Note: This data is for a model system and serves as an estimate for the transesterification of this compound.

Experimental Protocol for Transesterification

The following is a general protocol for the transesterification of this compound with an ester like ethyl acetate, which can be adapted for laboratory synthesis.[11][12][13]

Materials:

  • This compound (PM)

  • Ethyl acetate (or other suitable ester)

  • Catalyst (e.g., sodium methoxide for base-catalyzed, or an immobilized lipase for enzymatic transesterification)

  • Anhydrous solvent (e.g., toluene, if necessary)

  • Quenching agent (e.g., dilute acid for base-catalyzed reaction)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser or distillation head (to remove the alcohol byproduct)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound and ethyl acetate. If using an enzymatic catalyst, a solvent like tert-butanol may be added to improve miscibility.[13]

  • Catalyst Addition:

    • Base-Catalyzed: Add a catalytic amount of sodium methoxide. The reaction is typically fast and can be run at moderate temperatures.

    • Enzymatic: Add the immobilized lipase (e.g., 20 U).[13] Enzymatic reactions are often run at milder temperatures (e.g., 30-60°C).

  • Reaction: Heat the mixture with stirring. To drive the equilibrium, the lower-boiling alcohol byproduct (ethanol in this case) can be removed by distillation. Monitor the reaction progress by GC.

  • Workup:

    • Base-Catalyzed: Cool the reaction and quench by adding a dilute acid to neutralize the catalyst. Extract the product with a suitable solvent, wash with water and brine, and dry the organic layer.

    • Enzymatic: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification and Characterization: Remove the solvent and purify the product by distillation. Characterize the final product by GC-MS and NMR.

Transesterification Reaction Mechanisms

The mechanisms for acid- and base-catalyzed transesterification are well-established.

Transesterification_Mechanisms cluster_acid Acid-Catalyzed Transesterification cluster_base Base-Catalyzed Transesterification A_Ester Ester (RCOOR') A_Protonated_Ester Protonated Ester A_Ester->A_Protonated_Ester Protonation A_H_plus H+ A_Tetrahedral_Intermediate Tetrahedral Intermediate A_Protonated_Ester->A_Tetrahedral_Intermediate Nucleophilic Attack A_Alcohol Alcohol (R''OH) A_New_Ester New Ester (RCOOR'') A_Tetrahedral_Intermediate->A_New_Ester Proton Transfer & Alcohol Elimination A_New_Alcohol New Alcohol (R'OH) B_Alcohol Alcohol (R''OH) B_Alkoxide Alkoxide (R''O-) B_Alcohol->B_Alkoxide Deprotonation B_Base Base (e.g., RO-) B_Tetrahedral_Intermediate Tetrahedral Intermediate B_Alkoxide->B_Tetrahedral_Intermediate Nucleophilic Attack B_Ester Ester (RCOOR') B_New_Ester New Ester (RCOOR'') B_Tetrahedral_Intermediate->B_New_Ester Alkoxide Elimination B_New_Alkoxide New Alkoxide (R'O-)

Acid- and Base-Catalyzed Transesterification Mechanisms

Biological Relevance for Drug Development

For professionals in drug development, understanding the metabolic fate and toxicological profile of any chemical entity is paramount. While 1-methoxy-2-propyl acetate is primarily an industrial solvent, its potential presence in formulations or as a metabolite of other compounds necessitates a thorough evaluation of its biological activity.

Metabolic Pathway of 1-Methoxy-2-propyl Acetate

In vivo, 1-methoxy-2-propyl acetate is expected to undergo rapid and extensive hydrolysis to yield 1-methoxy-2-propanol (the parent alcohol) and acetic acid.[14] This hydrolysis is a key step in its metabolism. The resulting 1-methoxy-2-propanol can then be further metabolized.

Metabolic_Pathway PMA 1-Methoxy-2-propyl acetate (PMA) Hydrolysis Hydrolysis (in vivo) PMA->Hydrolysis PM 1-Methoxy-2-propanol (PM) Hydrolysis->PM Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Metabolism Further Metabolism PM->Metabolism TCA_Cycle Tricarboxylic Acid (TCA) Cycle Acetic_Acid->TCA_Cycle Toxic_Metabolites Potentially Neurotoxic Metabolites Metabolism->Toxic_Metabolites

Metabolic Pathway of 1-Methoxy-2-propyl Acetate
Toxicological Profile

The acute toxicity of 1-methoxy-2-propyl acetate is low.[14][15] However, repeated exposure to high concentrations can cause irritation of the nasal mucosa, and in animal studies, effects on the liver and kidneys have been observed at high doses.[9] The irritation of the nasal epithelium is thought to be due to the acetic acid produced upon hydrolysis.[9]

For drug development professionals, it is important to note that while PMA itself has low systemic toxicity, its metabolite, 1-methoxy-2-propanol, belongs to the class of propylene glycol ethers. Some glycol ethers have been associated with reproductive and developmental toxicity, although the propylene glycol ethers are generally considered less toxic than their ethylene glycol counterparts. There is no evidence that 1-methoxy-2-propyl acetate is genotoxic or carcinogenic.[9][14]

Conclusion

The esterification of this compound provides a versatile route to a range of esters, with 1-methoxy-2-propyl acetate being the most prominent example. Both direct esterification and transesterification are viable synthetic methods, each with its own set of advantages and optimal reaction conditions. This guide has provided a detailed overview of these processes, including quantitative data, experimental protocols, and mechanistic diagrams to aid researchers in the synthesis and study of these compounds. Furthermore, the discussion of the metabolic fate and toxicological profile of 1-methoxy-2-propyl acetate offers crucial insights for its safe handling and potential application in contexts relevant to the pharmaceutical and drug development industries. A thorough understanding of both the chemical synthesis and biological implications is essential for the responsible and effective use of these important chemical entities.

References

An In-depth Technical Guide to the Oxidation of 1-Methoxy-2-butanol to 1-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of 1-methoxy-2-butanol to its corresponding ketone, 1-methoxy-2-butanone. This transformation is a crucial step in various synthetic pathways, and a thorough understanding of the available methodologies is essential for process optimization and scale-up. This document details common and effective oxidation protocols, presents relevant data in a structured format, and includes visualizations of reaction mechanisms and experimental workflows.

Reaction Scheme and General Mechanism

The oxidation of a secondary alcohol, such as this compound, involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom, to form a carbon-oxygen double bond (a ketone).

General Reaction Scheme:

1-Methoxy-2-butanol1-Methoxy-2-butanone

The underlying mechanism for many common oxidation reactions of alcohols follows a general pattern involving the formation of a more reactive intermediate, which then undergoes an elimination reaction.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_elimination Elimination Alcohol This compound Intermediate Reactive Ester Intermediate (e.g., Chromate, Alkoxysulfonium salt) Alcohol->Intermediate Reaction with Oxidizing Agent Oxidant Oxidizing Agent Oxidant->Intermediate Ketone 1-Methoxy-2-butanone Intermediate->Ketone E2-like Elimination Byproducts Reduced Oxidant + Conjugate Acid of Base Intermediate->Byproducts Base Base Base->Intermediate Abstracts α-proton

Figure 1: Generalized Oxidation Mechanism.

Experimental Protocols

Several reliable methods are available for the oxidation of secondary alcohols. The choice of oxidant often depends on factors such as substrate sensitivity, desired scale, and safety considerations. Below are detailed protocols for three widely used methods, adapted for the oxidation of this compound.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[1][2] It is known for its mild conditions and high yields.[1]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.

  • Oxalyl chloride (1.2 equivalents) is slowly added to the DCM.

  • A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise to the stirred solution, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

  • A solution of this compound (1.0 equivalent) in anhydrous DCM is then added dropwise, again keeping the temperature below -60 °C. The reaction is stirred for 30-45 minutes.

  • Triethylamine (TEA) (5.0 equivalents) is added slowly to the reaction mixture.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature over approximately 45 minutes.

  • The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-methoxy-2-butanone.

  • The crude product can be purified by distillation or column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder chromium-based reagent that can be used in anhydrous organic solvents, preventing over-oxidation.[3]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • A round-bottom flask is charged with pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite® or silica gel suspended in anhydrous dichloromethane (DCM).

  • A solution of this compound (1.0 equivalent) in anhydrous DCM is added to the stirred suspension in one portion at room temperature.

  • The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.

  • The filtrate is concentrated under reduced pressure to give the crude 1-methoxy-2-butanone.

  • Purification can be achieved by distillation or flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, which is a non-toxic and mild oxidant.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin Periodinane (DMP) (1.2 equivalents) in one portion.

  • The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the progress by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude 1-methoxy-2-butanone can be purified by distillation or column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the oxidation of this compound, from reaction setup to product purification.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Prepare Dry Glassware and Inert Atmosphere Reagents Add Solvent and Reagents (Cooling if necessary) Setup->Reagents Add_Substrate Add this compound Reagents->Add_Substrate Stir Stir at Appropriate Temperature Add_Substrate->Stir Monitor Monitor by TLC/GC Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Distillation or Column Chromatography Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Figure 2: General Experimental Workflow.

Data Presentation

Physical and Chemical Properties
PropertyThis compound (Reactant)1-Methoxy-2-butanone (Product)
Molecular Formula C₅H₁₂O₂C₅H₁₀O₂
Molecular Weight 104.15 g/mol 102.13 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 133-135 °C~114 °C
Density 0.906 g/mL at 25 °C~0.92 g/mL
CAS Number 53778-73-750741-70-3
Illustrative Reaction Data

The following table presents illustrative quantitative data for the different oxidation methods, based on typical outcomes for the oxidation of secondary alcohols.

ParameterSwern OxidationPCC OxidationDess-Martin Oxidation
Equivalents of Oxidant 1.2 (Oxalyl Cl)1.51.2
Reaction Time 1-2 hours2-4 hours1-2 hours
Temperature -78 °C to RTRoom Temp.Room Temp.
Typical Yield >90%80-90%>90%
Purification Distillation/Chr.Filtration/Chr.Extraction/Chr.

Note: This data is illustrative and may vary depending on specific reaction conditions and scale.

Spectroscopic Data
Spectrum TypeThis compound1-Methoxy-2-butanone
¹H NMR (CDCl₃, δ)~3.6 (m, 1H, -CH(OH)-), ~3.4 (s, 3H, -OCH₃), ~3.3 (m, 2H, -CH₂O-), ~1.5 (m, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃)~4.0 (s, 2H, -CH₂O-), ~3.4 (s, 3H, -OCH₃), ~2.5 (q, 2H, -CH₂CH₃), ~1.0 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, δ)~75 (-CH₂O-), ~72 (-CH(OH)-), ~59 (-OCH₃), ~27 (-CH₂CH₃), ~10 (-CH₂CH₃)~209 (C=O), ~78 (-CH₂O-), ~59 (-OCH₃), ~36 (-CH₂CH₃), ~7 (-CH₂CH₃)
IR (cm⁻¹)~3400 (br, O-H), ~2960 (C-H), ~1100 (C-O)~2970 (C-H), ~1720 (s, C=O), ~1120 (C-O)

Conclusion

The oxidation of this compound to 1-methoxy-2-butanone can be effectively achieved using several established methods. The Swern and Dess-Martin oxidations offer mild conditions and generally high yields, making them suitable for sensitive substrates. PCC provides a reliable alternative, though it involves chromium-based reagents. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance of the substrate to the reaction conditions. The detailed protocols and data provided in this guide serve as a valuable resource for researchers in the planning and execution of this important chemical transformation.

References

Methodological & Application

Application Notes and Protocols for 1-Methoxy-2-butanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methoxy-2-butanol as a solvent in organic synthesis. This document includes its physicochemical properties, applications in specific reaction types with detailed protocols where available, and safety information.

Physicochemical Properties

This compound is a versatile ether alcohol solvent with a unique combination of a hydroxyl group and an ether linkage. This structure imparts both polar and non-polar characteristics, allowing it to dissolve a range of organic compounds. A summary of its key physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₁₂O₂[1][2]
Molecular Weight 104.15 g/mol [1][2]
Boiling Point 133-135 °C[3]
Density 0.906 g/mL at 25 °C[3]
Flash Point 39 °C (102.2 °F) - closed cup[3][4]
Refractive Index (n20/D) 1.412[3]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the ring-opening of 1,2-epoxybutane with methanol. This reaction can be efficiently catalyzed by graphite oxide under mild conditions.

Synthesis_of_1_Methoxy_2_butanol 1,2-Epoxybutane 1,2-Epoxybutane This compound This compound 1,2-Epoxybutane->this compound Methanol Methanol Methanol->this compound Graphite Oxide Graphite Oxide Graphite Oxide->this compound Catalyst

Synthesis of this compound.
Experimental Protocol: Synthesis of this compound[2]

Materials:

  • 1,2-Epoxybutane (1 mmol)

  • Methanol (5 mmol)

  • Graphite oxide (GO) (1 mg)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 1,2-epoxybutane (1 mmol) and methanol (5 mmol), add 1 mg of graphite oxide (GO) at room temperature.

  • Stir the mixture for the appropriate time as indicated by reaction monitoring (e.g., GC/MS analysis).

  • Upon completion, add CH₂Cl₂ to the reaction mixture.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate (6:1) as the eluent to obtain pure this compound.

Applications in Organic Synthesis

While not as commonly cited as other ether alcohols like 1-methoxy-2-propanol, this compound has demonstrated utility in specific synthetic transformations.

N-Alkylation of Amines

This compound can be utilized as a substrate in the N-alkylation of amines. A notable example is the synthesis of N-(1-methoxy-2-butyl)-n-hexylamine from n-hexylamine, catalyzed by a ruthenium complex.[1] This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to a carbonyl compound, which then undergoes reductive amination.

N_Alkylation_Workflow cluster_reactants Reactants cluster_catalyst Catalyst This compound This compound Reaction_Vessel Reaction This compound->Reaction_Vessel n-Hexylamine n-Hexylamine n-Hexylamine->Reaction_Vessel Ru-complex Ru-complex Ru-complex->Reaction_Vessel Product N-(1-methoxy-2-butyl)-n-hexylamine Reaction_Vessel->Product

N-Alkylation using this compound.
Experimental Protocol: Synthesis of N-(1-methoxy-2-butyl)-n-hexylamine[1]

General Materials:

  • Amine (e.g., n-hexylamine)

  • Alcohol (e.g., this compound)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Bidentate phosphine ligand (e.g., dppf or DPEphos)

  • Anhydrous, inert solvent (if the alcohol is not used as the solvent)

General Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the amine, the alcohol (typically in excess if used as the solvent), the ruthenium catalyst (e.g., 0.5 mol%), and the phosphine ligand.

  • Heat the reaction mixture to the required temperature (secondary alcohols may require higher temperatures) and stir for the duration necessary for the reaction to complete, monitoring by a suitable technique (e.g., TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography, to yield the desired N-alkylated amine.

Potential Applications and Considerations

Due to its amphiphilic nature, this compound has the potential to be a useful solvent in a variety of other organic reactions, although specific examples with detailed protocols are scarce in the readily available literature.

  • Nucleophilic Substitution Reactions: Like its isomer 1-methoxy-2-propanol, it could serve as a solvent for Sₙ2 reactions involving polar reactants due to its ability to dissolve both organic substrates and inorganic salts.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: The choice of solvent is crucial in reactions like Suzuki-Miyaura and Heck couplings. While specific data for this compound is lacking, alcohols, in general, can influence the selectivity and efficiency of these reactions. Further research would be needed to determine its specific effects.

  • Asymmetric Synthesis: The use of chiral solvents can induce enantioselectivity in asymmetric reactions. While this compound is typically used as a racemic mixture, its chiral counterpart could potentially be explored as a chiral solvent.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3]

  • Hazard Classifications: Flammable Liquid, Category 3.[3]

  • Signal Word: Warning.[3]

  • Hazard Statements: H226 (Flammable liquid and vapor).[3]

  • Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.[3]

  • Storage: Store in a well-ventilated place, away from heat, sparks, and open flames. Keep the container tightly closed.

Key Safety Information.

Disclaimer: The information provided is for research and development purposes only. All procedures should be carried out by trained professionals in a suitably equipped laboratory. Always consult the relevant Safety Data Sheet (SDS) before handling any chemicals.

References

Gas chromatography methods for 1-Methoxy-2-butanol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatographic Analysis of 1-Methoxy-2-butanol

Introduction

This compound is a glycol ether that sees use as a solvent in various industrial applications. As with many chemical reagents and products, verifying its purity is crucial for quality control and to ensure it meets the specifications for its intended use. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely adopted analytical technique for the quantitative analysis of volatile and semi-volatile organic compounds, making it an ideal method for assessing the purity of this compound and quantifying any related impurities.

This application note details a comprehensive gas chromatography method for the analysis of this compound. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the determination of this compound.

Principle of the Method

This method employs a capillary gas chromatograph equipped with a flame ionization detector (FID). A diluted sample of this compound is injected into the GC, where it is vaporized. The volatile components are then separated on a polar capillary column. The time it takes for each component to travel through the column to the detector is known as its retention time, which is a characteristic of the compound under the given analytical conditions. The FID generates a signal proportional to the amount of organic compound combusting, allowing for accurate quantification.

Experimental Protocols

Instrumentation and Consumables
  • Gas Chromatograph: Any GC system equipped with a split/splitless injector and a flame ionization detector.

  • GC Column: Agilent J&W DB-Wax UI, 30 m x 0.25 mm, 0.25 µm (or equivalent polar polyethylene glycol stationary phase column).[1]

  • Autosampler: Capable of 1 µL injections.

  • Data System: Chromatography data acquisition and processing software.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringes: 10 µL and 1000 µL gas-tight syringes.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and Air (FID oxidizer, zero grade).

Reagents and Standards
  • This compound: Analytical standard, >99% purity.

  • Methanol: HPLC or GC grade, used as a solvent.

  • Internal Standard (optional): 2-Butanol or another suitable compound that does not co-elute with the analyte or impurities.

Preparation of Standard Solutions
  • Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL).

Sample Preparation
  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. This creates a 10 mg/mL solution.

  • Further dilute this solution as necessary to fall within the calibration range. For purity analysis, a 100-fold dilution of this stock (to 100 µg/mL) is a good starting point.

  • Transfer the final diluted sample to a 2 mL GC vial for analysis.

GC-FID Operating Conditions
ParameterValue
Column Agilent J&W DB-Wax UI, 30 m x 0.25 mm, 0.25 µm
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described method. These values are illustrative and should be experimentally determined during method validation.

ParameterExpected Value
Retention Time ~ 8 - 12 minutes
Linearity (R²) > 0.995
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) ~ 0.03 µg/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the analytical process.

GC_Analysis_Workflow prep Sample & Standard Preparation standards Prepare Calibration Standards (0.1 - 10 µg/mL in Methanol) prep->standards sample Prepare Sample Solution (Dilute in Methanol) prep->sample sequence Create Analysis Sequence standards->sequence sample->sequence gc_setup GC Instrument Setup gc_params Set GC-FID Parameters (Oven, Injector, Detector) gc_setup->gc_params gc_params->sequence analysis GC-FID Analysis sequence->analysis injection Inject Standards & Samples analysis->injection data_acq Data Acquisition injection->data_acq processing Data Processing data_acq->processing calibration Generate Calibration Curve processing->calibration integration Integrate Sample Peaks processing->integration quantification Quantify this compound calibration->quantification integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound analysis.

Logical_Relationship Analyte This compound Method Gas Chromatography (GC) Analyte->Method is analyzed by Separation Separation (DB-Wax Column) Method->Separation involves Detection Detection (FID) Separation->Detection leads to Signal Electrical Signal Detection->Signal generates Data Chromatogram (Peak Area vs. Retention Time) Signal->Data is converted to Quantification Quantification (Purity Assessment) Data->Quantification allows for

Caption: Logical relationship of the analytical components.

References

Application Notes and Protocols for N-Alkylation using 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of primary and secondary amines utilizing 1-methoxy-2-butanol as a novel alkylating agent. The methodology is based on the principles of "borrowing hydrogen" or "hydrogen autotransfer" catalysis, a green and atom-economical approach for C-N bond formation.[1][2][3] This reaction avoids the use of hazardous alkyl halides by employing an alcohol as the alkyl source, with water as the only theoretical byproduct.[4][5] The protocol is designed to be a foundational method for researchers exploring the use of functionalized alcohols in amine synthesis. While direct literature on this compound for N-alkylation is not prevalent, the described protocol is adapted from established procedures with similar alcohols and catalytic systems.[4][6][7][8]

Introduction

N-alkylated amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][5][9] Traditional methods for their synthesis often involve the use of alkyl halides, which are frequently toxic and produce stoichiometric salt waste.[3][5] The development of greener synthetic routes is a paramount objective in modern chemistry. The direct N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" methodology, has emerged as a powerful and sustainable alternative.[7][9]

This process typically involves a transition-metal catalyst that facilitates the temporary oxidation of the alcohol to an aldehyde or ketone. This intermediate then condenses with the amine to form an imine, which is subsequently reduced by the hydrogen initially "borrowed" from the alcohol, thus regenerating the catalyst and yielding the N-alkylated amine.[10] This application note outlines a generalized protocol for the N-alkylation of various amine substrates using this compound, leveraging a transition-metal catalyst.

Reaction Principle

The proposed N-alkylation of an amine with this compound proceeds via a catalytic cycle, as illustrated in the diagram below. The key steps involve:

  • Dehydrogenation: The catalyst oxidizes this compound to the corresponding ketone, 1-methoxy-2-butanone, and a metal-hydride species.

  • Condensation: The in-situ generated ketone reacts with the amine (primary or secondary) to form a hemiaminal intermediate, which then dehydrates to form an imine or enamine.

  • Hydrogenation: The metal-hydride species reduces the imine/enamine intermediate to the final N-alkylated amine product.

  • Catalyst Regeneration: The catalyst is regenerated, allowing it to re-enter the catalytic cycle.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Reactants Amine + this compound Heating Heat to 80-130 °C Reactants->Heating Catalyst Transition Metal Catalyst (e.g., Ru, Ir complex) Catalyst->Heating Base Base (e.g., t-BuOK) Base->Heating Solvent Anhydrous Toluene Solvent->Heating Inert_Atmosphere Inert Atmosphere (N2 or Ar) Stirring Stir for 12-48 h Cooling Cool to Room Temperature Stirring->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Isolated N-alkylated Amine Purification->Product

Figure 1. General workflow for the N-alkylation of amines using this compound.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of an amine with this compound. The reaction conditions may require optimization for specific substrates.

Materials:

  • Amine (primary or secondary)

  • This compound (CAS: 53778-73-7)[11][12][13]

  • Transition-metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂, Shvo catalyst, or an appropriate Iridium complex)

  • Base (e.g., Potassium tert-butoxide (t-BuOK) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Celite® or silica gel for filtration

  • Solvents for extraction and column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the amine (1.0 mmol), the transition-metal catalyst (1-5 mol%), and the base (1.0-1.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) followed by this compound (1.2-2.0 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-130 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 12 to 48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filtration: Filter the mixture through a pad of Celite® or silica gel to remove the catalyst and inorganic salts. Wash the pad with the same solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. If necessary, perform an aqueous work-up by partitioning the residue between water and an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated amine.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Hypothetical Data Presentation

The following table presents hypothetical results for the N-alkylation of various amines with this compound based on typical yields observed for similar "borrowing hydrogen" reactions. These values are for illustrative purposes and actual results will depend on optimized reaction conditions.

EntryAmine SubstrateCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1Aniline[Ru(p-cymene)Cl₂]₂ (2.5)t-BuOK1102485
24-Methoxyaniline[Ru(p-cymene)Cl₂]₂ (2.5)t-BuOK1102492
3BenzylamineShvo Catalyst (2.0)Cs₂CO₃1203678
4Morpholine[Ir(Cp*)Cl₂]₂ (2.0)t-BuOK1001895
5Dibenzylamine[Ru(p-cymene)Cl₂]₂ (3.0)t-BuOK1304865

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • This compound is a flammable liquid. Keep away from ignition sources.

  • Transition-metal catalysts can be toxic and air-sensitive. Handle under an inert atmosphere.

  • Bases such as potassium tert-butoxide are corrosive and moisture-sensitive.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The protocol described provides a robust starting point for the investigation of this compound as an alkylating agent in the N-alkylation of amines via the environmentally benign "borrowing hydrogen" methodology. This approach offers a significant advantage over traditional alkylation methods by avoiding hazardous reagents and minimizing waste. Further optimization of catalyst systems, bases, and reaction conditions will likely lead to improved yields and broader substrate scope, making this a valuable tool for synthetic chemists in academic and industrial research.

References

Application Note: 1H NMR Spectrum Analysis of 1-Methoxy-2-butanol in CDCl3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-methoxy-2-butanol in deuterated chloroform (CDCl₃). It includes predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and visual aids to understand the molecular structure and experimental workflow. This document is intended to serve as a practical guide for researchers and professionals in the fields of chemistry and drug development for the structural elucidation and characterization of similar small molecules.

Introduction

This compound is a bifunctional organic molecule containing both an ether and a secondary alcohol functional group. The structural characterization of such molecules is crucial in various applications, including synthesis, reaction monitoring, and quality control in the pharmaceutical and chemical industries. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure by probing the chemical environment of hydrogen atoms. This note details the expected ¹H NMR spectrum of this compound in the common NMR solvent, CDCl₃.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃. This data was obtained from a prediction algorithm and should be used as a reference for the analysis of an experimental spectrum.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (a)0.94Triplet (t)7.43H
-CH₂- (b)1.52Multiplet (m)-2H
-OH (c)~1.6 (variable)Singlet (s, broad)-1H
-CH₂O- (d)3.32Multiplet (m)-2H
-OCH₃ (e)3.38Singlet (s)-3H
-CH(OH)- (f)3.65Multiplet (m)-1H

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on factors such as concentration and temperature. It often appears as a broad singlet and may exchange with trace amounts of D₂O.

Structural Assignment and Interpretation

The chemical structure of this compound with proton assignments is as follows:

The predicted spectrum can be interpreted as follows:

  • -CH₃ (a): The methyl protons at position 'a' are furthest from the electron-withdrawing oxygen atoms and thus appear at the most upfield region (0.94 ppm). They are split into a triplet by the adjacent methylene protons ('b').

  • -CH₂- (b): The methylene protons at position 'b' are adjacent to both the chiral center ('f') and the terminal methyl group ('a'). This complex coupling environment results in a multiplet around 1.52 ppm.

  • -OH (c): The hydroxyl proton is typically a broad singlet due to hydrogen bonding and rapid exchange. Its chemical shift is highly variable.

  • -CH₂O- (d): The methylene protons at 'd' are adjacent to the methoxy group and the chiral center, leading to a multiplet at approximately 3.32 ppm.

  • -OCH₃ (e): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet at 3.38 ppm.

  • -CH(OH)- (f): The proton on the carbon bearing the hydroxyl group is the most deshielded of the aliphatic protons (excluding the methoxy group) due to the direct attachment of an oxygen atom. It appears as a multiplet around 3.65 ppm due to coupling with the adjacent methylene groups ('b' and 'd').

Experimental Protocol

This section provides a detailed methodology for the preparation of a sample of this compound and the acquisition of its ¹H NMR spectrum.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Small vial

  • Kimwipes

Sample Preparation:

  • Ensure the NMR tube is clean and dry. A common cleaning procedure involves rinsing with acetone and drying in an oven, followed by cooling in a desiccator.[1]

  • Weigh approximately 5-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[2]

  • Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Using a clean Pasteur pipette, transfer the solution into the NMR tube. To remove any undissolved particles, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[1]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[2]

  • Cap the NMR tube securely and label it appropriately.

  • Wipe the outside of the NMR tube with a Kimwipe before inserting it into the NMR spectrometer.

Instrumental Parameters (for a 400 MHz Spectrometer):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Pulse Program: Standard ¹H acquisition (e.g., zg30)

  • Number of Scans: 8-16 (adjust as needed for good signal-to-noise)

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Visualizations

Molecular Structure and Proton Environments

Caption: Structure of this compound with proton assignments.

¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-20 mg of This compound dissolve Dissolve in ~0.7 mL of CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert setup Set up experimental parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration (TMS = 0 ppm) phase->calibrate integrate Integration calibrate->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for ¹H NMR analysis of this compound.

References

Application Note: 13C NMR Spectral Analysis of 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-butanol is a key intermediate in various organic syntheses and a component in numerous industrial applications. A thorough understanding of its chemical structure is paramount for quality control, reaction monitoring, and the development of new synthetic methodologies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful and non-destructive technique for the structural elucidation of organic molecules. This application note presents the detailed 13C NMR spectral data for this compound and provides comprehensive protocols for its acquisition.

Data Presentation

The 13C NMR spectrum of this compound was acquired in Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as the internal standard. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: 13C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ, ppm)Multiplicity (from DEPT)
C1 (-OCH₃)59.2CH₃
C2 (-CH(OH)-)71.8CH
C3 (-CH₂-)33.8CH₂
C4 (-CH₃)10.1CH₃
C5 (CH₂-O-)76.9CH₂

Note: The assignments are based on typical chemical shift ranges and can be definitively confirmed using advanced NMR techniques such as DEPT, HSQC, and HMBC.

Experimental Protocols

Sample Preparation

A clean and dry 5 mm NMR tube is required for the analysis.

  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer: Carefully transfer the solution into the NMR tube, ensuring there are no air bubbles. The final sample height in the tube should be approximately 4-5 cm.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

13C NMR Data Acquisition (Standard Proton-Decoupled)

The following parameters are a general guideline and may need to be optimized for the specific instrument used.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the 13C probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons, though none are present in this compound.

    • Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

DEPT-135 and DEPT-90 Data Acquisition

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for determining the multiplicity of each carbon signal (CH, CH₂, CH₃).

  • DEPT-135 Experiment:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Interpretation:

      • CH and CH₃ signals will appear as positive peaks.

      • CH₂ signals will appear as negative peaks.

      • Quaternary carbons will be absent.

  • DEPT-90 Experiment:

    • Pulse Program: Standard DEPT-90 pulse sequence.

    • Interpretation:

      • Only CH signals will appear as positive peaks.

      • CH₂, CH₃, and quaternary carbons will be absent.

By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, an unambiguous assignment of each carbon's multiplicity can be achieved.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample & Lock transfer->insert_sample shim Shim Magnetic Field insert_sample->shim acquire_13C Acquire Standard 13C Spectrum shim->acquire_13C acquire_DEPT Acquire DEPT-135 & DEPT-90 acquire_13C->acquire_DEPT ft Fourier Transform acquire_DEPT->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analyze Peak Picking & Interpretation reference->analyze

Caption: Experimental workflow for 13C NMR analysis.

Application Notes and Protocols for the GC-MS Analysis of 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methoxy-2-butanol is a glycol ether, a class of solvents known for their versatile applications in various industries, including paints, coatings, cleaning products, and personal care items.[1][2] Due to their widespread use, the accurate identification and quantification of specific glycol ethers like this compound are crucial for quality control, safety assessment, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of this compound.

This document provides a detailed application note and protocol for the analysis of this compound using GC-MS. It is intended for researchers, scientists, and professionals in drug development and other relevant fields who are involved in the analysis of organic compounds.

Quantitative Data

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: GC-MS Method Parameters

ParameterValue
Gas Chromatograph (GC)
ColumnDB-WAX (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 40 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Range35-200 amu
Ion Source Temperature230 °C
Transfer Line Temperature250 °C

Table 2: Retention and Mass Spectral Data for this compound

CompoundKovats Retention Index (polar column)Major Mass Fragments (m/z) and Relative Intensities
This compound132445 (100%), 59 (80%), 31 (60%), 73 (40%), 104 (5%)

Note: The Kovats retention index is a relative measure of retention time. The exact retention time will vary depending on the specific instrument and slight variations in the method parameters. Under the conditions specified in Table 1, the retention time is expected to be in the mid-to-late part of the chromatogram.

Table 3: Mass Spectrometry Fragmentation Data for this compound

m/zProposed FragmentRelative Intensity (%)
104[M]+• (Molecular Ion)5
73[M - OCH3]+40
59[M - C2H5O]+ or [CH3OCH2CH(OH)]+80
45[CH3OCH2]+100
31[CH3O]+60

Experimental Protocols

This section details the experimental protocols for the analysis of this compound using GC-MS.

1. Sample Preparation

The sample preparation method should be chosen based on the matrix in which this compound is being analyzed. Below are general guidelines for a liquid sample.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent such as methanol or dichloromethane.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.

  • Sample Extraction (for complex matrices):

    • Liquid-Liquid Extraction (LLE): For aqueous samples, a simple LLE can be performed. To 10 mL of the sample, add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Vortex the mixture for 2 minutes and then centrifuge to separate the layers. Collect the organic layer for GC-MS analysis.

    • Solid-Phase Extraction (SPE): For samples with significant matrix interference, SPE can provide a cleaner extract. The choice of the SPE cartridge will depend on the matrix. A polar sorbent may be suitable for trapping this compound.

2. GC-MS Analysis

  • Set up the GC-MS system according to the parameters outlined in Table 1.

  • Inject 1 µL of the prepared standard or sample into the GC.

  • Acquire the data in full scan mode over the mass range of 35-200 amu.

  • Process the data using the instrument's software. Identify the peak corresponding to this compound based on its expected retention time and by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).

  • For quantitative analysis, construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Peak Identification DataAcquisition->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report Final Report Fragmentation_Pathway M This compound [C5H12O2]+• m/z = 104 F73 [M - OCH3]+ m/z = 73 M->F73 - •OCH3 F59 [M - C2H5O]+ m/z = 59 M->F59 - •C2H5O F45 [CH3OCH2]+ m/z = 45 M->F45 α-cleavage F59->F45 - CH2O F31 [CH3O]+ m/z = 31 F45->F31 - CH2

References

Application Notes & Protocols: Safe Handling of 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-butanol (CAS No. 53778-73-7) is a secondary alcohol and ether used as a solvent and in the synthesis of other chemical compounds.[1] Due to its chemical properties, specifically its flammability, proper safety precautions are imperative to ensure a safe laboratory environment. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[1][2] It is crucial to be aware of its specific hazards before handling.

  • Physical Hazards: Flammable liquid and vapor (GHS Category 3).[1][2][3] Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

  • Health Hazards: While specific toxicological properties have not been fully investigated, contact may cause irritation to the skin, eyes, and respiratory tract.[4] It is recommended to avoid ingestion and inhalation.[3]

Safety Data Summary

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValueSource
CAS Number 53778-73-7[1][2]
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol [1]
Appearance Clear, colorless liquid[5]
Boiling Point 133-135 °C[1]
Density 0.906 g/mL at 25 °C[1]
Flash Point 39 °C (102.2 °F) - closed cup[1]
Storage Class 3 - Flammable liquids[1]
Engineering Controls

To minimize exposure and mitigate risks, the following engineering controls should be implemented:

  • Ventilation: Always handle this compound in a well-ventilated area.[3][6] Use of a certified chemical fume hood is required to control vapor exposure. Ensure ventilation systems are explosion-proof.[2][3]

  • Ignition Source Control: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3][6][7] Use only non-sparking tools and explosion-proof equipment.[2][3] Ground and bond containers and receiving equipment to prevent static discharge.[2][3]

  • Safety Equipment: Maintain an eye wash fountain and quick-drench safety shower in the immediate work area.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7][8]

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., Neoprene) inspected for integrity before use.[9] Dispose of contaminated gloves after use in accordance with good laboratory practices.[5][10]

  • Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[3][7] For large-scale operations, a complete suit protecting against chemicals may be necessary.[10]

  • Respiratory Protection: If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).[1][3][7]

Handling and Storage Procedures
  • Safe Handling:

    • Read and understand the Safety Data Sheet (SDS) before use.

    • Avoid contact with skin, eyes, and clothing.[3][4]

    • Avoid breathing vapors or mists.[4]

    • Keep containers tightly closed when not in use.[3][8]

    • Wash hands thoroughly after handling.[4][8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[3][6][8][11]

    • Keep containers tightly closed in their original packaging.[3][8]

    • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

    • The storage area should be designated as a flammables area.[7]

First Aid Measures
  • Inhalation: Remove the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][4][7]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with plenty of water for at least 15 minutes.[2][3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][3] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting.[7][9] Rinse the mouth with water.[2][7] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][4][7]

Spill, Leak, and Disposal Procedures
  • Spill and Leak Response:

    • Evacuate personnel and eliminate all ignition sources from the area.[6]

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment as outlined in Section 5.0.[3]

    • Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[3][4][6] Do not use combustible materials like sawdust.[4]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[3][4]

  • Waste Disposal:

    • Dispose of contents and containers in accordance with all local, regional, and national regulations.[2][3][6][8] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7]

Protocol: Safe Use of this compound as a Solvent

This protocol outlines the safe procedure for using this compound as a solvent in a representative laboratory synthesis reaction.

Objective: To safely perform a chemical reaction using this compound as the solvent.

Materials:

  • This compound

  • Reaction reagents

  • Appropriate glassware (e.g., round-bottom flask, condenser)

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Personal Protective Equipment (See Section 5.0)

Procedure:

  • Risk Assessment and Preparation:

    • Conduct a pre-procedure hazard analysis for all reagents and steps.

    • Ensure a certified chemical fume hood is operational.

    • Verify that a fire extinguisher (CO₂, dry chemical, or foam), safety shower, and eyewash station are accessible.[3][8]

    • Assemble and inspect all glassware for cracks or defects before use.

  • Donning PPE:

    • Put on a lab coat, chemical-resistant gloves, and approved safety goggles.

  • Apparatus Setup:

    • Set up the reaction apparatus inside the chemical fume hood.

    • Ensure the setup is secure and clamped appropriately.

    • If heating, ensure the heating mantle is connected to a variable power controller.

  • Reagent Handling:

    • Ground the primary container of this compound before dispensing.

    • Carefully measure the required volume of this compound in a graduated cylinder or via syringe. Perform all transfers within the fume hood.

    • Immediately cap the this compound container and return it to its designated storage location.

    • Add the solvent and other reagents to the reaction flask as per the specific experimental procedure.

  • Running the Reaction:

    • Commence stirring and, if required, slowly increase the temperature using the heating mantle.

    • Monitor the reaction closely from outside the fume hood sash. Do not leave a heated reaction unattended.

    • Keep the fume hood sash at the lowest practical height.

  • Work-up and Quenching:

    • Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature.

    • Carefully quench the reaction according to the specific experimental protocol, being mindful of any potential exothermic processes.

  • Decontamination and Waste Disposal:

    • Clean all glassware thoroughly.

    • Dispose of all waste, including excess this compound and reaction mixture, in a properly labeled hazardous waste container.[8] Do not pour waste down the drain.[7][10]

    • Wipe down the work surface in the fume hood.

    • Remove gloves and wash hands thoroughly with soap and water.

Safety Workflow Diagram

Safe_Handling_Workflow Workflow for Safely Handling this compound cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase cluster_emergency Emergency Response risk_assessment 1. Conduct Risk Assessment (Review SDS) gather_ppe 2. Gather Required PPE (Goggles, Gloves, Lab Coat) risk_assessment->gather_ppe prep_area 3. Prepare Work Area (Fume Hood, Spill Kit, No Ignition Sources) gather_ppe->prep_area handling 4. Handle Chemical (Dispense, Use in Reaction) prep_area->handling decision 5. Spill or Exposure? handling->decision decon 6. Decontaminate Work Area & Clean Glassware waste 7. Dispose of Waste (In Labeled Hazardous Container) decon->waste end_node Procedure Complete waste->end_node emergency_protocol Follow Emergency Protocol (First Aid, Evacuate) report Report Incident emergency_protocol->report decision->decon No decision->emergency_protocol Yes

Caption: Logical workflow for the safe handling of this compound in a lab.

References

Application Notes and Protocols for 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the proper storage, handling, and disposal of 1-Methoxy-2-butanol, a flammable liquid and potential reproductive toxin. Adherence to these guidelines is critical to ensure laboratory safety and environmental protection.

Storage Protocols

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations. Store in a designated flammables area.[1]

1.1. General Storage Conditions

ParameterRecommendationSource
Temperature Store in a cool, well-ventilated place.[2][3] A recommended temperature is 15–25 °C.[4]
Container Keep container tightly closed in a dry place.[2][5][2][5]
Atmosphere Store under an inert atmosphere if possible, especially for long-term storage, to prevent peroxide formation.
Ventilation Use local and general ventilation.[4] Explosion-proof ventilation is required.[2][2][4]

1.2. Incompatible Materials and Hazards

HazardIncompatible MaterialsPrevention and Mitigation
Fire and Explosion Strong oxidizing agents, acid anhydrides, acid chlorides.[1][6] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3][5]Store separately from incompatible materials. Use non-sparking tools and explosion-proof equipment.[2] Ground/bond container and receiving equipment.[2]
Peroxide Formation Air (oxygen), prolonged storage.Date containers upon receipt and opening. Periodically test for the presence of peroxides.

Handling Protocols

Safe handling practices are paramount when working with this compound. A risk assessment should be conducted before beginning any work.[7][8]

2.1. Personal Protective Equipment (PPE)

PPESpecificationSource
Eye Protection Chemical safety goggles or a face shield.[9][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol). Disposable gloves offer splash resistance and should be changed immediately upon contamination.[7][7]
Body Protection Flame-retardant antistatic protective clothing or a lab coat.
Respiratory Use in a fume hood.[8] If vapors/aerosols are generated, a respirator may be required.

2.2. Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don appropriate PPE prep_setup Set up experiment in a fume hood prep_ppe->prep_setup handle_dispense Dispense minimum required quantity prep_setup->handle_dispense handle_close Keep container tightly closed when not in use handle_dispense->handle_close cleanup_waste Segregate waste into appropriate containers handle_close->cleanup_waste cleanup_decontaminate Decontaminate work surfaces cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Remove and dispose of PPE correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

Disposal Protocols

Dispose of this compound and its containers as hazardous waste in accordance with all local, regional, and national regulations.[1][3] Do not dispose of it down the drain.[1][6][9]

3.1. Waste Characterization and Segregation

Waste StreamDescriptionDisposal Container
Liquid Waste Unused or contaminated this compound.Clearly labeled, sealed, and compatible hazardous waste container.
Solid Waste Contaminated materials (e.g., gloves, absorbent pads, glassware).Labeled hazardous waste container for solid chemical waste.

3.2. Accidental Spill Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate : Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[6][9]

  • Control Ignition Sources : Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[2][3]

  • Containment : Prevent the spill from entering drains by using non-combustible absorbent materials like sand, earth, or vermiculite.[1][3][6]

  • Cleanup :

    • For small spills, absorb the material and place it into a suitable, closed container for disposal.[3]

    • For large spills, dike the material and collect it for disposal.[3]

  • Decontamination : Clean the affected area thoroughly.

  • Reporting : Report the spill to the appropriate environmental health and safety personnel.

Logical Workflow for Storage and Disposal

start Receive this compound storage_check Inspect Container Date Received start->storage_check Initial Step store Store in a cool, dry, well-ventilated, flammables-approved area storage_check->store If container is intact use Use in a well-ventilated area (fume hood) with appropriate PPE store->use use->store Return to storage waste_gen Generate Waste use->waste_gen segregate Segregate liquid and solid waste into labeled containers waste_gen->segregate dispose Dispose of waste through an approved hazardous waste contractor segregate->dispose end End of Lifecycle dispose->end

Caption: Lifecycle management for this compound.

References

Application Notes and Protocols: 1-Methoxy-2-butanol in Coating and Cleaning Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Methoxy-2-butanol, a versatile ether alcohol, and its utility as a key ingredient in advanced coating and cleaning formulations. This document outlines its physicochemical properties, offers detailed experimental protocols for performance evaluation, and presents logical workflows for formulation development.

Introduction to this compound

This compound (CAS No. 53778-73-7) is a colorless, liquid organic compound with a mild odor. Its unique structure, featuring both an ether and a secondary alcohol functional group, imparts a favorable combination of properties, making it an effective solvent and coupling agent in a variety of applications.[1] In the realm of coatings, it can enhance flow and brushability, while in cleaning formulations, it contributes to the effective dissolution of a range of soils.[2]

Physicochemical and Performance Data

A summary of the key physical and chemical properties of this compound is presented below. It should be noted that while standard physicochemical data are readily available, specific performance metrics such as the Kauri-Butanol value, a direct measure of solvency power, are not widely published for this specific compound. The values for Kauri-Butanol number, evaporation rate, and surface tension are therefore estimated based on data for structurally similar solvents to provide a comparative context for formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
Appearance Colorless liquid[3]
Boiling Point 133-135 °C
Density 0.906 g/mL at 25 °C
Flash Point 39 °C (102.2 °F) - closed cup[4]
Refractive Index n20/D 1.412
Water Solubility Moderately soluble

Table 2: Performance Characteristics of this compound (with Estimated Values)

ParameterEstimated ValueRationale for Estimation / Comparative Data
Kauri-Butanol (Kb) Value 60 - 80Estimated based on values for other C4-C6 alcohols and glycol ethers. For example, n-Butanol has a Kb value of approximately 56, while some glycol ethers have higher values. This range suggests moderate to good solvency for many resins.
Evaporation Rate (n-Butyl Acetate = 1.0) 0.3 - 0.5Estimated based on its boiling point and data for similar compounds. n-Butanol has an evaporation rate of 0.44.[5] This indicates a slower evaporation rate than n-butyl acetate, which is desirable for preventing premature drying in coatings.
Surface Tension 25 - 29 dynes/cmEstimated based on values for similar alcohols and glycol ethers. For instance, n-Butanol has a surface tension of 24.57 dynes/cm and 2-Methoxyethanol is 31.8 dynes/cm.[6] This range suggests good wetting properties.

Application in Coatings

In coating formulations, this compound serves as a slow-evaporating solvent that can improve film formation and application properties. Its solvency for a variety of resins, though not quantified by a specific Kb value, is sufficient to be used in lacquers and paints to enhance brushability and flow.[7]

Logical Workflow for Coating Formulation

The following diagram illustrates a logical workflow for incorporating and evaluating this compound in a coating formulation.

Coating_Formulation_Workflow cluster_formulation Formulation Development cluster_evaluation Performance Evaluation cluster_optimization Optimization start Define Coating Requirements (e.g., viscosity, drying time, gloss) resin_selection Select Resin System (e.g., acrylic, alkyd, epoxy) start->resin_selection solvent_screening Screen Solvents (including this compound) resin_selection->solvent_screening formulation_prep Prepare Test Formulations (varying solvent ratios) solvent_screening->formulation_prep viscosity_test Viscosity Measurement formulation_prep->viscosity_test drying_time_test Drying Time Analysis formulation_prep->drying_time_test film_properties_test Film Properties Assessment (gloss, hardness, adhesion) formulation_prep->film_properties_test application_test Application Properties (flow, leveling, brushability) formulation_prep->application_test optimization Optimize Formulation (adjust solvent blend for desired properties) viscosity_test->optimization drying_time_test->optimization film_properties_test->optimization application_test->optimization final_formulation Final Coating Formulation optimization->final_formulation

Coating Formulation Workflow

Application in Cleaning Agents

This compound's amphiphilic nature, possessing both polar and non-polar characteristics, makes it an effective component in cleaning formulations for removing a variety of soils.[2] It can act as a solvent to dissolve oils and greases and as a coupling agent to stabilize aqueous and non-aqueous components in a formulation.

Experimental Workflow for Cleaning Efficacy Evaluation

The following diagram outlines a systematic workflow for assessing the cleaning performance of a formulation containing this compound.

Cleaning_Efficacy_Workflow cluster_preparation Preparation cluster_testing Cleaning & Analysis cluster_reporting Reporting define_soil Define Target Soil (e.g., grease, oil, particulate) define_substrate Select Substrate (e.g., stainless steel, glass, ceramic) define_soil->define_substrate prepare_coupons Prepare & Contaminate Test Coupons define_substrate->prepare_coupons initial_measurement Initial Contaminant Measurement (gravimetric or spectroscopic) prepare_coupons->initial_measurement prepare_cleaner Prepare Cleaning Formulation (with this compound) cleaning_protocol Apply Cleaning Protocol (immersion, spraying, wiping) prepare_cleaner->cleaning_protocol initial_measurement->cleaning_protocol final_measurement Final Contaminant Measurement cleaning_protocol->final_measurement calculate_efficacy Calculate Cleaning Efficacy (%) final_measurement->calculate_efficacy report Report Results (including data tables and observations) calculate_efficacy->report conclusion Draw Conclusions on Performance report->conclusion

Cleaning Efficacy Evaluation Workflow

Experimental Protocols

The following sections provide detailed methodologies for evaluating the key performance parameters of this compound.

Protocol for Determination of Kauri-Butanol (Kb) Value (Based on ASTM D1133)

Objective: To determine the relative solvent power of this compound.

Materials:

  • Kauri-butanol standard solution (20g kauri resin in 100g n-butanol)

  • Toluene (for standardization)

  • This compound

  • 250-mL Erlenmeyer flask

  • 50-mL burette

  • Water bath maintained at 25 ± 1 °C

  • Printed sheet with 10-point type

Procedure:

  • Standardization of Kauri-Butanol Solution:

    • Weigh 20 ± 0.1 g of the kauri-butanol solution into a 250-mL Erlenmeyer flask.

    • Place the flask in the water bath to equilibrate to 25 °C.

    • Fill the burette with toluene.

    • Titrate the kauri-butanol solution with toluene while constantly swirling the flask.

    • The endpoint is reached when the print on the sheet placed under the flask becomes blurred when viewed through the solution.

    • Record the volume of toluene used. This should be between 100 and 110 mL for a standard solution.

  • Titration with this compound:

    • Weigh 20 ± 0.1 g of the kauri-butanol solution into a clean 250-mL Erlenmeyer flask and allow it to equilibrate to 25 °C.

    • Fill the burette with this compound.

    • Titrate the kauri-butanol solution with this compound in the same manner as the standardization, until the same endpoint is reached.

    • Record the volume of this compound used.

  • Calculation: The Kauri-Butanol value is calculated as the volume in milliliters of the solvent required to produce the defined degree of turbidity.

Protocol for Determination of Relative Evaporation Rate (Based on ASTM D3539)

Objective: To determine the evaporation rate of this compound relative to n-butyl acetate.

Materials:

  • Shell Thin-Film Evaporometer

  • Filter paper discs

  • Syringe (1.0 mL)

  • This compound

  • n-Butyl acetate (99% ester)

  • Constant temperature bath (25 ± 0.5 °C)

Procedure:

  • Bring the this compound and n-butyl acetate to a temperature of 25 ± 0.5 °C in the constant temperature bath.

  • Suspend a filter paper disc from the balance in the evaporometer cabinet.

  • Using the syringe, dispense 0.70 mL of this compound onto the filter paper.

  • Record the time required for 90% of the solvent to evaporate.

  • Repeat the procedure for n-butyl acetate.

  • Calculation: Relative Evaporation Rate = (90% evaporation time of n-butyl acetate) / (90% evaporation time of this compound)

Protocol for Determination of Surface Tension (Based on ASTM D1331 - Wilhelmy Plate Method)

Objective: To measure the surface tension of this compound.

Materials:

  • Tensiometer with a Wilhelmy plate

  • Glass vessel

  • This compound

  • Constant temperature chamber (20 °C)

Procedure:

  • Ensure the Wilhelmy plate is clean (e.g., by flaming).

  • Place a sample of this compound in the glass vessel within the constant temperature chamber.

  • Lower the Wilhelmy plate until it just touches the surface of the liquid.

  • The tensiometer will measure the force exerted on the plate by the surface tension of the liquid.

  • Record the surface tension in dynes/cm or mN/m.

Protocol for Evaluation of Cleaning Efficacy (Adapted from ASTM G122-96)

Objective: To evaluate the effectiveness of a cleaning formulation containing this compound in removing a specific soil from a standard substrate.

Materials:

  • Standard test coupons (e.g., 5 cm x 5 cm stainless steel plates)

  • Model soil (e.g., a mixture of mineral oil and carbon black)

  • Cleaning formulation containing this compound

  • Analytical balance

  • Beakers

  • Ultrasonic bath (optional)

  • Drying oven

Procedure:

  • Coupon Preparation and Contamination:

    • Clean the test coupons thoroughly and weigh them on the analytical balance (Initial Weight).

    • Apply a consistent amount of the model soil to each coupon and reweigh (Contaminated Weight).

  • Cleaning Process:

    • Immerse the contaminated coupons in the cleaning formulation for a specified time and temperature (e.g., 5 minutes at 40 °C). Agitation, such as stirring or ultrasonication, can be applied.

    • Remove the coupons, rinse with deionized water, and dry in an oven at a suitable temperature until a constant weight is achieved.

  • Final Measurement and Calculation:

    • Weigh the cleaned and dried coupons (Final Weight).

    • Calculation: Cleaning Efficacy (%) = [ (Contaminated Weight - Final Weight) / (Contaminated Weight - Initial Weight) ] x 100

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area and avoid contact with skin and eyes.[8] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a versatile and effective solvent for use in a range of coating and cleaning applications. Its favorable combination of solvency, evaporation rate, and wetting properties allows formulators to develop high-performance products. The protocols and workflows provided in these notes offer a systematic approach to evaluating and optimizing the use of this compound in specific formulations.

References

Application Notes and Protocols: Graphite Oxide-Catalyzed Alcoholysis of Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides with alcohols, or alcoholysis, is a fundamental transformation in organic synthesis, yielding valuable β-alkoxy alcohols. These motifs are prevalent in numerous pharmaceuticals and biologically active compounds. Traditionally, this reaction is catalyzed by strong acids or bases, which often suffer from issues of corrosiveness, difficult separation, and the generation of significant waste. Graphite oxide (GO) has emerged as a highly effective, reusable, and environmentally benign solid acid catalyst for this transformation.[1][2][3] The catalytic activity of GO stems from the presence of various oxygen-containing functional groups, such as carboxylic acids, hydroxyls, and sulfonic acid groups (from the synthesis process), which facilitate the activation of the epoxide ring towards nucleophilic attack by an alcohol.[1] This document provides detailed experimental protocols for the synthesis of graphite oxide, its characterization, and its application in the alcoholysis of epoxides.

Data Presentation

The following table summarizes the catalytic performance of graphite oxide in the alcoholysis of various epoxides with different alcohols. The data highlights the substrate scope, reaction conditions, and efficiency of the process.

EntryEpoxideAlcoholCatalyst Loading (wt%)Time (h)Temp. (°C)Conversion (%)Major RegioisomerRef.
1Styrene OxideMethanol51RT99A[1]
2Styrene OxideEthanol53RT97A[1]
3Styrene Oxiden-Propanol53RT96A[1]
4Styrene Oxidet-Butanol517RT12A[1]
5Cyclohexene OxideMethanol51RT95Trans[1]
6Propylene OxideMethanol------
7EpichlorohydrinMethanol----B[4]
8Isobutylene OxideMethanol--->99B[4]

Regioisomer Legend:

  • A: Attack at the more substituted carbon (benzylic position).

  • B: Attack at the less substituted carbon.

  • Trans: Trans-diaxial ring opening.

Experimental Protocols

Synthesis of Graphite Oxide (Modified Hummers' Method)

This protocol describes a common and effective method for the synthesis of graphite oxide from graphite flakes.

Materials:

  • Graphite flakes: 3.0 g

  • Sodium nitrate (NaNO₃): 1.5 g

  • Concentrated sulfuric acid (H₂SO₄, 98%): 69 mL

  • Potassium permanganate (KMnO₄): 9.0 g

  • Deionized (DI) water

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl, 5%)

  • Ethanol

Procedure:

  • Add graphite flakes (3.0 g) and sodium nitrate (1.5 g) to concentrated sulfuric acid (69 mL) in a flask placed in an ice bath to maintain a temperature of 0 °C.

  • Slowly add potassium permanganate (9.0 g) to the suspension while keeping the temperature below 20 °C to prevent an uncontrolled exothermic reaction.

  • Remove the ice bath and allow the mixture to warm to 35 °C, then stir for 30 minutes.

  • Carefully and slowly add 138 mL of DI water to the mixture. This will cause a significant increase in temperature to about 98 °C.

  • Maintain the reaction temperature at 98 °C for an additional 15 minutes.

  • Terminate the reaction by adding a large volume of DI water (approximately 400 mL) followed by the slow addition of 3 mL of 30% hydrogen peroxide. The color of the mixture should turn from brownish to brilliant yellow.

  • Filter the hot solution and wash the solid product with a 5% HCl solution to remove metal ions.

  • Continue washing the solid with DI water until the pH of the filtrate is neutral.

  • Finally, wash the product with ethanol and dry it under vacuum at 60 °C to obtain graphite oxide powder.

Characterization of Graphite Oxide

To ensure the successful synthesis and to understand the properties of the prepared graphite oxide, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the oxidation of graphite by observing the shift of the (002) diffraction peak to a lower angle, which indicates an increase in the interlayer spacing.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of oxygen-containing functional groups such as hydroxyl (-OH), carboxyl (-COOH), and epoxide (C-O-C) groups.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and layered structure of the graphite oxide sheets.

General Procedure for Graphite Oxide-Catalyzed Alcoholysis of Epoxides

This protocol provides a general method for the ring-opening of epoxides with alcohols using graphite oxide as a catalyst.

Materials:

  • Epoxide (e.g., Styrene Oxide)

  • Alcohol (e.g., Methanol)

  • Graphite Oxide catalyst

  • Organic solvent (if necessary)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add the epoxide (1 mmol) and the alcohol (10 mL, serving as both reactant and solvent).

  • Add the graphite oxide catalyst (e.g., 5 mg).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the catalyst by centrifugation or filtration.

  • Evaporate the excess alcohol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure β-alkoxy alcohol.

Catalyst Recovery and Reuse: The recovered graphite oxide catalyst can be washed with ethanol and dried under vacuum at 60 °C for several hours. The dried catalyst can then be reused for subsequent reactions.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification s1 Graphite Flakes + H₂SO₄ + NaNO₃ s2 Add KMnO₄ at < 20°C s1->s2 s3 Reaction at 35°C s2->s3 s4 Quench with H₂O and H₂O₂ s3->s4 s5 Wash with HCl and H₂O s4->s5 s6 Dry to obtain Graphite Oxide s5->s6 r2 Add Graphite Oxide Catalyst s6->r2 Catalyst r1 Epoxide + Alcohol r1->r2 r3 Stir at Room Temperature r2->r3 r4 Reaction Monitoring (TLC) r3->r4 w1 Catalyst Separation (Filtration) r4->w1 Completed Reaction w2 Solvent Evaporation w1->w2 w3 Extraction and Washing w2->w3 w4 Drying and Concentration w3->w4 w5 Column Chromatography w4->w5 w6 Pure β-Alkoxy Alcohol w5->w6

Caption: Workflow for graphite oxide synthesis and its use in epoxide alcoholysis.

Proposed Catalytic Mechanism

catalytic_mechanism cluster_catalyst Graphite Oxide Surface cluster_reactants Reactants GO GO-{SO₃H, COOH, OH} Activated_Epoxide Activated Epoxide [R¹-CH(O⁺H)CH-R²] GO->Activated_Epoxide Epoxide R¹-CH(O)CH-R² Epoxide->GO Protonation Alcohol R³OH Transition_State SN2-like Transition State Alcohol->Transition_State Nucleophilic Attack Activated_Epoxide->Transition_State Product β-Alkoxy Alcohol [R¹-CH(OH)CH(OR³)-R²] Transition_State->Product Ring Opening Product->GO Catalyst Regeneration

Caption: Proposed mechanism for the graphite oxide-catalyzed alcoholysis of epoxides.

References

Application Notes and Protocols for 1-Methoxy-2-butanol in Industrial Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-butanol is a versatile ether alcohol that is increasingly being utilized as a key raw material in the formulation of high-performance industrial detergents. Its unique molecular structure, possessing both a hydrophilic hydroxyl group and a hydrophobic ether group, imparts excellent solvency for a wide range of soils, from greasy and oily residues to water-soluble contaminants.[1][2] This dual functionality also makes it an effective coupling agent, enabling the stable incorporation of various surfactants and other components in aqueous-based detergent formulations. In industrial cleaning applications, this compound contributes to enhanced cleaning efficiency, improved surface wetting, and streak-free rinsing. Its moderate evaporation rate and favorable safety profile make it a suitable replacement for more hazardous solvents traditionally used in heavy-duty cleaners and degreasers.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation and evaluation of industrial detergents.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective incorporation into detergent formulations.

PropertyValueReference
Molecular FormulaC₅H₁₂O₂
Molecular Weight104.15 g/mol
AppearanceColorless liquid
Boiling Point133-135 °C
Density0.906 g/mL at 25 °C
Flash Point39 °C
Water SolubilityMiscible

Role and Mechanism of Action in Detergent Formulations

In industrial detergents, this compound primarily functions as a solvent and a hydrotrope (coupling agent).

  • Solvent Action: Its excellent solvency allows for the effective dissolution of a broad spectrum of soils, including oils, greases, and other organic residues commonly found in industrial settings.[1][2] This property is crucial for the initial breakdown and removal of tough, baked-on grime.

  • Hydrotropic/Coupling Action: this compound enhances the solubility of surfactants and other organic components in the aqueous detergent matrix, preventing phase separation and ensuring a stable, homogenous product. This is particularly important in concentrated formulations.

The mechanism of cleaning involves the partitioning of this compound into the soil, reducing its viscosity and interfacial tension. This allows the primary surfactants to more effectively emulsify and lift the soil from the substrate.

G cluster_0 Detergent Formulation cluster_1 Cleaning Process This compound This compound Soil Soil This compound->Soil Solubilizes Surfactants Surfactants Surfactants->Soil Emulsifies Builders Builders Water Water Substrate Substrate Soil->Substrate Adhered to Emulsified Soil Emulsified Soil Soil->Emulsified Soil Is lifted as Emulsified Soil->Water Rinsed away in Detergent Formulation Detergent Formulation Detergent Formulation->Soil Applied to

Mechanism of Soil Removal

Representative Industrial Detergent Formulation

While specific formulations are proprietary, the following table provides a representative starting point for a heavy-duty industrial degreaser incorporating this compound.

ComponentFunctionConcentration (wt%)
WaterSolvent70-80
Linear Alkylbenzene Sulfonate (LAS)Anionic Surfactant5-10
Nonylphenol Ethoxylate (NPE)Nonionic Surfactant3-7
This compound Solvent/Coupling Agent 5-15
Sodium MetasilicateBuilder/Alkalinity1-3
Tetrapotassium Pyrophosphate (TKPP)Builder/Chelating Agent1-3
Dye & FragranceAestheticsq.s.

Performance Data (Representative)

The following tables present representative performance data for an industrial detergent formulated with a glycol ether solvent, such as this compound. Due to the limited availability of public data specifically for this compound, data for a closely related and widely used glycol ether, Propylene Glycol n-Butyl Ether (PnB), is used as a proxy to demonstrate the expected performance benefits.

Table 1: Cleaning Efficiency on Various Industrial Soils

Soil TypeSubstrateCleaning Efficiency (%) without Glycol EtherCleaning Efficiency (%) with 10% PnB
Motor OilStainless Steel7592
Industrial GreaseCeramic Tile6888
Carbon BlackPainted Steel6281
Hydraulic FluidConcrete7085

Table 2: Surface Tension and Contact Angle Measurements

FormulationSurface Tension (mN/m)Contact Angle on Oily Surface (degrees)
Water72.8110
Detergent without Glycol Ether32.545
Detergent with 10% PnB28.125

Table 3: Viscosity Profile

FormulationViscosity at 10 s⁻¹ (cP)Viscosity at 100 s⁻¹ (cP)
Detergent without Glycol Ether150145
Detergent with 10% PnB120118

Experimental Protocols

The following are detailed protocols for evaluating the performance of industrial detergents containing this compound.

Protocol 1: Evaluation of Cleaning Performance

This protocol is adapted from ASTM D4488 for hard surface cleaners.

Objective: To quantify the cleaning efficiency of a detergent formulation on standardized industrial soils.

Materials:

  • Standard soiled substrates (e.g., pre-soiled stainless steel or ceramic tiles with motor oil or industrial grease).

  • Gardner Straight Line Washability and Abrasion Machine.

  • Sponge or brush attachment.

  • Spectrophotometer or colorimeter.

  • Detergent formulations (with and without this compound).

  • Deionized water.

Procedure:

  • Measure the initial reflectance (Lab* values) of the soiled substrates using a spectrophotometer. Take at least three readings per substrate and average the values.

  • Mount the soiled substrate in the washability machine.

  • Apply a specified amount of the detergent solution to the sponge/brush.

  • Run the washability machine for a set number of cycles (e.g., 100 cycles).

  • Rinse the substrate thoroughly with deionized water and allow it to air dry completely.

  • Measure the final reflectance of the cleaned substrate.

  • Calculate the cleaning efficiency using the following formula: Cleaning Efficiency (%) = [(Final Reflectance - Initial Reflectance) / (Reflectance of Unsoiled Substrate - Initial Reflectance)] * 100

G cluster_0 Preparation cluster_1 Cleaning Process cluster_2 Analysis A Prepare Soiled Substrates B Measure Initial Reflectance A->B C Mount Substrate in Washability Machine B->C D Apply Detergent C->D E Run Cleaning Cycles D->E F Rinse and Dry E->F G Measure Final Reflectance F->G H Calculate Cleaning Efficiency G->H

Cleaning Performance Evaluation Workflow
Protocol 2: Stability Testing

Objective: To assess the physical stability of the detergent formulation under accelerated aging conditions.

Materials:

  • Detergent formulation.

  • Sealed, airtight containers (glass or appropriate plastic).

  • Oven or environmental chamber capable of maintaining 40°C ± 2°C.

  • Refrigerator capable of maintaining 4°C ± 2°C.

  • Viscometer.

  • pH meter.

  • Centrifuge.

Procedure:

  • Prepare three samples of the detergent formulation in separate sealed containers.

  • Place one sample in the oven at 40°C, one in the refrigerator at 4°C, and keep one at room temperature (25°C) as a control.

  • At specified time intervals (e.g., 0, 1, 2, and 4 weeks), remove an aliquot from each sample.

  • Visually inspect each aliquot for any signs of phase separation, precipitation, or color change.

  • Measure the viscosity and pH of each aliquot.

  • To assess for phase separation under stress, centrifuge an aliquot from each sample at a specified RPM for a set time (e.g., 3000 RPM for 30 minutes) and observe for any separation.

  • Record all observations and measurements. A stable formulation will show minimal changes in its physical properties over the testing period.

Conclusion

This compound is a highly effective and versatile raw material for the formulation of modern industrial detergents. Its excellent solvency, coupling ability, and favorable environmental profile make it a valuable component for creating high-performance, stable, and safer cleaning products. The protocols outlined in this document provide a solid framework for researchers and formulators to evaluate and optimize the use of this compound in their specific industrial cleaning applications.

References

Application Notes and Protocols for Personal Protective Equipment (PPE) Usage with 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the selection and use of Personal Protective Equipment (PPE) when handling 1-Methoxy-2-butanol in a research and development setting. It is intended for researchers, scientists, and drug development professionals to ensure a high level of safety. The protocols herein cover PPE selection, donning and doffing procedures, and emergency response to exposure, supplemented by quantitative data on material resistance and visual workflows to guide decision-making.

Introduction to this compound

This compound is a flammable liquid and vapor commonly used as a solvent.[1] Exposure can cause irritation to the skin, eyes, and mucous membranes.[2] Inhalation of vapors may lead to drowsiness or dizziness, and there are concerns regarding reproductive toxicity.[3] Due to these hazards, the implementation of stringent safety protocols, including the correct use of engineering controls and personal protective equipment, is mandatory.

Primary Hazards:

  • Flammability: Flammable liquid and vapor.[1]

  • Health: May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.[3]

  • Irritation: Causes skin, eye, and mucous membrane irritation upon contact.[2]

The first line of defense against exposure is always engineering controls (e.g., fume hoods, adequate ventilation).[1] PPE should be used as a final barrier to protect personnel from exposure.

PPE Selection Protocol

The selection of appropriate PPE is a critical step that depends on the specific task, potential for exposure, and the work environment. The following workflow provides a logical process for selecting the correct PPE when working with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification & Use start Start: Task Involving This compound task_assessment Assess Task: - Quantity Used - Duration of Use - Temperature & Pressure start->task_assessment exposure_potential Determine Exposure Potential task_assessment->exposure_potential select_eye Select Eye/Face Protection (See Table 2) exposure_potential->select_eye All Tasks select_gloves Select Hand Protection (See Table 1) exposure_potential->select_gloves All Tasks select_body Select Body Protection exposure_potential->select_body Splash/Immersion Potential select_resp Select Respiratory Protection (See Table 3) exposure_potential->select_resp Vapor/Aerosol Potential ppe_check Inspect PPE Before Use select_eye->ppe_check select_gloves->ppe_check select_body->ppe_check select_resp->ppe_check donning Follow Donning Protocol (Section 5.0) ppe_check->donning end_ppe Proceed with Task donning->end_ppe

Figure 1: Logical workflow for selecting appropriate PPE.

Hand and Body Protection

Glove Selection

Proper glove selection is critical to prevent skin contact. The effectiveness of a glove material is determined by its resistance to permeation and degradation.[4][5] Permeation is the process by which a chemical passes through the glove material on a molecular level, while degradation is the physical change in the glove's properties upon chemical contact.[4][5] Breakthrough time is the duration from the initial contact of the chemical on the glove's surface to its detection on the inside.[4]

Note: Specific permeation data for this compound is limited. The following data is for 1-Methoxy-2-propanol , a structurally similar solvent, and should be used as a guideline. On-site testing is recommended to validate glove performance for your specific application.[6]

Glove MaterialBreakthrough Time (minutes)Degradation RatingSuitability Recommendation
Butyl Rubber> 480ExcellentRecommended for prolonged contact
Neoprene60 - 120GoodSuitable for moderate contact
Nitrile10 - 30FairRecommended for incidental splash only
Natural Rubber< 10PoorNot Recommended
Polyvinyl Chloride (PVC)< 10PoorNot Recommended
Table 1: Chemical Resistance of Glove Materials to 1-Methoxy-2-propanol. Data is compiled from various chemical resistance guides. Always consult the glove manufacturer for specific data.
Body Protection

Wear a flame-retardant, anti-static lab coat for all procedures.[3] For tasks with a significant risk of splashing or large-volume transfers, a chemical-resistant apron or suit should be worn over the lab coat.

Eye, Face, and Respiratory Protection

Eye and Face Protection

Chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory for all work with this compound.[1] If there is a significant splash hazard, a full-face shield should be worn in addition to chemical splash goggles.[7]

Protection TypeStandardConditions for Use
Chemical Splash GogglesEN 166 / ANSI Z87.1Minimum requirement for all tasks.
Full-Face ShieldEN 166 / ANSI Z87.1Required for tasks with high splash potential (e.g., large volume transfers, reactions under pressure). Use in conjunction with goggles.
Table 2: Eye and Face Protection Requirements.
Respiratory Protection

Respiratory protection is required when engineering controls cannot maintain exposure below occupational exposure limits, or when vapors or aerosols are generated.[3] All respirator use must be in accordance with a formal respiratory protection program that includes medical evaluation, fit testing, and training.[8]

Exposure ConditionRequired Respirator Type (NIOSH/MSHA Approved)Assigned Protection Factor (APF)
Vapors present, concentration < 10 x OELHalf-mask air-purifying respirator with organic vapor (OV) cartridges.10
Vapors present, concentration < 50 x OELFull-facepiece air-purifying respirator with organic vapor (OV) cartridges.50
High vapor concentration or unknown levelsPowered Air-Purifying Respirator (PAPR) with OV cartridges or a Supplied-Air Respirator (SAR).25 - 1,000
Emergency (e.g., large spill)Self-Contained Breathing Apparatus (SCBA) with a full facepiece operated in positive-pressure mode.10,000
Table 3: Respiratory Protection Guidelines. *OEL = Occupational Exposure Limit. Consult your institution's safety office for specific OELs.

Experimental Protocols

Protocol: Glove Permeation Testing (Based on ASTM F739)

This protocol outlines the general methodology for determining the chemical resistance of a glove material, based on the ASTM F739 standard test method.[3][9][10]

  • Objective: To measure the standardized breakthrough time and permeation rate of this compound through a candidate glove material.[2]

  • Apparatus:

    • Permeation test cell (divides a challenge side from a collection side).

    • Specimen of the glove material (cut from the palm or cuff).

    • Challenge liquid: this compound.

    • Collecting medium (e.g., dry nitrogen gas or a collecting liquid).

    • Analytical detection system (e.g., Gas Chromatograph) capable of detecting low concentrations of the challenge chemical.

  • Procedure:

    • Secure the glove material specimen in the permeation cell, ensuring a leak-proof seal between the two chambers.

    • Introduce this compound into the challenge chamber, ensuring continuous contact with the outer surface of the material specimen.[11]

    • Simultaneously, begin flowing the collection medium through the collection chamber on the other side of the specimen.

    • Continuously monitor the collection medium using the analytical instrument for the presence of the challenge chemical.

    • Record the time at which the chemical is first detected. This is the initial breakthrough time.

    • Continue the test until a steady-state permeation rate is achieved or for a predetermined test duration (e.g., 480 minutes).[11]

  • Data Analysis:

    • Standardized Breakthrough Time: The time at which the permeation rate reaches 0.1 µg/cm²/min.[2]

    • Steady-State Permeation Rate: The constant rate of permeation that occurs after equilibrium is reached.

Protocol: PPE Donning and Doffing

Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.[12] The following sequence should be followed.

Donning Sequence: [13]

  • Hand Hygiene: Wash hands thoroughly.

  • Body Protection: Don lab coat or chemical-resistant suit.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on chemical splash goggles and/or face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to minimize contamination): [13][14]

  • Gloves & Gown: Remove the gown by peeling it away from the body, turning it inside out. As the gown is removed from the arms, pull the gloves off at the same time, so they are contained within the inside-out gown.[13]

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove face shield/goggles from the back to the front.

  • Respirator: Remove respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Protocols for Exposure

In the event of an accidental exposure, immediate and appropriate first aid is critical. The following workflow outlines the necessary steps.

Emergency_Protocol cluster_main Emergency Response for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_final Medical Attention exposure Exposure Event Occurs skin_contact Immediately remove contaminated clothing. exposure->skin_contact eye_contact Immediately flush eyes with plenty of water for at least 15 minutes. exposure->eye_contact inhalation Move person to fresh air. exposure->inhalation skin_wash Flush skin with water for at least 15 minutes. skin_contact->skin_wash seek_medical Seek Immediate Medical Attention skin_wash->seek_medical eye_lids Lift upper and lower eyelids occasionally. eye_contact->eye_lids eye_lids->seek_medical inhalation_resp If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. inhalation->inhalation_resp inhalation_resp->seek_medical

Figure 2: First aid workflow for different exposure routes.

Specific First-Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do.[1]

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water if the person is conscious.[1]

  • Action for All Exposures: Seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methoxy-2-butanol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section is divided into the two primary synthetic routes for this compound: the ring-opening of 2,3-epoxybutane with methanol and the Williamson ether synthesis from 2-butanol.

Route 1: Ring-Opening of 2,3-Epoxybutane with Methanol

This method involves the nucleophilic attack of methanol on the epoxide ring of 2,3-epoxybutane. The yield and regioselectivity of this reaction are highly dependent on the catalyst and reaction conditions.

Frequently Asked Questions:

  • Q1: My yield of this compound is low. What are the common causes?

    A1: Low yields in the ring-opening of 2,3-epoxybutane can stem from several factors:

    • Inefficient Catalysis: The choice of catalyst is critical. Acidic catalysts, such as graphite oxide or Lewis acids (e.g., Sn-Beta), are often employed to activate the epoxide ring.[1] Inadequate catalyst loading or activity can lead to a sluggish reaction and incomplete conversion.

    • Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. Room temperature may be sufficient with a highly active catalyst, but gentle heating might be necessary for less reactive systems.

    • Incorrect Stoichiometry: An insufficient excess of methanol, which acts as both the nucleophile and the solvent, can limit the reaction rate and overall conversion.

    • Side Reactions: Polymerization of the epoxide can be a significant side reaction, especially under harsh acidic conditions.[2]

  • Q2: I am getting a mixture of regioisomers (this compound and 2-Methoxy-1-butanol). How can I improve the regioselectivity?

    A2: The regioselectivity of the epoxide ring-opening is determined by the reaction mechanism, which is influenced by the acidity of the reaction medium.

    • Under Basic or Neutral Conditions (SN2 Pathway): In the presence of a base (e.g., sodium methoxide in methanol), the reaction proceeds via an SN2 mechanism. The methoxide nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring.[3] For 2,3-epoxybutane, both carbons are secondary, but subtle electronic effects can still influence selectivity.

    • Under Acidic Conditions (SN1-like Pathway): With an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The reaction has significant SN1 character, and the nucleophile (methanol) will preferentially attack the more substituted carbon atom that can better stabilize a partial positive charge in the transition state.[4]

  • Q3: How can I minimize the formation of byproducts?

    A3: Besides the undesired regioisomer, diol formation (from reaction with any trace water) and polymerization are the main side reactions.

    • Ensure Anhydrous Conditions: Use dry methanol and glassware to minimize the formation of butane-2,3-diol.

    • Control Reaction Temperature: Avoid excessive heat, which can promote polymerization and other side reactions.

    • Optimize Catalyst Loading: Use the minimum amount of catalyst required for efficient conversion to reduce the likelihood of side reactions.

Route 2: Williamson Ether Synthesis

This classic method involves the deprotonation of 2-butanol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide or methyl bromide) in an SN2 reaction.

Frequently Asked Questions:

  • Q1: Why is my yield of this compound poor in the Williamson ether synthesis?

    A1: Low yields in this synthesis are often due to a competing elimination reaction (E2).

    • Competing E2 Elimination: The alkoxide formed from 2-butanol is a strong base. When it reacts with the methyl halide, it can also abstract a proton, leading to the formation of an alkene. This is a common issue, especially with secondary alkoxides.[5][6][7][8]

    • Incomplete Deprotonation: A sufficiently strong base (e.g., sodium hydride) is required to fully deprotonate the 2-butanol. Incomplete formation of the alkoxide will result in unreacted starting material.[9][10]

    • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents, such as acetonitrile or N,N-dimethylformamide (DMF), are generally preferred as they solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react.[5][6][11] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[12]

  • Q2: How can I favor the desired SN2 reaction over the E2 elimination side reaction?

    A2: Several strategies can be employed to favor substitution over elimination:

    • Control Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.

    • Choice of Base: Use a strong, non-nucleophilic base to deprotonate the alcohol before adding the alkyl halide.

    • Reactant Structure: The Williamson ether synthesis works best with primary alkyl halides.[5][7] In this case, using a methyl halide is ideal. The steric hindrance around the secondary carbon of the 2-butoxide already makes the SN2 reaction slower than with a primary alkoxide.

  • Q3: What are the common side products, and how can I remove them?

    A3: The primary side product is the alkene resulting from the E2 elimination of the methyl halide. Unreacted 2-butanol and methyl halide may also be present. Purification can typically be achieved through distillation, taking advantage of the different boiling points of the components. Alternatively, column chromatography can be used for smaller-scale purifications.

Data Presentation

The following tables summarize reaction conditions and reported yields for the synthesis of this compound. Note that yields are highly dependent on the specific experimental setup and should be considered as a guide.

Table 1: Ring-Opening of 2,3-Epoxybutane with Methanol

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Graphite Oxide1,2-EpoxybutaneMethanol20138-58[1]
Sn-BetaEpichlorohydrinMethanol60-High Activity[2]

Table 2: Williamson Ether Synthesis

AlcoholAlkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
2-ButanolMethyl Iodide/BromideNaHTHF/DMF50-1001-850-95[5]
Phenols/Activated AlcoholsPrimary Alkyl HalideK₂CO₃/Cs₂CO₃AcetonitrileRoom Temp - Reflux2-6Varies
Unactivated AlcoholsPrimary Alkyl HalideNaHTHF0 - Room Temp2-4Varies

Experimental Protocols

Protocol 1: Graphite Oxide Catalyzed Ring-Opening of 1,2-Epoxybutane

This protocol is adapted from a general procedure for the alcoholysis of epoxides.[1]

Materials:

  • 1,2-Epoxybutane (1 mmol)

  • Anhydrous Methanol (5 mmol)

  • Graphite Oxide (GO) catalyst (1 mg)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a solution of 1,2-epoxybutane (1 mmol) in anhydrous methanol (5 mmol), add graphite oxide (1 mg) at room temperature.

  • Stir the mixture for 1 hour at 20°C. Monitor the reaction progress by GC/MS analysis.

  • Upon completion, add dichloromethane to the reaction mixture.

  • Filter the mixture to remove the graphite oxide catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography using a hexane/EtOAc (6:1) eluent to isolate this compound.

Protocol 2: Williamson Ether Synthesis of this compound

This is a general procedure for the O-alkylation of unactivated alcohols.[13]

Materials:

  • 2-Butanol (1 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (1.1 eq.)

  • 6N HCl

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-butanol (1 eq.) dropwise at 0°C (ice bath).

  • Stir the mixture at 0°C for 1-2 hours, or until hydrogen gas evolution ceases.

  • Add a solution of methyl iodide (1.1 eq.) in THF dropwise to the reaction mixture at 0°C.

  • Stir the reaction at 0°C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.

  • After completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Acidify the mixture with 6N HCl.

  • Extract the aqueous layer with DCM or MTBE (2 x 10 volumes).

  • Wash the combined organic layers successively with water (2 x 10 volumes) and brine solution (15 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Ring_Opening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2,3-Epoxybutane + Methanol Stirring Stir at 20°C for 1h Reactants->Stirring Add Catalyst Catalyst Graphite Oxide Filtration Filter to remove catalyst Stirring->Filtration Reaction Mixture Evaporation Evaporate solvent Filtration->Evaporation Chromatography Flash Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product Williamson_Ether_Synthesis_Logic Start Williamson Ether Synthesis of this compound Problem Low Yield? Start->Problem Check_Base Is the base strong enough? (e.g., NaH) Problem->Check_Base Yes Success Yield Improved Problem->Success No Check_Solvent Is the solvent aprotic polar? (e.g., THF, DMF) Check_Base->Check_Solvent Yes Solution_Base Use a stronger base Check_Base->Solution_Base No Check_Temp Is the temperature too high? Check_Solvent->Check_Temp Yes Solution_Solvent Switch to an aprotic polar solvent Check_Solvent->Solution_Solvent No Side_Reaction High probability of E2 elimination Check_Temp->Side_Reaction Yes Check_Temp->Success No Solution_Temp Lower the reaction temperature Side_Reaction->Solution_Temp Solution_Base->Success Solution_Solvent->Success Solution_Temp->Success Regioselectivity_Control Epoxide 2,3-Epoxybutane Conditions Reaction Conditions Epoxide->Conditions Acidic Acidic (e.g., H+) Conditions->Acidic Acid-catalyzed Basic Basic (e.g., MeO-) Conditions->Basic Base-catalyzed SN1_Pathway SN1-like Pathway Attack at more substituted carbon Acidic->SN1_Pathway SN2_Pathway SN2 Pathway Attack at less hindered carbon Basic->SN2_Pathway Product_A Major Product: 2-Methoxy-1-butanol SN1_Pathway->Product_A Product_B Major Product: This compound SN2_Pathway->Product_B

References

Technical Support Center: Troubleshooting Low Yields in Williamson Ether Synthesis of Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Williamson ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of ether analogs, particularly when facing challenges with low yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Williamson ether synthesis, and why is it prone to low yields?

The Williamson ether synthesis is a widely used organic reaction for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the leaving group (typically a halide).[1]

Low yields can occur due to several factors that compete with or hinder the SN2 pathway. The most common issues include competing side reactions, such as the base-catalyzed elimination (E2) of the alkylating agent, and suboptimal reaction conditions that do not favor the desired substitution reaction.[1][2] Steric hindrance in either the alkoxide or the alkyl halide can also significantly reduce the reaction rate and yield.[3]

Q2: How does the choice of the alkyl halide affect the reaction yield?

The structure of the alkyl halide is critical for the success of the Williamson ether synthesis. The reaction works best with primary alkyl halides.[4] Secondary alkyl halides are more susceptible to the competing E2 elimination reaction, leading to the formation of an alkene byproduct and thus a lower yield of the desired ether.[4] Tertiary alkyl halides almost exclusively undergo elimination and are generally not suitable for this synthesis.[4]

Q3: What is the role of the base in this synthesis, and how does its strength influence the outcome?

The base is used to deprotonate the alcohol to form the highly reactive alkoxide nucleophile. The choice of base is crucial and depends on the acidity of the alcohol. For simple alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete and irreversible deprotonation.[4] For more acidic phenols, weaker bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) can be effective.[5] Using a base that is too strong or sterically hindered can promote the competing E2 elimination reaction.[6]

Q4: Can I use a tertiary alcohol in the Williamson ether synthesis?

While you can use a tertiary alkoxide (derived from a tertiary alcohol), it must be paired with a primary alkyl halide. The SN2 reaction is more tolerant of steric hindrance on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide). Attempting to use a tertiary alkyl halide will result in elimination as the major pathway.

Q5: What are the ideal solvents for this reaction?

Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally the best choices for the Williamson ether synthesis.[2] These solvents are capable of solvating the cation of the alkoxide, which leaves the "naked" and more reactive alkoxide anion to participate in the reaction. Protic solvents, like water and alcohols, can solvate the alkoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.[2]

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Cause: Incomplete deprotonation of the alcohol. Troubleshooting Suggestion:

  • Ensure you are using a sufficiently strong base to deprotonate your alcohol. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be necessary.[6]

  • Use a slight excess (1.1-1.5 equivalents) of the base to drive the deprotonation to completion.[6]

  • Ensure your solvent is anhydrous, as water can quench the base and the alkoxide.

Possible Cause: Poor leaving group on the alkylating agent. Troubleshooting Suggestion:

  • The reactivity of the leaving group follows the trend: I > Br > Cl > F. If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide.[7] Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[8]

  • The addition of a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can be used with an alkyl chloride or bromide to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[9]

Possible Cause: Insufficient reaction time or temperature. Troubleshooting Suggestion:

  • Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[2] If your reaction is sluggish, consider increasing the temperature or extending the reaction time.

  • Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • For undergraduate laboratory settings with limited time, microwave-enhanced technology has been shown to increase yields for shorter reaction times. For example, a 10-minute microwave run at 130 °C increased yields from a range of 6-29% to 20-55% compared to a 1.5-hour reflux.[2]

Problem 2: Formation of an Alkene Byproduct

Possible Cause: Competing E2 elimination reaction. Troubleshooting Suggestion:

  • This is the most common side reaction, especially with secondary and tertiary alkyl halides.[3] If possible, redesign your synthesis to use a primary alkyl halide.

  • Use a less sterically hindered base. For example, if a very strong base like NaH is promoting elimination, consider a milder base like K₂CO₃.[6]

  • Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.

Problem 3: C-Alkylation of Phenoxides

Possible Cause: Ambident nature of the phenoxide nucleophile. Troubleshooting Suggestion:

  • Phenoxide ions can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).

  • The choice of solvent can influence the ratio of O- to C-alkylation. A study on the reaction of sodium β-naphthoxide with benzyl bromide showed that in acetonitrile, the O- to C-alkylation ratio was 97:3, while in methanol, the ratio was 72:28.[10] Using a polar aprotic solvent generally favors O-alkylation.

  • Milder reaction conditions (e.g., lower temperature, weaker base) also tend to favor O-alkylation.[6]

Data Presentation

Table 1: Impact of Base and Solvent on Ether Yield

BaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
K₂CO₃Acetone40-501270-89[1][11]
NaHDMF25280-96[1][11]
NaOHEthanolReflux0.83Not specified[4]
KOHWaterReflux0.33Not specified[3]

Note: Yields are for the synthesis of propargyl ethers of 4H-chromene-3-carbonitriles.

Table 2: Relative Reactivity of Leaving Groups

Leaving GroupRelative Rate of SN2 Reaction
I⁻~100,000
Br⁻~10,000
Cl⁻~200
F⁻1
OTs⁻ (Tosylate)~50,000
OMs⁻ (Mesylate)~20,000

Note: These are approximate relative rates and can vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the synthesis of 2-butoxynaphthalene from 2-naphthol and 1-bromobutane.[4]

  • Alkoxide Formation:

    • In a 5 mL conical reaction vial equipped with a spin vane, dissolve 150 mg of 2-naphthol in 2.5 mL of ethanol.

    • Add 87 mg of crushed solid sodium hydroxide.

    • Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.

  • Ether Formation:

    • Allow the solution to cool to at least 60 °C.

    • Add 0.15 mL of 1-bromobutane via syringe.

    • Reattach the air condenser and heat the reaction to reflux for 50 minutes.

  • Work-up and Purification:

    • Cool the reaction vial to at least 50 °C.

    • Transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice followed by ~1 mL of ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration using a Hirsch funnel.

    • Rinse the flask with 1-2 mL of ice-cold water and pour the washing into the Hirsch funnel.

    • Draw air through the solid for 5-10 minutes to dry.

    • The crude product can be further purified by recrystallization.

Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis

This method is useful when one reactant is soluble in an aqueous phase and the other in an organic phase.[12]

  • Reaction Setup:

    • In a round-bottom flask, combine the alcohol, an aqueous solution of a strong base (e.g., NaOH), an organic solvent (e.g., toluene or dichloromethane), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

    • Add the alkyl halide to the biphasic mixture.

  • Reaction:

    • Stir the mixture vigorously at an appropriate temperature (e.g., 70-80 °C) for several hours.

    • Monitor the reaction for completion by TLC.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in the general protocol (Protocol 1).

Protocol 3: Mitsunobu Reaction for Sterically Hindered Ethers

The Mitsunobu reaction is an alternative for synthesizing sterically hindered ethers under milder, neutral conditions.[13]

  • Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.), the nucleophile (in this case, another alcohol or a phenol, 1.1 eq.), and triphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) in anhydrous THF dropwise to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC. For very hindered substrates, the use of sonication at high concentrations (e.g., 3.0 M) can dramatically reduce reaction times.[10]

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in Williamson Ether Synthesis start Low Yield Observed check_reactants 1. Check Reactants - Purity - Stoichiometry - Freshness start->check_reactants check_conditions 2. Evaluate Reaction Conditions - Base Strength - Solvent Choice - Temperature & Time check_reactants->check_conditions Reactants OK optimize_reactants Optimize Reactants - Use primary alkyl halide - Better leaving group (I, OTs) - Less hindered alkoxide check_reactants->optimize_reactants Issues Found check_side_reactions 3. Investigate Side Reactions - Elimination (E2)? - C-Alkylation? check_conditions->check_side_reactions Conditions Seem Optimal optimize_conditions Optimize Conditions - Stronger/milder base? - Anhydrous polar aprotic solvent - Adjust T & time (monitor by TLC) check_conditions->optimize_conditions Issues Found consider_alternatives Consider Alternatives - Phase-Transfer Catalysis - Mitsunobu Reaction (for hindered systems) check_side_reactions->consider_alternatives Side Reactions Prevalent end Improved Yield check_side_reactions->end Side Reactions Minimal optimize_reactants->start Re-run optimize_conditions->start Re-run minimize_side_reactions Minimize Side Reactions - Lower temperature - Use less hindered base - Change solvent consider_alternatives->end

Caption: A logical workflow for troubleshooting low yields.

Williamson_Mechanism Williamson Ether Synthesis: Mechanism and Side Reactions cluster_main Desired SN2 Pathway cluster_side Competing E2 Elimination ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus Deprotonation Base Base (e.g., NaH) Transition_State [R-O···R'···X]⁻ (SN2 Transition State) RO_minus->Transition_State Nucleophilic Attack RO_minus_base R-O⁻ (acting as a Base) R_prime_X R'-X (Alkyl Halide) R_prime_X_elim R'-X (2° or 3° Alkyl Halide) Ether R-O-R' (Ether Product) Transition_State->Ether Alkene Alkene Product RO_minus_base->Alkene Proton Abstraction Synthetic_Strategy Decision Tree for Ether Synthesis Strategy start Desired Ether Synthesis steric_hindrance Is either the alcohol or alkyl halide sterically hindered? start->steric_hindrance mitsunobu Consider Mitsunobu Reaction steric_hindrance->mitsunobu Yes alkyl_halide_type What is the alkyl halide type? steric_hindrance->alkyl_halide_type No williamson Use Williamson Ether Synthesis primary Primary alkyl_halide_type->primary secondary Secondary alkyl_halide_type->secondary tertiary Tertiary alkyl_halide_type->tertiary williamson_primary Proceed with Williamson Synthesis (High Yield Expected) primary->williamson_primary williamson_secondary Use Williamson with caution (Optimize to minimize elimination) secondary->williamson_secondary williamson_tertiary Do NOT use Williamson (Elimination will dominate) tertiary->williamson_tertiary

References

Optimizing reaction conditions for esterification with 1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of 1-methoxy-2-propanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common methods for the esterification of 1-methoxy-2-propanol?

The primary methods for synthesizing esters from 1-methoxy-2-propanol (PM) are direct esterification and transesterification.[1][2]

  • Direct Esterification: This involves the reaction of 1-methoxy-2-propanol with a carboxylic acid, typically in the presence of an acid catalyst. A common example is the reaction with acetic acid (AA) to produce 1-methoxy-2-propyl acetate (PMA).[1][2]

  • Transesterification: This method uses an existing ester, such as methyl acetate or ethyl acetate, to react with 1-methoxy-2-propanol, again with a catalyst, to form the desired ester and a different alcohol as a byproduct.[1]

Q2: My esterification reaction is showing a low yield. What are the potential causes and solutions?

Low yield is a common issue that can be addressed by optimizing several reaction parameters.

  • Sub-optimal Molar Ratio of Reactants: The stoichiometry of the reactants significantly impacts the equilibrium of the reaction. For the esterification of 1-methoxy-2-propanol with acetic acid using Amberlyst-35 as a catalyst, a molar ratio of 1:3 (PM:AA) has been shown to achieve a high equilibrium yield.[1][2][3] Increasing the excess of the carboxylic acid can shift the equilibrium towards the product side.

  • Inadequate Catalyst Loading: The amount of catalyst is crucial for the reaction rate. For the Amberlyst-35 catalyzed reaction, a loading of 10 wt% of the total reactant mass is considered optimal.[2][3] A slight increase beyond this may not significantly improve the yield and could introduce mass transfer limitations.[2]

  • Incorrect Reaction Temperature: Temperature influences both the reaction rate and the equilibrium. For the Amberlyst-35 catalyzed synthesis of PMA, a reaction temperature of 353 K (80°C) is optimal for achieving a high yield.[1][2][3]

  • Presence of Water: Esterification is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture can inhibit the forward reaction and reduce the yield.[4] Methods to remove water, such as azeotropic distillation, can be employed to drive the reaction to completion.[4]

  • Catalyst Deactivation: Some catalysts, like sodium methoxide, are sensitive to water and can decompose, leading to reduced catalytic activity.[1][2] Ensure the catalyst is handled under appropriate conditions.

Q3: The reaction is proceeding too slowly. How can I increase the reaction rate?

Several factors can be adjusted to accelerate the reaction.

  • Increase Reaction Temperature: Higher temperatures generally lead to faster reaction rates. For the esterification of 1-methoxy-2-propanol with acetic acid, increasing the temperature from 333 K to 363 K accelerates the reaction rate.[2]

  • Increase Catalyst Loading: A higher concentration of the catalyst can increase the number of active sites available for the reaction, thus speeding it up. However, be mindful of potential mass transfer issues at very high loadings.[2]

  • Ensure Efficient Mixing: In heterogeneous catalysis, proper mixing is essential to overcome mass transfer limitations. Ensure the stirring speed is adequate. For the Amberlyst-35 catalyzed reaction, a stirring speed of 990 rpm has been shown to be effective.[3]

Q4: What are the advantages and disadvantages of different catalysts for this esterification?

The choice of catalyst is critical and depends on the specific requirements of the process.

  • Sulfuric Acid: Traditionally used for direct esterification, it is an effective catalyst. However, it is highly corrosive, environmentally unfriendly, and requires a neutralization and washing step after the reaction, which can be complex and generate waste.[1][2][5]

  • Sodium Methoxide: This is a common catalyst for transesterification. Its main drawbacks are the difficulty in separating it from the reaction mixture and its high susceptibility to deactivation by water.[1][2]

  • Ion-Exchange Resins (e.g., Amberlyst-35): These are solid acid catalysts that offer several advantages. They are easily separable from the reaction mixture, reusable, and less corrosive. Amberlyst-35 has been shown to be an effective catalyst for the synthesis of 1-methoxy-2-propyl acetate.[1][2][3]

Q5: How can I remove the water produced during the esterification reaction?

Water removal is crucial for driving the reaction towards the product and achieving high yields. Azeotropic distillation is a common and effective method.[4] This involves adding a solvent (e.g., toluene) that forms a low-boiling azeotrope with water, allowing for its continuous removal from the reaction mixture.[5]

Data Presentation: Optimized Reaction Conditions

The following tables summarize the optimized reaction conditions for the esterification of 1-methoxy-2-propanol with acetic acid to produce 1-methoxy-2-propyl acetate (PMA) using Amberlyst-35 as a catalyst.[1][2][3]

Table 1: Optimized Parameters for PMA Synthesis

ParameterOptimal ValueReference
CatalystAmberlyst-35[1][2][3]
Reactants1-Methoxy-2-propanol (PM) and Acetic Acid (AA)[1][2][3]
Molar Ratio (PM:AA)1:3[1][2][3]
Catalyst Loading10 wt% of total reactant mass[2][3]
Reaction Temperature353 K (80°C)[1][2][3]
Stirring Speed990 rpm[3]
Equilibrium Yield of PMA78%[1][2][3]

Experimental Protocols

Protocol 1: Esterification of 1-Methoxy-2-propanol with Acetic Acid using Amberlyst-35

Objective: To synthesize 1-methoxy-2-propyl acetate (PMA).

Materials:

  • 1-Methoxy-2-propanol (PM)

  • Acetic Acid (AA)

  • Amberlyst-35 ion-exchange resin

  • Reaction flask equipped with a reflux condenser, magnetic stirrer, and temperature controller

Procedure:

  • To a reaction flask, add 1-methoxy-2-propanol and acetic acid in a 1:3 molar ratio.

  • Add Amberlyst-35 catalyst corresponding to 10 wt% of the total mass of the reactants.

  • Heat the mixture to 353 K (80°C) while stirring at approximately 990 rpm.

  • Maintain the reaction at this temperature for a period sufficient to reach equilibrium (e.g., 3 hours).[2]

  • Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC) or another suitable analytical technique.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the solid Amberlyst-35 catalyst by filtration.

  • The resulting liquid product can be purified by distillation to remove unreacted starting materials and obtain pure 1-methoxy-2-propyl acetate.

Mandatory Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1-Methoxy-2-propanol & Acetic Acid (1:3 molar ratio) ReactionVessel Reaction at 353 K with stirring (990 rpm) Reactants->ReactionVessel Catalyst Amberlyst-35 (10 wt%) Catalyst->ReactionVessel Cooling Cool to Room Temperature ReactionVessel->Cooling Filtration Filter to remove catalyst Cooling->Filtration Distillation Purify by Distillation Filtration->Distillation Product 1-Methoxy-2-propyl acetate Distillation->Product

Caption: Experimental workflow for the synthesis of 1-methoxy-2-propyl acetate.

Troubleshooting_Guide Start Low Yield or Slow Rate CheckTemp Is Temperature Optimal? (e.g., 353 K) Start->CheckTemp CheckRatio Is Molar Ratio Correct? (e.g., 1:3 PM:AA) CheckTemp->CheckRatio Yes Solution Adjust Parameter to Optimal Condition CheckTemp->Solution No CheckCatalyst Is Catalyst Loading Sufficient? (e.g., 10 wt%) CheckRatio->CheckCatalyst Yes CheckRatio->Solution No CheckMixing Is Mixing Adequate? (e.g., ~990 rpm) CheckCatalyst->CheckMixing Yes CheckCatalyst->Solution No CheckMixing->Start Yes, issue persists. Consider other factors (e.g., water content) CheckMixing->Solution No

Caption: Troubleshooting logic for optimizing esterification reaction conditions.

References

Side reactions to avoid when using 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and avoid common side reactions when using 1-Methoxy-2-butanol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

This compound is a versatile ether alcohol with the chemical formula C₅H₁₂O₂.[1][2] It possesses both a hydroxyl group and an ether linkage, making it a useful solvent for a variety of substances and an intermediate in organic synthesis.[3] Common applications include its use in paints, coatings, cleaning products, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

Q2: What are the primary types of side reactions to be aware of when using this compound?

The primary side reactions stem from its chemical structure, which includes a secondary alcohol and an ether group. Key concerns include:

  • Peroxide Formation: Like many ethers, it can form explosive peroxides upon storage and exposure to air and light.

  • Nucleophilic Interference: The hydroxyl group can act as a nucleophile, competing with other nucleophiles in your reaction.

  • Protic Interference: The hydroxyl group's proton is acidic enough to react with strong bases and organometallic reagents.

  • Elimination/Dehydration: Under certain conditions (e.g., strong acids or bases, high temperatures), it can undergo elimination or dehydration to form alkenes.

  • Oxidation: As a secondary alcohol, it can be oxidized to a ketone.[3]

Q3: How should I store this compound to minimize side reactions?

Proper storage is critical to prevent peroxide formation. Store this compound in a cool, dry, and dark place, preferably in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon). Always date the container upon receipt and upon opening to track its age.

Troubleshooting Guides

Issue 1: Unexpected Byproducts or Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)

Possible Cause A: Solvent as a Competing Nucleophile

In reactions involving a nucleophile and an electrophile, the hydroxyl group of this compound can act as a nucleophile, leading to the formation of an unwanted ether byproduct. This is particularly relevant in reactions like the Williamson ether synthesis, where an alkoxide is the intended nucleophile.[4][5][6][7]

Troubleshooting Steps:

  • Solvent Selection: If possible, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not have acidic protons and will not compete as nucleophiles.[4][8]

  • Protecting Group Strategy: If this compound is a necessary component of the reaction mixture (not just the solvent), consider protecting its hydroxyl group with a suitable protecting group (e.g., as a silyl ether) before the reaction. The protecting group can be removed in a subsequent step.

  • Stoichiometry Control: Use a minimal amount of this compound if it is required as a co-solvent.

Logical Workflow for Troubleshooting Nucleophilic Interference

A Unexpected Byproduct in Nucleophilic Substitution B Is this compound the solvent? A->B C Switch to a polar aprotic solvent (e.g., DMF, DMSO). B->C Yes D Is this compound a reactant/additive? B->D No E Protect the hydroxyl group before the reaction. D->E F Use minimal amount as a co-solvent. D->F

Caption: Troubleshooting workflow for nucleophilic interference.

Issue 2: Decomposition of Reagents or Low Yield in Reactions with Strong Bases or Organometallics (e.g., Grignard Reactions)

Possible Cause: Solvent as a Proton Source

This compound is a protic solvent due to its hydroxyl group. This acidic proton will react with and quench strong bases, organolithium reagents, and Grignard reagents, reducing their effectiveness and leading to lower yields or complete reaction failure.[9][10][11] The reaction of a Grignard reagent with the alcohol functionality will produce an alkane and a magnesium alkoxide.[9][12]

Troubleshooting Steps:

  • Solvent Choice: For reactions involving organometallic reagents, strictly use anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[10][11]

  • Excess Reagent: If the presence of this compound is unavoidable, you may need to use an excess of the organometallic reagent to first deprotonate the alcohol before the desired reaction can proceed. This is often not ideal due to cost and potential side reactions.

Signaling Pathway of Grignard Reagent Quenching

Grignard Grignard Reagent (R-MgX) Alkane Alkane (R-H) (Quenched Reagent) Grignard->Alkane Protonation Alkoxide Magnesium Alkoxide (R'-OMgX) Grignard->Alkoxide Alcohol This compound (R'-OH) Alcohol->Alkane Alcohol->Alkoxide

Caption: Quenching of a Grignard reagent by this compound.

Issue 3: Formation of Alkene Impurities

Possible Cause A: Acid-Catalyzed Dehydration

In the presence of strong acids (e.g., sulfuric or phosphoric acid) and heat, this compound can undergo dehydration (an E1 elimination reaction) to form a mixture of alkenes, primarily 1-methoxy-1-butene and 1-methoxy-2-butene.[9][12][13][14][15][16][17][18] The reaction proceeds through a carbocation intermediate, which can lead to a mixture of products.[18][19]

Troubleshooting Steps:

  • Avoid Strong Acids and High Temperatures: Whenever possible, avoid using strong, non-nucleophilic acids and high temperatures in the presence of this compound if alkene formation is undesirable.

  • Alternative Catalysts: If an acid catalyst is required, consider using a milder or Lewis acid that is less prone to promoting dehydration.

Possible Cause B: Base-Induced Elimination

With strong, bulky bases, this compound can undergo an E2 elimination reaction, although this is generally less favorable than with alkyl halides. The alkoxide formed from this compound could also promote the elimination of other substrates in the reaction mixture.

Troubleshooting Steps:

  • Base Selection: Use a non-nucleophilic, sterically hindered base if proton abstraction is desired without promoting elimination.

  • Temperature Control: Keep the reaction temperature as low as possible, as elimination reactions are generally favored at higher temperatures.[4]

Issue 4: Unexplained Reactivity or Potential for Hazardous Conditions

Possible Cause: Peroxide Formation

Ethers like this compound can react with atmospheric oxygen to form peroxides, which are unstable and can explode upon heat, friction, or shock.[20] The presence of peroxides can also initiate unwanted radical reactions, leading to a variety of byproducts and reduced yields.

Troubleshooting Steps:

  • Peroxide Testing: Before use, especially with older containers or material that has been exposed to air, test for the presence of peroxides.

  • Peroxide Removal: If peroxides are detected, they must be removed before the solvent is used, particularly for distillation or other processes involving heating.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing

A. Iodide Test

  • Add 1 mL of the this compound sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add a few crystals of sodium or potassium iodide.

  • A yellow to brown color indicates the presence of peroxides.[21]

B. Peroxide Test Strips

Commercial peroxide test strips (e.g., EM-Quant®) offer a convenient and semi-quantitative method for detecting peroxide levels. Follow the manufacturer's instructions for use.

Table 1: Interpretation of Peroxide Levels

Peroxide ConcentrationHazard Level and Recommendations
< 3 ppmGenerally safe for most laboratory uses.
3 - 30 ppmModerate hazard. Avoid concentration. Consider disposal if not for immediate use.[22]
> 30 ppmSerious hazard. Do not use. Dispose of the material or remove peroxides.[22]
Crystals PresentExtreme Hazard! Do not handle! Contact your institution's safety office immediately.[23]
Protocol 2: Peroxide Removal Using Activated Alumina

This method is effective for removing peroxides from both water-soluble and water-insoluble ethers.[22]

  • Pack a chromatography column with activated basic or neutral alumina. The amount of alumina will depend on the volume of solvent to be purified and the level of peroxide contamination. A general guideline is to use approximately 50-100 g of alumina per 100 mL of solvent.

  • Slowly pass the this compound through the column.

  • Collect the purified solvent.

  • Test the eluted solvent for the presence of peroxides to ensure the procedure was effective.

  • Safety Note: The alumina will retain the peroxides. It should be flushed with a dilute acidic solution of ferrous sulfate before disposal to reduce the retained peroxides.[16][22]

Experimental Workflow for Peroxide Management

Start Handling Aged This compound Test Test for Peroxides Start->Test Check Peroxides Detected? Test->Check Use Use Solvent Check->Use No Remove Remove Peroxides (e.g., Alumina Column) Check->Remove Yes Retest Retest for Peroxides Remove->Retest Check2 Peroxides Removed? Retest->Check2 Check2->Use Yes Dispose Dispose of Solvent Safely Check2->Dispose No

Caption: Workflow for the safe handling of potentially peroxidized this compound.

References

Technical Support Center: Purification of Crude 1-Methoxy-2-butanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 1-methoxy-2-butanol via fractional distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist in your laboratory work.

Physical Properties and Data Presentation

A successful fractional distillation relies on the differences in the boiling points of the components in the crude mixture. The following table summarizes the key physical properties of this compound and its potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound C₅H₁₂O₂104.15133-135[1]0.906[1]1.412[1]
MethanolCH₄O32.0464.70.7921.329
1,2-EpoxybutaneC₄H₈O72.11630.8261.384
2-Methoxy-1-butanolC₅H₁₂O₂104.15146[2][3]~0.93[2]~1.416
1,2-ButanediolC₄H₁₀O₂90.12195-196.9[4]1.0021.438
WaterH₂O18.021000.9971.333

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a standard procedure for the purification of crude this compound on a laboratory scale.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Boiling chips or magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves

Procedure:

  • Apparatus Assembly:

    • Set up the fractional distillation apparatus in a fume hood.

    • Place a stir bar or boiling chips in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.

    • Connect the fractionating column to the flask.

    • Attach the distillation head and a thermometer. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to the distillation head and secure it. Attach water tubing for cooling, ensuring water flows in at the bottom and out at the top.

    • Place a receiving flask at the outlet of the condenser.

    • Insulate the fractionating column and the neck of the flask with glass wool or aluminum foil to maintain a proper temperature gradient.[5]

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently.

    • Observe the temperature as the vapor rises through the fractionating column.

    • Collect any low-boiling fractions (e.g., residual methanol or 1,2-epoxybutane) in a separate receiving flask. The temperature should plateau at the boiling point of the lowest boiling impurity.

    • Once the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound. The temperature should stabilize at its boiling point (133-135 °C).

    • Maintain a slow and steady distillation rate for optimal separation.

    • If the temperature drops or fluctuates significantly after the main fraction is collected, it may indicate that a higher-boiling impurity is beginning to distill. Stop the distillation at this point.

  • Shutdown and Analysis:

    • Turn off the heating and allow the apparatus to cool down.

    • Disassemble the apparatus.

    • Analyze the purity of the collected fractions using appropriate analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the fractional distillation of this compound.

Frequently Asked Questions (FAQs):

  • Q1: What are the most likely impurities in my crude this compound?

    • A1: The most common impurities are unreacted starting materials from its synthesis, such as methanol and 1,2-epoxybutane . You may also have the isomeric byproduct 2-methoxy-1-butanol , or 1,2-butanediol if water was present, which would lead to the hydrolysis of the epoxide.

  • Q2: The temperature is fluctuating and not holding steady at the boiling point. What does this mean?

    • A2: Temperature fluctuations can indicate several issues:

      • Poor insulation: The fractionating column may not be adequately insulated, leading to heat loss and an unstable temperature gradient. Ensure the column is well-wrapped.[5]

      • Inefficient fractionation: The column may not have enough theoretical plates to separate components with close boiling points effectively. A longer or more efficient packed column might be necessary.

  • Q3: I am getting a poor yield of purified product. What could be the cause?

    • A3: Low yield can result from:

      • Mechanical losses: Product adhering to the surface of the distillation apparatus.

      • Distilling too quickly: A rapid distillation rate does not allow for proper equilibration between the liquid and vapor phases in the column, leading to poor separation and loss of product into the wrong fractions.

      • Column hold-up: A significant amount of material can be held up in the packing of the fractionating column.

      • Peroxide formation: As an ether, this compound can form explosive peroxides upon exposure to air and light, especially when heated.[6][7] It is crucial to test for peroxides before distillation, especially if the material has been stored for a long time. If peroxides are present, they must be removed before heating.

  • Q4: How do I test for and remove peroxides?

    • A4: You can test for peroxides using commercially available test strips or by adding a fresh solution of potassium iodide in glacial acetic acid. A yellow to brown color indicates the presence of peroxides. To remove peroxides, you can pass the solvent through a column of activated alumina or shake it with a freshly prepared solution of iron(II) sulfate.[7]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common problems during the fractional distillation of this compound.

TroubleshootingWorkflow Troubleshooting Fractional Distillation start Start Distillation problem Problem Encountered? start->problem temp_fluctuation Temperature Fluctuating? problem->temp_fluctuation Yes end Successful Purification problem->end No poor_separation Poor Separation? temp_fluctuation->poor_separation No check_insulation Check & Improve Column Insulation temp_fluctuation->check_insulation Yes no_distillate No Distillate? poor_separation->no_distillate No check_heating Check Heating Rate (Too High/Low?) poor_separation->check_heating Yes check_leaks Check for Leaks in Apparatus no_distillate->check_leaks Yes no_distillate->end No, process is just slow check_insulation->problem check_column Use More Efficient Fractionating Column check_heating->check_column check_column->problem check_thermometer Check Thermometer Placement check_leaks->check_thermometer check_thermometer->problem

References

Preventing product loss during workup of volatile alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols to minimize product loss during the workup of volatile alcohols.

Frequently Asked Questions (FAQs)

Q1: What makes an alcohol "volatile" and why does it require special handling? A1: Alcohols are considered volatile if they have a low boiling point and high vapor pressure at room temperature, causing them to evaporate easily.[1][2] Compounds with molecular weights below 200 g/mol , especially those with polar functional groups like a hydroxyl group (-OH), often require special handling to prevent significant loss during experimental workup procedures such as solvent removal and extraction.[3]

Q2: At what stage of the workup is product loss most likely to occur? A2: Significant loss of volatile alcohols typically occurs during steps involving heat or reduced pressure, most notably during solvent removal with a rotary evaporator.[3][4] Loss can also happen during extraction if the alcohol has some solubility in the aqueous phase or during column chromatography if an inappropriate solvent system is used.[5][6]

Q3: How can I safely remove a solvent without losing my volatile alcohol product? A3: The preferred method for solvent removal is a rotary evaporator, which operates under reduced pressure to lower the solvent's boiling point.[4] To minimize product loss, use a moderate water bath temperature (typically 10-20°C above the solvent's reduced-pressure boiling point), control the vacuum carefully to avoid bumping, and ensure the condenser is sufficiently cold to recapture the solvent vapors effectively.[1][7] Avoid using a high-vacuum line directly, as this can easily carry your product into the vacuum trap.[3]

Q4: What is an azeotrope and how does it affect the purification of volatile alcohols? A4: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[8][9] This occurs because the vapor produced by boiling the mixture has the same composition as the liquid.[10] A common example is the ethanol-water azeotrope, which contains about 95.6% ethanol and 4.4% water by weight and boils at a lower temperature than pure ethanol.[9] This prevents the complete drying of ethanol by simple distillation. To overcome this, techniques like azeotropic distillation or the use of molecular sieves are necessary.[8]

Q5: Can "salting out" help improve my recovery during an aqueous extraction? A5: Yes. "Salting out" involves adding a high concentration of an inorganic salt (like NaCl or MgSO₄) to the aqueous phase during liquid-liquid extraction.[11][12] This increases the polarity of the aqueous layer, decreasing the solubility of the organic alcohol and forcing more of it into the organic solvent layer, thereby improving recovery.[11] This technique is particularly useful for polar or hydrophilic compounds that are otherwise difficult to extract efficiently.[13]

Troubleshooting Guides

Problem 1: My volatile product is ending up in the rotary evaporator's solvent trap.

Possible Cause Solution Citation
Excessive Vacuum The pressure is too low, causing the product to co-distill with the solvent.Reduce the vacuum strength. Use a vacuum controller for precise regulation.
High Bath Temperature The water bath temperature is too high, increasing the vapor pressure of your product.Lower the water bath temperature. A general guideline is to set the bath 20°C higher than the desired vapor temperature.
Inefficient Condensation The condenser is not cold enough to trap all the vapors before they reach the vacuum pump.Ensure a high flow rate of a cold coolant (e.g., using a chiller set to a low temperature). For very volatile compounds, a dry ice condenser may be necessary.
Fast Rotation Speed Very high rotation speed can increase the rate of evaporation beyond the condenser's capacity.Reduce the rotation speed to ensure a controlled, steady rate of evaporation.

Problem 2: I'm getting poor recovery of my alcohol after aqueous extraction.

Possible Cause Solution Citation
High Water Solubility The alcohol has significant solubility in the aqueous layer.Use Salt-Assisted Liquid-Liquid Extraction (SALLE). Add a saturated salt solution (brine) or a solid salt like MgSO₄ to the aqueous phase to decrease the alcohol's solubility.
Incorrect Solvent The extraction solvent is not optimal for partitioning the alcohol.Choose a more appropriate organic solvent. For polar alcohols, a slightly more polar, water-immiscible solvent may be required.
Insufficient Extraction A single extraction is not sufficient to recover the product.Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent. This is more efficient than a single extraction with a large volume.
Emulsion Formation An emulsion has formed at the interface, trapping the product.Add brine to help break the emulsion. Alternatively, let the separatory funnel stand for a longer period or filter the mixture through a pad of Celite.

Data Presentation

Table 1: Physical Properties of Common Volatile Alcohols This table summarizes the boiling points of common volatile alcohols at atmospheric pressure, which is a key factor in their handling.

AlcoholFormulaMolar Mass ( g/mol )Boiling Point (°C)Boiling Point (°F)Citation
MethanolCH₃OH32.0464.7148.5[14][15]
EthanolCH₃CH₂OH46.0778.4173.1[3][14]
Isopropanol(CH₃)₂CHOH60.1082.0177.0[3][5]
1-PropanolCH₃CH₂CH₂OH60.1097.0207.0[5][14]
1-ButanolCH₃(CH₂)₃OH74.12118.0244.0[5]

Table 2: Common Azeotropes of Volatile Alcohols Azeotropic data is critical for planning distillations. This table shows common binary and ternary azeotropes.

Components (% by weight)Boiling Point of Azeotrope (°C)Citation
Binary Azeotropes
Ethanol (95.6%) / Water (4.4%)78.1[9]
Isopropanol (87.7%) / Water (12.3%)80.3[16]
1-Propanol (71.7%) / Water (28.3%)87.0[16]
Ethanol (32%) / Benzene (68%)68.2[16]
Ethanol (44.8%) / Cyclohexane (55.2%)64.8[11]
Ternary Azeotropes
Ethanol (17.0%) / Water (7.0%) / Cyclohexane (76.0%)62.1[9]
Ethanol (18.5%) / Water (7.4%) / Benzene (74.1%)64.9[10]

Experimental Protocols

Protocol 1: Optimized Rotary Evaporation for Volatile Alcohols

This protocol provides a general procedure for removing a solvent from a solution containing a volatile alcohol product, minimizing loss.

Materials:

  • Round-bottom flask containing the product solution

  • Rotary evaporator with vacuum pump and vacuum controller

  • Chiller or cold water source for condenser

  • Solvent trap (optional, but recommended)

Procedure:

  • Flask Preparation: Fill the round-bottom flask no more than half full to prevent bumping.[7]

  • System Assembly: Securely attach the flask to the rotary evaporator. Ensure all glass joints are properly sealed.

  • Condenser Cooling: Start the coolant flow through the condenser. The coolant temperature should be at least 20-40°C lower than the boiling point of the solvent under the target vacuum.[1] For highly volatile products, use a chiller set to 0°C or below.

  • Start Rotation: Begin rotating the flask at a moderate speed (e.g., 100-150 RPM) to create a thin film of the liquid on the flask wall.[7]

  • Apply Vacuum: Gradually apply the vacuum. Use a vacuum controller to slowly lower the pressure to the target value (refer to a vapor pressure chart for your solvent). A gradual reduction prevents violent boiling (bumping).[7]

  • Immerse in Water Bath: Once the pressure is stable and the solvent begins to bubble gently, lower the rotating flask into the pre-heated water bath. The bath temperature should be set approximately 20°C higher than the solvent's boiling point at the applied pressure, but generally not exceeding 50-60°C.[1][7]

  • Monitor Evaporation: Observe the rate of condensation on the condenser coil. If it appears too rapid or if bumping occurs, slightly increase the pressure or reduce the bath temperature.

  • Completion: Once the solvent has been collected in the receiving flask and only your product remains, stop the rotation and slowly vent the system to atmospheric pressure.

  • Disassembly: Turn off the vacuum pump and stop the coolant flow. Remove the flask containing your isolated product.

Protocol 2: Salt-Assisted Liquid-Liquid Extraction (SALLE)

This method enhances the extraction of water-soluble alcohols from an aqueous phase into an organic solvent.

Materials:

  • Aqueous solution containing the volatile alcohol

  • Water-miscible organic solvent (e.g., Acetonitrile)

  • Saturated salt solution (Brine) or solid salt (e.g., MgSO₄, NaCl, (NH₄)₂SO₄)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer and centrifuge (if using tubes)

Procedure:

  • Combine Liquids: In a suitable container (e.g., 15 mL centrifuge tube), combine the aqueous sample containing your product with a water-miscible organic solvent like acetonitrile. A typical ratio is 1:1 or 2:1 aqueous sample to organic solvent.[17]

  • Add Salt: Add the salting-out agent. If using a solid salt like MgSO₄, add it in sufficient quantity to approach saturation (e.g., 4 g of MgSO₄ for a 10 mL aqueous sample).[17]

  • Mix Thoroughly: Vigorously shake or vortex the mixture for 1-5 minutes to ensure the salt dissolves and partitioning reaches equilibrium.[12][17] The initially miscible liquids will form two distinct phases.

  • Phase Separation: Centrifuge the mixture (e.g., at 4000 rpm for 5 minutes) to achieve a clean separation between the upper organic layer and the lower aqueous layer.[17] If using a separatory funnel, allow the layers to fully separate.

  • Collect Organic Layer: Carefully pipette or decant the upper organic layer, which now contains the enriched volatile alcohol.

  • Repeat (Optional): For maximum recovery, the remaining aqueous layer can be re-extracted with a fresh portion of the organic solvent.

  • Further Processing: The collected organic extract can be dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated as needed, following the optimized rotary evaporation protocol.

Visualizations

G cluster_start Reaction & Quench cluster_workup Aqueous Workup cluster_isolate Isolation start Reaction Mixture (Containing Volatile Alcohol) quench Quench Reaction start->quench extract Perform Liquid-Liquid Extraction (Consider SALLE) quench->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry filter Filter Drying Agent dry->filter rotovap Remove Solvent (Optimized Rotary Evaporation) filter->rotovap product Crude Product rotovap->product

Caption: General workflow for the workup and isolation of a volatile alcohol.

G start Is the volatile alcohol in an aqueous or organic solvent? is_aqueous Is the alcohol water-soluble? start->is_aqueous Aqueous is_azeotrope Does the solvent form a low-boiling azeotrope with the alcohol? start->is_azeotrope Organic salle Use Salt-Assisted Liquid-Liquid Extraction (SALLE) with a water-miscible solvent. is_aqueous->salle Yes lle Use standard Liquid-Liquid Extraction (LLE) with an immiscible solvent. is_aqueous->lle No rotovap Use Optimized Rotary Evaporation. is_azeotrope->rotovap No distill Consider alternative methods: - Fractional Distillation - Azeotropic Distillation is_azeotrope->distill Yes end Proceed to further purification salle->end lle->end rotovap->end distill->end

Caption: Decision tree for selecting an appropriate workup technique.

G cluster_step1 Step 1: Mixing cluster_step2 Step 2: Phase Separation cluster_step3 Step 3: Isolation cluster_step4 Step 4: Result mix Combine Aqueous Sample, Water-Miscible Organic Solvent (e.g., Acetonitrile), and Salt (e.g., MgSO4) vortex Vortex/Shake to Dissolve Salt mix->vortex separate Homogeneous mixture separates into two distinct phases vortex->separate centrifuge Centrifuge to compact interface separate->centrifuge collect Collect upper organic phase containing the analyte centrifuge->collect organic_phase Organic Extract (Enriched with Alcohol) collect->organic_phase aqueous_phase Aqueous Waste (Depleted of Alcohol)

Caption: Process diagram for Salt-Assisted Liquid-Liquid Extraction (SALLE).

References

Technical Support Center: Optimizing Catalyst Concentration in Reactions with Ether Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing catalyst concentration in reactions involving ether alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst concentration in ether alcohol reactions.

Issue Potential Cause Troubleshooting Steps
1. Low or No Product Yield Insufficient Catalyst Concentration: The amount of catalyst is too low to effectively promote the reaction at a reasonable rate.[1]1. Systematic Increase: Gradually increase the catalyst concentration in small increments (e.g., 0.5-1.0 mol% intervals). 2. Monitor Progress: Track the reaction progress at each concentration using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 3. Consult Literature: Refer to established protocols for typical catalyst loading ranges for the specific reaction type. For instance, a common starting point for Tetrabutylammonium Bromide (TBAB) in phase transfer catalysis is 1-10 mol%.[1]
Inactivated or Poisoned Catalyst: The catalyst may have degraded due to exposure to moisture, air, or impurities in the reactants or solvents.[1]1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate inert conditions. 2. Anhydrous Conditions: Use anhydrous solvents and ensure reactants are free of water.[1] 3. Purify Reagents: If catalyst poisoning is suspected, purify all reagents and solvents to remove potential inhibitors.[1]
2. Formation of Side Products Excessive Catalyst Concentration: High catalyst loading can sometimes lead to undesired side reactions, such as elimination reactions competing with ether formation.[2][3]1. Systematic Reduction: Reduce the catalyst concentration incrementally. 2. Product Analysis: Analyze the product mixture at each concentration to identify the optimal range that minimizes side product formation while maintaining an acceptable reaction rate. 3. Temperature Optimization: Lowering the reaction temperature may improve selectivity for the desired ether product.[1]
Incorrect Reaction Temperature: For some reactions, like the acid-catalyzed dehydration of alcohols, temperature is a critical factor in determining the product distribution between ether and alkene.1. Optimize Temperature: Carefully control and optimize the reaction temperature. For example, the formation of diethyl ether from ethanol is favored at around 130-140°C, while higher temperatures (above 150°C) favor the formation of ethylene.[3]
3. Reaction Stalls or is Sluggish Poor Catalyst-Reactant Interaction: In heterogeneous or phase-transfer catalysis, inefficient mixing can limit the interaction between the catalyst and reactants.1. Increase Agitation: For two-phase reactions, increase the stirring rate to improve the interfacial area and enhance catalyst transfer.[1] 2. Consider a Different Catalyst: If the issue persists, a different catalyst with better solubility or activity in the reaction medium may be required.
Catalyst Deactivation Over Time: The catalyst may be deactivating during the course of the reaction due to factors like coking (deposition of carbonaceous materials) or sintering (agglomeration of catalyst particles at high temperatures).1. Regeneration: If the catalyst is susceptible to coking, it may be possible to regenerate it through oxidation. 2. Lower Temperature: To prevent sintering, consider running the reaction at a lower temperature if feasible.

Catalyst Concentration Reference Tables

The following tables provide typical starting concentrations for common catalysts used in ether alcohol reactions. Note that the optimal concentration will vary depending on the specific substrates, solvent, and reaction conditions.

Table 1: Phase Transfer Catalysts (e.g., TBAB) in Williamson Ether Synthesis

Catalyst Loading (mol%) Typical Yield Range (%) Notes
1-560-85A good starting range for initial screening.
5-1080-95Often optimal, balancing reaction rate and cost.
>10>90May not significantly increase yield and can lead to side reactions or purification challenges.

Table 2: Acid Catalysts (e.g., H₂SO₄) in Alcohol Dehydration for Symmetrical Ethers

Catalyst Loading (wt% relative to alcohol) Typical Temperature (°C) Primary Product
5-10130-140Symmetrical Ether
>10>150Alkene (Elimination Product)

Table 3: Iron(III) Triflate in Dehydrative Etherification

Catalyst Loading (mol%) Additive (mol%) Typical Yield (%)
55 (NH₄Cl)65-93

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Concentration in a Williamson Ether Synthesis using a Phase Transfer Catalyst
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol, an appropriate solvent (e.g., toluene), and the alkylating agent.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide.

  • Initial Catalyst Addition: Add the phase transfer catalyst (e.g., TBAB) at a starting concentration of 1 mol%.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC at regular intervals.

  • Iterative Optimization: If the reaction is slow or incomplete, repeat the reaction with incrementally higher catalyst loadings (e.g., 2.5 mol%, 5 mol%, 7.5 mol%, 10 mol%).

  • Product Analysis: For each catalyst concentration, isolate the product and analyze the yield and purity to determine the optimal catalyst loading.

Protocol 2: Optimization of Iron-Catalyzed Dehydrative Etherification
  • Reactant Mixture: In a reaction vessel, combine the alcohol (e.g., 1-phenylethanol, 0.5 mmol) and a solvent (e.g., 2 mL).

  • Catalyst and Additive: Add iron(III) triflate (Fe(OTf)₃) at a specific molar percentage (e.g., starting with 2.5 mol%) and an additive like ammonium chloride (NH₄Cl) in an equimolar amount to the catalyst.[4]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., from 0 °C to room temperature) for a set duration (e.g., 0.5-3 hours).[4]

  • Varying Catalyst Concentration: Set up parallel reactions, varying the concentration of Fe(OTf)₃ (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%) while keeping all other parameters constant.

  • Analysis: After the reaction time, quench the reactions and isolate the ether product. Determine the yield for each catalyst concentration to identify the optimum.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when a reaction with an ether alcohol is not proceeding as expected?

A1: Before adjusting the catalyst concentration, first verify the quality and purity of your reactants and solvents. The presence of water or other impurities can significantly inhibit or poison the catalyst.[1] Once you have confirmed the integrity of your starting materials, you can proceed to investigate the catalyst concentration.

Q2: How does increasing the catalyst concentration always lead to a higher yield?

A2: Not necessarily. While increasing the catalyst concentration generally increases the reaction rate, there is often an optimal concentration beyond which the yield may not improve or could even decrease.[5] Excessive catalyst can lead to the formation of side products and can complicate the purification process.

Q3: What are the advantages of using a phase transfer catalyst (PTC) in ether synthesis?

A3: PTCs, such as TBAB, are particularly useful for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). The PTC facilitates the transfer of one reactant (often the nucleophile) across the phase boundary to react with the other, leading to higher reaction rates under milder conditions. This often eliminates the need for expensive and anhydrous organic solvents.

Q4: Can the type of ether alcohol affect the optimal catalyst concentration?

A4: Yes, the structure of the alcohol can influence the reaction. For example, in acid-catalyzed dehydration, primary alcohols are more likely to form ethers, while secondary and tertiary alcohols are more prone to elimination to form alkenes.[2][6] Therefore, the optimal catalyst concentration and reaction conditions may need to be adjusted based on the substrate.

Q5: What is the difference between homogeneous and heterogeneous catalysis in this context?

A5: In homogeneous catalysis, the catalyst is in the same phase as the reactants (e.g., a soluble acid catalyst in an organic solvent). In heterogeneous catalysis, the catalyst is in a different phase from the reactants (e.g., a solid acid catalyst in a liquid reaction mixture). Heterogeneous catalysts can be easier to separate from the reaction mixture, but may have different activity and require more vigorous mixing.

Diagrams

Experimental_Workflow_Catalyst_Optimization start Define Reaction: Substrates, Solvent, Temp. screen Initial Catalyst Screen (e.g., 1-10 mol%) start->screen monitor Monitor Reaction (TLC, GC, etc.) screen->monitor analyze Analyze Yield & Purity monitor->analyze decision Optimal? analyze->decision increase Increase Catalyst Concentration decision->increase No (Low Conversion) decrease Decrease Catalyst Concentration decision->decrease No (Side Products) end Optimized Conditions Identified decision->end Yes increase->screen decrease->screen

Caption: General workflow for optimizing catalyst concentration.

Troubleshooting_Low_Yield start Low or No Yield check_reagents Verify Reagent/Solvent Purity (Anhydrous?) start->check_reagents is_reagents_ok Reagents OK? check_reagents->is_reagents_ok check_catalyst Check Catalyst Activity (Fresh? Stored correctly?) is_catalyst_ok Catalyst OK? check_catalyst->is_catalyst_ok increase_conc Systematically Increase Catalyst Concentration is_catalyst_ok->increase_conc Yes replace_catalyst Use Fresh Catalyst is_catalyst_ok->replace_catalyst No is_reagents_ok->check_catalyst Yes purify_reagents Purify/Dry Reagents & Solvents is_reagents_ok->purify_reagents No end Re-run Reaction increase_conc->end purify_reagents->end replace_catalyst->end Phase_Transfer_Catalysis_Mechanism Mechanism of Phase Transfer Catalysis NaX Na⁺X⁻ (Nucleophile Salt) QX Q⁺X⁻ (Active Catalyst) QY Q⁺Y⁻ (Catalyst) QY->QX Ion Exchange NaY Na⁺Y⁻ RZ R-Z (Substrate) RZ_QX [R-Z---X⁻]Q⁺ (Transition State) RZ->RZ_QX QX->RZ_QX Reaction RX R-X (Product) RZ_QX->RX QZ Q⁺Z⁻ RZ_QX->QZ QZ->QY Regeneration

References

How to ensure complete deprotonation in alkoxide formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete deprotonation during alkoxide formation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base to ensure complete deprotonation of my alcohol?

To ensure complete deprotonation, the base you choose must be strong enough to irreversibly remove the proton from the alcohol. The key principle is that the conjugate acid of the base used must be a much weaker acid (i.e., have a much higher pKa) than the starting alcohol.[1][2][3] As a general rule, the pKa of the conjugate acid of the base should be at least 2-3 pKa units greater than the pKa of the alcohol.

For typical alcohols with a pKa in the range of 16-18, strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or organolithium reagents (e.g., n-butyllithium) are required.[4][5][6] Weaker bases, such as sodium hydroxide (NaOH), are generally not strong enough to achieve complete deprotonation of simple alcohols, as the pKa of its conjugate acid (water, pKa ~15.7) is very close to that of the alcohol, leading to an equilibrium mixture.[1][6]

Q2: What is the significance of pKa values in alkoxide formation?

The difference in pKa values between the alcohol (the acid) and the conjugate acid of the base used determines the position of the acid-base equilibrium.[2] A large difference in pKa values, with the conjugate acid of the base having a significantly higher pKa, will drive the reaction to completion, favoring the formation of the alkoxide and the weaker conjugate acid.[2][3]

For example, the reaction of an alcohol (ROH, pKa ~16-18) with sodium hydride (NaH) goes to completion because the conjugate acid of the hydride ion (H⁻) is hydrogen gas (H₂), which has a very high pKa (~35).[5] This large pKa difference ensures that the equilibrium lies far to the right, resulting in complete deprotonation.[1][5]

Q3: How can I visually monitor the progress of the deprotonation reaction?

When using reactive metals like sodium (Na) or strong bases like sodium hydride (NaH), the deprotonation of an alcohol produces hydrogen gas (H₂), which bubbles out of the reaction mixture.[7][8][9] The cessation of this gas evolution is a practical and strong indicator that the deprotonation reaction is complete.[7]

Q4: What are the ideal solvent choices for alkoxide formation?

The reaction should be carried out in an anhydrous (dry) aprotic solvent to prevent the strong base from reacting with the solvent and to keep the resulting alkoxide reactive.[4][7] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][7] When using an alkali metal like sodium, the parent alcohol can sometimes be used as the solvent.[5][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Deprotonation (Starting material remains) The base is not strong enough.Choose a base whose conjugate acid has a pKa significantly higher than the alcohol. Refer to the pKa comparison table below.
Insufficient equivalents of base were used.Use at least a stoichiometric amount (1.0 to 1.1 equivalents) of the base.
The reaction has not gone to completion.If using NaH, allow for sufficient reaction time as the reaction can be slow due to its surface-area-dependent reactivity. Gentle heating may be required. Monitor for the cessation of H₂ evolution.
Presence of water or other protic impurities.Ensure all glassware is thoroughly dried and use anhydrous solvents. Water will quench the strong base.
Low Yield of Desired Product in Subsequent Reaction (e.g., Williamson Ether Synthesis) The alkoxide was not fully formed before adding the electrophile.Confirm complete deprotonation (cessation of H₂ bubbling) before adding the second reagent.[7]
The alkoxide is sterically hindered.For bulky alcohols, a stronger, non-nucleophilic base like potassium tert-butoxide might be more effective.
Side reactions (e.g., elimination).If the subsequent reaction involves a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (SN2).[5] Consider using a less hindered electrophile.

Quantitative Data

Table 1: Approximate pKa Values of Common Alcohols

AlcoholStructureApproximate pKa
MethanolCH₃OH15.5
EthanolCH₃CH₂OH16
Isopropanol(CH₃)₂CHOH16.5
tert-Butanol(CH₃)₃COH17
PhenolC₆H₅OH10

Note: pKa values can vary slightly depending on the solvent and measurement conditions.[10][11]

Table 2: Common Bases for Deprotonation and the pKa of their Conjugate Acids

BaseFormulaConjugate AcidpKa of Conjugate AcidSuitable for Deprotonating
Sodium HydroxideNaOHWater (H₂O)~15.7Phenols
Sodium EthoxideNaOEtEthanol (EtOH)~16Alcohols with pKa < 14
Sodium AmideNaNH₂Ammonia (NH₃)~38Most alcohols
Sodium HydrideNaHHydrogen (H₂)~35Most alcohols
n-Butyllithiumn-BuLiButane (C₄H₁₀)~50Most alcohols

Experimental Protocols

Protocol 1: Alkoxide Formation using Sodium Hydride (NaH)

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and the desired alcohol to a flame-dried, two-neck round-bottom flask.

  • Solvent Addition: Add an appropriate anhydrous aprotic solvent (e.g., THF, DMF) via cannula or syringe.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add sodium hydride (60% dispersion in mineral oil is common) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the evolution of hydrogen gas ceases. This may take from 30 minutes to several hours.

  • Confirmation: The clear solution (once any excess NaH has settled) indicates the formation of the sodium alkoxide, which can then be used in the subsequent reaction step.

Protocol 2: Alkoxide Formation using Sodium Metal (Na)

  • Preparation: Under an inert atmosphere, add the alcohol (which can also serve as the solvent) to a flame-dried flask equipped with a stir bar and a condenser.

  • Sodium Addition: Carefully add small, freshly cut pieces of sodium metal to the alcohol. The sodium should be rinsed with a dry solvent (e.g., hexane) to remove any protective oil coating before addition.

  • Reaction: The reaction is exothermic and will produce hydrogen gas.[9][12] Stir the mixture until all the sodium has reacted and dissolved completely.

  • Completion: The disappearance of the sodium metal and the cessation of bubbling indicate the complete formation of the sodium alkoxide.[13]

Visualizations

pKa_Relationship cluster_condition Condition for Complete Deprotonation Alcohol Alcohol (ROH) pKa ~ 16-18 ConjAcid Conjugate Acid (BH) Alcohol->ConjAcid Protonates Base Base Base (B⁻) Alkoxide Alkoxide (RO⁻) Base->Alkoxide Deprotonates Condition pKa of BH >> pKa of ROH Condition->Base Determines Choice

Caption: pKa relationship for complete deprotonation.

experimental_workflow start Start prep 1. Assemble dry glassware under inert atmosphere start->prep add_alcohol 2. Add alcohol and anhydrous solvent prep->add_alcohol cool 3. Cool to 0°C add_alcohol->cool add_base 4. Add strong base (e.g., NaH) portion-wise cool->add_base react 5. Stir and monitor H₂ evolution add_base->react check H₂ evolution stopped? react->check complete Deprotonation Complete (Alkoxide Solution) check->complete Yes wait Continue stirring check->wait No proceed 6. Proceed to next step complete->proceed wait->react

Caption: Experimental workflow for alkoxide formation.

factors_influencing_deprotonation cluster_outcome Reaction Outcome Complete Complete Deprotonation Incomplete Incomplete Deprotonation (Equilibrium) Base Choice of Base Base->Incomplete If pKa(Conj. Acid) ≈ pKa(Alcohol) pKa pKa(Conj. Acid) >> pKa(Alcohol) Base->pKa pKa->Complete Solvent Solvent Conditions Solvent->Incomplete If protic/wet Anhydrous Anhydrous & Aprotic Solvent->Anhydrous Anhydrous->Complete LeChatelier Le Chatelier's Principle Gas Removal of H₂ Gas LeChatelier->Gas Gas->Complete Drives reaction forward

Caption: Factors influencing deprotonation outcome.

References

Technical Support Center: Minimizing Competing Elimination (E2) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with competing E2 elimination reactions during synthesis. The focus is on promoting the desired nucleophilic substitution (SN2) pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine whether a reaction proceeds via SN2 or E2?

The competition between SN2 and E2 pathways is governed by several key factors: the structure of the substrate, the nature of the base/nucleophile, the solvent, and the reaction temperature.[1] A thorough analysis of these components is crucial for directing the reaction toward the desired substitution product.

Q2: How does the substrate structure influence the SN2/E2 competition?

The steric hindrance around the reaction center is a critical determinant.

  • Primary (1°) substrates have low steric hindrance, making them excellent candidates for the SN2 pathway.[2][3] E2 is generally a minor pathway unless a sterically hindered, strong base is used.[3]

  • Secondary (2°) substrates are the most complex, as they can readily undergo both SN2 and E2 reactions.[2] The outcome is highly dependent on the other reaction conditions.[2]

  • Tertiary (3°) substrates are highly sterically hindered at the alpha-carbon, which strongly disfavors the SN2 mechanism. They predominantly undergo E2 reactions in the presence of a strong base.[4][5]

Q3: When does a reagent act as a nucleophile (favoring SN2) versus a base (favoring E2)?

All nucleophiles are potential bases, and vice versa.[2] The distinction lies in their relative strength and steric bulk.

  • Strong, non-bulky bases/good nucleophiles (e.g., OH⁻, MeO⁻, EtO⁻) can lead to a mix of SN2 and E2 products, especially with secondary substrates.[6]

  • Strong, sterically hindered (bulky) bases (e.g., t-BuOK, DBU) are poor nucleophiles because their size prevents them from accessing the electrophilic carbon. They are, however, effective at abstracting a less-hindered proton, thus strongly favoring the E2 pathway.[4]

  • Weak bases that are good nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) will strongly favor the SN2 reaction.[6]

Q4: What is the role of the leaving group in the SN2/E2 competition?

Both SN2 and E2 reactions require a good leaving group, which is a weak base that can stabilize the negative charge after it departs.[7][8][9] Common good leaving groups include halides (I⁻, Br⁻, Cl⁻) and sulfonates (TsO⁻, MsO⁻).[8][10] While essential for the reaction to proceed, the nature of the leaving group is generally less influential in determining the SN2/E2 ratio compared to factors like substrate, base, and temperature.

Troubleshooting Guide

Problem: My reaction with a secondary substrate is producing a significant amount of the E2 elimination byproduct.

This is a common issue with secondary alkyl halides. Here are several parameters you can adjust to favor the SN2 product.

Solution 1: Modify the Base/Nucleophile

The choice of base is often the most effective way to control the reaction outcome.

  • Diagnosis: You are likely using a strong, unhindered base (e.g., sodium ethoxide). With secondary substrates, these reagents are basic enough to promote E2.[6]

  • Action: Switch to a reagent that is a good nucleophile but a weaker base. Anions like azide (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻) are excellent choices for favoring SN2.[6]

Solution 2: Lower the Reaction Temperature

Temperature has a significant thermodynamic influence on the product distribution.

  • Diagnosis: Running the reaction at elevated temperatures ("heat") favors elimination.[11][12] Elimination reactions create more product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant, favoring elimination.[13][14]

  • Action: Perform the reaction at a lower temperature. Room temperature or below (e.g., 0 °C) will favor the substitution pathway, which generally has a lower activation energy than the competing elimination reaction.[11][13]

Solution 3: Change the Solvent

The solvent can influence the reactivity of the nucleophile/base.

  • Diagnosis: Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, creating a "cage" around it. This solvation shell increases its effective steric bulk and reduces its nucleophilicity more than its basicity, thus favoring elimination.[15]

  • Action: Use a polar aprotic solvent such as DMSO, DMF, or acetone.[1][6] These solvents solvate the counter-ion (cation) but leave the anionic nucleophile "naked" and highly reactive, which enhances the rate of SN2 reactions.[15][16]

Data Presentation: Impact of Conditions on SN2 vs. E2 Ratio

The following tables summarize the qualitative and quantitative effects of reaction parameters on the product distribution.

Table 1: General Trends for Minimizing E2 Reactions

FactorCondition to Favor SN2 (Minimize E2)Rationale
Substrate Primary (1°) > Secondary (2°)Less steric hindrance at the α-carbon allows for easier nucleophilic attack.[3][4]
Base/Nucleophile Use a weak base that is a good nucleophile (e.g., N₃⁻, CN⁻, RS⁻). Avoid strong, bulky bases (e.g., t-BuOK).Weak bases are less likely to abstract a proton. Bulky bases cannot easily access the α-carbon for substitution.[4][17]
Temperature Low Temperature (e.g., ≤ 25 °C)Substitution is generally favored by enthalpy and has a lower activation energy, while elimination is favored by entropy at higher temperatures.[11][13][14]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Enhances the strength of the nucleophile by not solvating it, increasing the rate of the SN2 reaction.[1][15][16]

Table 2: Quantitative Example - Reaction of Isopropyl Bromide (a 2° Substrate)

Nucleophile/BaseSolventTemperature (°C)% SN2 Product% E2 Product
NaOHEthanol/Water5521%79%
NaOEtEthanol5529%71%
NaOCH₃DMSO253%97%
NaOEtEthanol2582% (alkene)~18%
NaOEtEthanol8091.4% (alkene)~8.6%

(Data compiled and adapted from sources.[6][12]) This table clearly shows that strong bases like ethoxide and hydroxide in protic solvents give predominantly E2 products, and increasing the temperature further favors elimination. The switch to a polar aprotic solvent like DMSO with a strong base can dramatically increase the E2 product.

Visual Guides and Protocols

Decision-Making Workflow for Minimizing E2

This diagram outlines the logical steps a researcher should take when setting up a reaction to favor substitution over elimination.

E2_Minimization_Workflow sub 1. Analyze Substrate p1 Primary (1°) sub->p1 p2 Secondary (2°) sub->p2 p3 Tertiary (3°) sub->p3 base 2. Choose Base/Nucleophile p1->base SN2 is highly favored. Avoid bulky bases. p2->base Critical Decision Point res_e2 High Yield of E2 Product p3->res_e2 SN2 is disfavored. E2 predominates with strong base. temp 3. Set Temperature base->temp Use weak base/ good nucleophile (e.g., N3-, CN-) res_mix SN2/E2 Mixture (Optimize Further) base->res_mix Using strong, unhindered base (e.g., EtO-) solvent 4. Select Solvent temp->solvent Use Low Temp (≤ 25 °C) res_sn2 High Yield of SN2 Product solvent->res_sn2 Use Polar Aprotic (e.g., DMSO, DMF)

Caption: Workflow for selecting conditions to favor SN2 reactions.

Competing SN2 and E2 Pathways

This diagram illustrates the two competing mechanisms for a secondary alkyl halide.

Competing_Pathways start Substrate (R₂CH-X) + Nu:/Base⁻ SN2_TS SN2 Transition State [Nu---CHR₂---X]⁻ start->SN2_TS Attack at α-Carbon (Favored by good Nu:⁻, low temp, aprotic solvent) E2_TS E2 Transition State [Base---H---CR₂---X]⁻ start->E2_TS Attack at β-Proton (Favored by strong Base⁻, high temp, bulky base) SN2_Prod Substitution Product (R₂CH-Nu) SN2_TS->SN2_Prod E2_Prod Elimination Product (Alkene) E2_TS->E2_Prod

Caption: Visualization of competing SN2 and E2 reaction coordinates.

Experimental Protocol: General Procedure for Minimizing E2 Byproduct

This protocol provides a general framework for running a substitution reaction and optimizing it to minimize elimination.

Objective: To substitute a leaving group (e.g., Bromine) on a secondary alkyl halide with a nucleophile (e.g., Azide) while minimizing the formation of the corresponding alkene.

Materials:

  • Secondary alkyl halide (e.g., 2-bromobutane)

  • Nucleophile (e.g., Sodium Azide, NaN₃)

  • Polar aprotic solvent (e.g., Dimethylformamide, DMF)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/ice bath

  • Inert gas supply (e.g., Nitrogen or Argon)

  • TLC plates and appropriate eluent

  • Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous solutions, silica gel)

Procedure:

  • Reagent Selection & Setup:

    • Choose a nucleophile that is a weak base (e.g., NaN₃).

    • Select a polar aprotic solvent (e.g., DMF) to enhance nucleophilicity.[16]

    • Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reaction Execution (Initial Attempt):

    • Dissolve the sodium azide (1.2 equivalents) in DMF in the reaction flask.

    • Add the 2-bromobutane (1.0 equivalent) to the solution.

    • Stir the reaction mixture at room temperature (20-25 °C). Lower temperatures are preferable for minimizing E2.[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Analysis:

    • Quench the reaction by pouring the mixture into water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude product ratio (SN2 vs. E2) using ¹H NMR spectroscopy or Gas Chromatography (GC).

Troubleshooting and Optimization:

  • If E2 product is >10%:

    • Lower the Temperature: Repeat the reaction at 0 °C using an ice bath. Maintain this temperature for the duration of the reaction. This is the most effective first step to reduce elimination.[12]

    • Re-evaluate Nucleophile: If the chosen nucleophile is still too basic, consider an alternative. For example, if trying to form an ether with an alkoxide (a strong base), consider a Williamson ether synthesis using a less hindered primary alkoxide if possible, or alternative synthetic routes like opening an epoxide.

    • Ensure Anhydrous Conditions: Water can act as a base or interact with the nucleophile, potentially altering the reaction pathway. Ensure all glassware is dry and solvents are anhydrous.

References

Technical Support Center: Continuous Flow Process Optimization for Ether Alcohol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the continuous flow synthesis of ether alcohols, a class of compounds with significant applications in various industrial and research settings. The following sections offer troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address potential challenges encountered during experimental work.

Troubleshooting Guides

This section addresses common issues that may arise during the continuous flow production of ether alcohols, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material Insufficient Deprotonation of the Alcohol: For complete reaction, the alcohol must be fully converted to the more nucleophilic alkoxide.- Ensure anhydrous (dry) reaction conditions. - Use a sufficient excess of a strong, non-nucleophilic base such as sodium hydride (NaH).
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.- Gradually increase the reaction temperature while monitoring for the formation of byproducts using techniques like thin-layer chromatography (TLC). An elevated temperature (e.g., 75-80°C) can significantly reduce reaction times.[1]
Short Residence Time: The reactants may not have sufficient time to react within the flow reactor.- Decrease the flow rate of the reactants to increase the residence time within the reactor.
Impure Reactants or Solvents: Contaminants can interfere with the reaction.- Use freshly purified or distilled reactants and anhydrous solvents.
Formation of Multiple Products (Low Selectivity) Elimination Side Reactions: The alkoxide can act as a base instead of a nucleophile, leading to the formation of alkenes, especially at higher temperatures or with sterically hindered reactants.[1]- If possible, use a primary alkyl halide as the electrophile. - Maintain a lower reaction temperature to favor substitution over elimination.
Over-alkylation: The desired ether alcohol product may react further to form di-ether byproducts.- Adjust the stoichiometric ratio of the diol to the alkylating agent to favor mono-alkylation.
Reactor Clogging Precipitation of Salts: The inorganic salt byproduct of the Williamson ether synthesis (e.g., sodium bromide) may have low solubility in the reaction solvent.- Choose a solvent system in which the salt byproduct is more soluble. - Consider using a co-solvent to improve solubility. - Employ a reactor design that can handle slurries, or use in-line filtration.
Product Insolubility: The ether alcohol product may be insoluble at the reaction concentration and temperature.- Lower the concentration of the reactants. - Increase the reaction temperature to improve product solubility.
Inconsistent Product Yield Fluctuations in Flow Rate: Unstable pump performance can lead to variations in stoichiometry and residence time.- Calibrate pumps regularly. - Use high-quality, pulse-free pumps.
Temperature Variations: Inconsistent heating of the flow reactor can affect reaction rates and selectivity.- Ensure the reactor is uniformly heated. - Use a reliable temperature controller and monitor the temperature at multiple points if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ether alcohols in a continuous flow setup?

A1: The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including ether alcohols. This reaction involves the reaction of an alkoxide (the deprotonated form of an alcohol) with a primary alkyl halide.[2] In a continuous flow system, solutions of the alkoxide and the alkyl halide are continuously pumped, mixed, and flowed through a heated reactor.

Q2: How do I choose the appropriate base for the Williamson ether synthesis?

A2: A strong, non-nucleophilic base is typically required to ensure complete deprotonation of the alcohol to the more reactive alkoxide. Sodium hydride (NaH) is a common and effective choice for this purpose.[1]

Q3: What solvents are recommended for the continuous flow Williamson ether synthesis of ether alcohols?

A3: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are generally preferred. These solvents can solvate the cation of the alkoxide without deactivating the nucleophile through hydrogen bonding.

Q4: How does residence time affect the yield and selectivity of the reaction?

A4: Residence time, the average time reactants spend in the reactor, is a critical parameter. A longer residence time (achieved by a lower flow rate or larger reactor volume) generally leads to higher conversion of starting materials. However, an excessively long residence time can sometimes lead to the formation of byproducts and decreased selectivity. The optimal residence time will depend on the specific reactants and reaction conditions and should be determined experimentally.

Q5: What are the main byproducts to expect in the synthesis of ethylene glycol monoethyl ether?

A5: Besides the desired product, potential byproducts include diethylene glycol monoethyl ether (from the reaction of the product with another molecule of ethylene oxide or its equivalent), and 1,4-dioxane (from the dimerization of ethylene glycol). The formation of these byproducts can be influenced by the reaction conditions, such as temperature and the molar ratio of the reactants.

Experimental Protocol: Continuous Flow Synthesis of 2-Ethoxyethanol

This protocol provides a general methodology for the synthesis of 2-ethoxyethanol (ethylene glycol monoethyl ether) via a continuous flow Williamson ether synthesis.

Reactants and Reagents:

  • Ethylene glycol

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Equipment Setup:

A typical continuous flow setup for this synthesis would consist of:

  • Two syringe pumps

  • A T-mixer

  • A heated coil reactor (e.g., PFA tubing of a specified length and internal diameter)

  • A back-pressure regulator

  • A collection vessel

G Continuous Flow Experimental Setup cluster_pumps Reactant Delivery P1 Syringe Pump 1 (Ethylene Glycol + NaH in THF) Mixer T-Mixer P1->Mixer P2 Syringe Pump 2 (Ethyl Bromide in THF) P2->Mixer Reactor Heated Coil Reactor Mixer->Reactor Reaction Mixture BPR Back-Pressure Regulator Reactor->BPR Crude Product Collection Product Collection BPR->Collection

Caption: Diagram of the continuous flow setup for 2-ethoxyethanol synthesis.

Procedure:

  • Preparation of Reagent Solutions:

    • Solution A (Alkoxide): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents relative to ethylene glycol) in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of ethylene glycol (1.0 equivalent) in anhydrous THF. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethylene glycol.

    • Solution B (Alkyl Halide): Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous THF.

  • Continuous Flow Reaction:

    • Set the desired temperature for the coil reactor (e.g., 70 °C).

    • Set the flow rates of the two syringe pumps to achieve the desired residence time and stoichiometry. For example, for a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1 mL/min.

    • Pump Solution A and Solution B simultaneously through the T-mixer and into the heated coil reactor.

    • The reaction mixture flows through the reactor, and the product stream is passed through a back-pressure regulator (set to, for example, 100 psi to prevent solvent boiling) before being collected in a flask containing a quench solution (e.g., saturated aqueous ammonium chloride).

  • Work-up and Purification:

    • Once the reaction is complete, transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation to yield pure 2-ethoxyethanol.

Quantitative Data Summary

The following table summarizes the effect of key reaction parameters on the conversion of ethylene glycol and the selectivity for ethylene glycol monoethyl ether in a continuous flow process. This data is based on a direct synthesis approach from ethylene glycol and ethanol.[3]

Parameter Value Ethylene Glycol Conversion (%) Ethylene Glycol Monoethyl Ether Selectivity (%)
Molar Ratio (Ethylene Glycol:Ethanol) 1:435.859.5
1:4 (Optimized)38.859.9
Temperature (°C) 24035.859.5
26038.859.9
Pressure (MPa) 735.859.5
638.859.9
Catalyst Ratio (AlCl₃:Na₂HPO₄) 1:325.172.3

Signaling Pathways and Logical Relationships

Williamson Ether Synthesis of 2-Ethoxyethanol

The following diagram illustrates the reaction pathway for the Williamson ether synthesis of 2-ethoxyethanol from ethylene glycol.

G Williamson Ether Synthesis Pathway cluster_reactants Reactants EG Ethylene Glycol (HOCH₂CH₂OH) Alkoxide Sodium Ethylene Glycolate (NaOCH₂CH₂OH) EG->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide EtBr Ethyl Bromide (CH₃CH₂Br) TS SN2 Transition State EtBr->TS Alkoxide->TS Nucleophilic Attack Product 2-Ethoxyethanol (CH₃CH₂OCH₂CH₂OH) TS->Product Byproduct Sodium Bromide (NaBr) TS->Byproduct

Caption: Reaction pathway for the synthesis of 2-ethoxyethanol.

Logical Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for troubleshooting low product yield in the continuous flow synthesis of ether alcohols.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reactants 1. Verify Reactant Quality & Stoichiometry Start->Check_Reactants Check_Reactants->Check_Reactants Purify/Check Stoichiometry Check_Conditions 2. Evaluate Reaction Conditions Check_Reactants->Check_Conditions Reactants OK Check_Conditions->Check_Conditions Optimize Temp/Residence Time Investigate_Side_Reactions 3. Investigate Side Reactions Check_Conditions->Investigate_Side_Reactions Conditions Seem Optimal Investigate_Side_Reactions->Investigate_Side_Reactions Adjust Temp/Base Address_Clogging 4. Check for Reactor Clogging Investigate_Side_Reactions->Address_Clogging Side Reactions Minimized Address_Clogging->Address_Clogging Change Solvent/Concentration Optimize_Parameters 5. Re-optimize Flow Parameters Address_Clogging->Optimize_Parameters No Clogging Optimize_Parameters->Start Re-evaluate Improved_Yield Improved Yield Optimize_Parameters->Improved_Yield Yield Improves

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Reaction Kinetics of 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on the reaction kinetics of 1-Methoxy-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal reactions of this compound?

A1: this compound can undergo several types of reactions, with the predominant pathways being temperature-dependent. The main reactions include oxidation and thermal decomposition.[1] At elevated temperatures, C-C and C-O bond cleavage may occur, leading to a variety of smaller molecules. The secondary alcohol group is susceptible to oxidation to form a ketone.[1]

Q2: How does temperature generally affect the reaction rate of this compound?

A2: As with most chemical reactions, an increase in temperature typically leads to an exponential increase in the reaction rate of this compound. This relationship is often described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. For many reactions, a rough estimation is that the rate doubles for every 10°C increase in temperature.[2]

Q3: What are the expected products from the oxidation of this compound?

A3: The primary product from the selective oxidation of the secondary alcohol group in this compound is 1-methoxy-2-butanone. However, at higher temperatures or with stronger oxidizing agents, further oxidation or C-C bond cleavage can lead to the formation of smaller aldehydes, ketones, carboxylic acids, and carbon oxides.

Q4: Are there any known kinetic data or Arrhenius parameters for the decomposition of this compound?

A4: Specific, publicly available kinetic data, such as Arrhenius parameters (pre-exponential factor and activation energy), for the thermal decomposition of this compound are not readily found in the searched literature. However, studies on analogous compounds like n-butanol provide insights into the expected range of activation energies for C-C bond fission and dehydration reactions.[3] For novel reactions, these parameters must be determined experimentally.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Reaction Rates at a Constant Temperature
Possible Cause Troubleshooting Step
Temperature Fluctuations Ensure the reaction vessel is uniformly heated and the temperature controller is calibrated and functioning correctly. Use a calibrated internal thermometer to monitor the reaction temperature directly.
Inhomogeneous Mixture For liquid-phase reactions, ensure efficient stirring to eliminate mass transfer limitations. For gas-phase reactions, ensure proper mixing of reactants.
Catalyst Deactivation If a catalyst is used, it may be deactivating over time. Characterize the catalyst before and after the reaction. Consider running experiments with fresh catalyst batches.
Impure Reactants Impurities in the this compound or other reactants can act as inhibitors or catalysts. Verify the purity of all starting materials using techniques like GC-MS or NMR.
Issue 2: Arrhenius Plot is Non-Linear
Possible Cause Troubleshooting Step
Change in Reaction Mechanism The dominant reaction mechanism may change over the temperature range studied.[4] Analyze the product distribution at different temperatures to identify any changes. A curved Arrhenius plot can indicate a shift from a single-step to a multi-step reaction or the onset of competing reactions.[5]
Mass Transfer Limitations At higher temperatures, the reaction rate may become limited by the rate of diffusion of reactants, rather than the intrinsic kinetics.[4] Vary the stirring speed (liquid phase) or flow rate (gas phase) to check if the reaction rate is affected.
Onset of Side Reactions Unwanted side reactions can become significant at higher temperatures, consuming reactants and affecting the measured rate of the primary reaction.[6] Identify byproducts using analytical techniques and incorporate them into the kinetic model.
Experimental Errors Systematic errors in temperature measurement or concentration analysis can lead to non-linearity. Re-calibrate all analytical and measurement equipment.
Issue 3: Unexpected Products are Observed at Higher Temperatures
Possible Cause Troubleshooting Step
Thermal Decomposition At elevated temperatures, this compound or the reaction products may start to decompose. Perform a thermal stability study of the reactant and primary products under the experimental conditions without other reagents.
Radical Chain Reactions Higher temperatures can initiate radical chain reactions, leading to a complex mixture of products. Consider adding a radical scavenger to the reaction mixture to see if the formation of unexpected products is suppressed.[7]
Isomerization The reactant or products might undergo isomerization at higher temperatures. Analyze the product mixture for isomers of the expected products.

Experimental Protocols

Determining the Effect of Temperature on Reaction Rate (Gas-Phase Example)

This protocol outlines a general procedure for studying the gas-phase decomposition of this compound in a flow reactor.

  • System Setup:

    • A tubular flow reactor (e.g., quartz) is placed inside a furnace with a programmable temperature controller.

    • A carrier gas (e.g., Nitrogen, Argon) is passed through a bubbler containing liquid this compound, maintained at a constant temperature to ensure a constant vapor pressure.

    • The gas mixture is then introduced into the pre-heated reactor.

    • The outlet of the reactor is connected to an analytical instrument, such as a Gas Chromatograph-Mass Spectrometer (GC-MS), for product identification and quantification.

  • Experimental Procedure:

    • Set the furnace to the desired reaction temperature and allow it to stabilize.

    • Set the carrier gas flow rate to achieve a known residence time within the reactor.

    • Introduce the this compound/carrier gas mixture into the reactor.

    • Once the system reaches a steady state, collect samples from the reactor outlet at regular intervals.

    • Analyze the samples by GC-MS to determine the concentrations of the reactant and products.

    • Repeat the experiment at several different temperatures, keeping the initial concentration and residence time constant.

  • Data Analysis:

    • Calculate the rate of reaction at each temperature from the conversion of this compound.

    • Assuming a certain reaction order, calculate the rate constant (k) at each temperature.

    • Plot ln(k) versus 1/T (Arrhenius plot).

    • The activation energy (Ea) and pre-exponential factor (A) can be determined from the slope (-Ea/R) and intercept (ln(A)) of the linear fit to the Arrhenius plot, where R is the gas constant.

Data Presentation

Table 1: Hypothetical Kinetic Data for this compound Decomposition
Temperature (K)Rate Constant, k (s⁻¹)ln(k)1/T (K⁻¹)
5001.2 x 10⁻⁴-9.030.00200
5254.5 x 10⁻⁴-7.710.00190
5501.5 x 10⁻³-6.500.00182
5754.8 x 10⁻³-5.340.00174
6001.4 x 10⁻²-4.270.00167

Note: This data is hypothetical and for illustrative purposes only. Actual experimental data must be generated.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant This compound Bubbler Constant Temperature Bubbler Reactant->Bubbler CarrierGas Inert Carrier Gas (N2, Ar) CarrierGas->Bubbler Reactor Flow Reactor at Temperature T Bubbler->Reactor GCMS GC-MS Analysis Reactor->GCMS Data Data Acquisition GCMS->Data

Caption: Experimental workflow for gas-phase kinetic studies.

Troubleshooting_Logic Start Inconsistent Kinetic Data CheckTemp Verify Temperature Control Start->CheckTemp CheckMixing Check for Mass Transfer Limitations CheckTemp->CheckMixing [Temp OK] CheckPurity Analyze Reactant Purity CheckMixing->CheckPurity [Mixing OK] NonLinearArrhenius Non-Linear Arrhenius Plot? CheckPurity->NonLinearArrhenius [Purity OK] AnalyzeProducts Analyze Products at Different Temperatures NonLinearArrhenius->AnalyzeProducts [Yes] ChangeMechanism Consider Change in Mechanism AnalyzeProducts->ChangeMechanism SideReactions Account for Side Reactions AnalyzeProducts->SideReactions

References

Technical Support Center: Base Selection for Minimized Side Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the selection of appropriate bases to minimize side product formation in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing significant amounts of a substitution product where my base appears to have acted as a nucleophile. How can I prevent this?

A1: This is a common issue when the base used is also a good nucleophile. To minimize nucleophilic side reactions, you should select a non-nucleophilic base. These bases are sterically hindered, meaning they are too bulky to attack an electrophilic carbon center but can readily deprotonate the desired acidic proton.[1][2][3]

  • Recommended Action: Switch to a sterically hindered, non-nucleophilic base.

  • Examples of Non-Nucleophilic Bases:

    • Lithium diisopropylamide (LDA)[1][4]

    • Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS)[4]

    • N,N-Diisopropylethylamine (DIPEA or Hünig's Base)[1]

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1][5]

G cluster_problem Problem cluster_cause Probable Cause cluster_solution Solution cluster_examples Examples Problem Side product from nucleophilic attack by base Cause Base is a strong nucleophile Problem->Cause leads to Solution Use a non-nucleophilic, sterically hindered base Cause->Solution requires LDA LDA Solution->LDA e.g. NaHMDS NaHMDS Solution->NaHMDS e.g. DIPEA DIPEA Solution->DIPEA e.g. DBU DBU Solution->DBU e.g.

Q2: I am trying to perform an E2 elimination, but I am getting a mixture of alkene regioisomers (Zaitsev and Hofmann products). How can I improve the selectivity?

A2: The regioselectivity of an E2 elimination is highly dependent on the steric bulk of the base.[6]

  • To favor the Zaitsev product (more substituted alkene): Use a smaller, unhindered base.

    • Examples: Sodium ethoxide (NaOEt), sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK) in some cases can still give Zaitsev as the major product depending on the substrate.

  • To favor the Hofmann product (less substituted alkene): Use a bulky, sterically hindered base. The large size of the base makes it difficult to access the more sterically hindered proton required for Zaitsev elimination, thus it preferentially abstracts the more accessible, less hindered proton.[6][7]

    • Examples: Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA).[6]

G cluster_goal Desired Product cluster_base Base Choice Zaitsev Zaitsev Product (more substituted) SmallBase Small, Unhindered Base (e.g., NaOEt, NaOMe) Zaitsev->SmallBase use Hofmann Hofmann Product (less substituted) BulkyBase Bulky, Hindered Base (e.g., t-BuOK, LDA) Hofmann->BulkyBase use

Q3: I am attempting to form a kinetic enolate, but the reaction is yielding the thermodynamic enolate. What am I doing wrong?

A3: The formation of kinetic versus thermodynamic enolates is controlled by reaction conditions, particularly the choice of base and temperature.[8][9]

  • For Kinetic Enolate Formation (less substituted): Use a strong, sterically hindered, non-nucleophilic base at low temperatures (e.g., -78 °C). The strong base rapidly and irreversibly deprotonates the most accessible (least hindered) α-proton.[8][9]

    • Recommended Base: Lithium diisopropylamide (LDA).[9][10]

    • Solvent: Typically an ether solvent like tetrahydrofuran (THF).[11]

  • For Thermodynamic Enolate Formation (more substituted): Use a weaker base (often an alkoxide) at higher temperatures (e.g., room temperature). These conditions allow for equilibration, leading to the formation of the more stable, more substituted enolate.[9][12]

    • Recommended Bases: Sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK).[9]

G cluster_product Desired Enolate cluster_conditions Reaction Conditions Kinetic Kinetic Enolate (less substituted) KineticCond Strong, Bulky Base (LDA) Low Temperature (-78 °C) Irreversible Deprotonation Kinetic->KineticCond requires Thermodynamic Thermodynamic Enolate (more substituted) ThermoCond Weaker Base (NaOEt, t-BuOK) Higher Temperature (RT) Reversible Deprotonation Thermodynamic->ThermoCond requires

Data Presentation

Table 1: pKa Values of Common Bases and Their Conjugate Acids

This table provides the approximate pKa values of the conjugate acids of commonly used bases. A higher pKa value indicates a stronger base. For successful deprotonation, the pKa of the base's conjugate acid should be significantly higher than the pKa of the acid being deprotonated.[13]

Base NameAbbreviationConjugate AcidpKa of Conjugate Acid (approx.)Common Use
n-Butyllithiumn-BuLiButane~50Very strong, non-nucleophilic
Lithium diisopropylamideLDADiisopropylamine~36Strong, non-nucleophilic, hindered[1][11]
Sodium amideNaNH₂Ammonia~35Strong, nucleophilic[14][15]
Sodium hydrideNaHHydrogen (H₂)~35Strong, non-nucleophilic[1][14]
Potassium bis(trimethylsilyl)amideKHMDSHexamethyldisilazane~30Strong, non-nucleophilic, hindered[16]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUDBU-H⁺~13.5Non-nucleophilic, for eliminations[1]
Potassium tert-butoxidet-BuOKtert-Butanol~17Strong, hindered[1][17]
Sodium ethoxideNaOEtEthanol~16Strong, unhindered
N,N-DiisopropylethylamineDIPEADIPEA-H⁺~10.8Non-nucleophilic, weak base[1]
TriethylamineEt₃NEt₃N-H⁺~10.8Weak, non-nucleophilic
PyridinePyridinium ion~5.2Very weak base
Sodium bicarbonateNaHCO₃Carbonic acid~6.4Weak base
Sodium carbonateNa₂CO₃Bicarbonate~10.3Weak base

Note: pKa values can vary depending on the solvent.[18]

Experimental Protocols

Protocol 1: General Procedure for Kinetic Enolate Formation Using LDA

This protocol describes the in situ generation of LDA followed by the formation of a kinetic lithium enolate.

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ketone substrate

  • Anhydrous argon or nitrogen atmosphere

  • Dry glassware

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • LDA Preparation:

    • To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine via syringe.

    • Add a stoichiometric equivalent of n-BuLi dropwise while maintaining the temperature at -78 °C.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Dissolve the ketone substrate in a minimal amount of anhydrous THF.

    • Slowly add the ketone solution to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Subsequent Reaction: The resulting enolate solution is now ready for reaction with an electrophile. The electrophile should be added slowly while maintaining the low temperature.

  • Quenching: After the reaction with the electrophile is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Proceed with a standard aqueous workup and extraction with an appropriate organic solvent.

G Start Start Setup Dry Apparatus under N2/Ar Start->Setup Cool Cool THF to -78 °C Setup->Cool Add_Amine Add Diisopropylamine Cool->Add_Amine Add_nBuLi Add n-BuLi (forms LDA) Add_Amine->Add_nBuLi Add_Ketone Add Ketone Solution (forms Enolate) Add_nBuLi->Add_Ketone Add_Electrophile Add Electrophile Add_Ketone->Add_Electrophile Quench Quench with aq. NH4Cl Add_Electrophile->Quench Workup Aqueous Workup and Extraction Quench->Workup End End Workup->End

References

Technical Support Center: Removal of Water from Reagents and Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of water impurities from laboratory reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from solvents and reagents?

Even trace amounts of water can have a significant impact on chemical reactions. Water can act as an unwanted nucleophile, a catalyst, or a catalyst poison, leading to side reactions, reduced product yields, and inconsistent experimental results.[1] For many sensitive applications, such as organometallic chemistry or moisture-sensitive catalysis, using rigorously dried solvents is mandatory.

Q2: What are the primary methods for drying solvents?

The main methods for removing water from solvents include:

  • Use of Drying Agents (Desiccants): Anhydrous inorganic salts or other materials that react with or adsorb water. Common examples include molecular sieves, activated alumina, calcium hydride, and sodium sulfate.[2][3]

  • Aqueous Wash with Brine: Washing an organic layer with a saturated aqueous sodium chloride (brine) solution can effectively remove the bulk of dissolved water due to the high salt concentration.[7] This is typically a preliminary step before using a solid drying agent.

Q3: How do I choose the most appropriate drying agent?

The choice of drying agent depends on several factors: the solvent to be dried, the required level of dryness, and the reactivity of the agent with the solvent. For instance, reactive desiccants like sodium metal or calcium hydride cannot be used with protic or reactive solvents. Molecular sieves are generally a safe and highly effective option for most common organic solvents.[8][9]

Q4: What are molecular sieves and why are they so effective?

Molecular sieves are porous crystalline materials (zeolites) with precisely uniform pore sizes that allow them to adsorb small molecules like water while excluding larger solvent molecules.[1][10] They are highly efficient, capable of reducing water content to the parts-per-million (ppm) range, and are generally non-reactive, making them a safe choice for most applications.[2][8] 3Å (Angstrom) sieves are particularly effective as their pore size is ideal for trapping water while excluding most organic solvent molecules.[10]

Q5: How can I accurately determine the water content of my solvent?

The gold standard for measuring trace amounts of water in a sample is the Karl Fischer titration.[11][12] This method is highly selective for water and can be performed in two ways:

  • Volumetric Titration: Suitable for samples with water content from 0.01% to 100%.[11][13]

  • Coulometric Titration: Ideal for trace water analysis, measuring levels from 0.0001% to 5%.[11][12]

Troubleshooting Guides

Problem 1: My solvent is still "wet" after treatment with a drying agent.

Possible Cause Solution
Insufficient Drying Agent The drying agent may be saturated. Add more drying agent in small portions until it no longer clumps together and flows freely.[7][14]
Insufficient Contact Time Some drying agents, like sodium sulfate or molecular sieves, require adequate time to work effectively. Allow the solvent to stand over the desiccant for a sufficient period (e.g., 15-30 minutes for sulfates, 24-72 hours for sieves for very low water content).[2][6]
Inactive Drying Agent The drying agent may have already absorbed moisture from the atmosphere. Use a freshly opened container or reactivate the agent. For molecular sieves, this involves heating to high temperatures under vacuum or in an oven.[1][8]
Incorrect Drying Agent The chosen desiccant may not be efficient enough for the solvent or the desired level of dryness. Refer to the data table below to select a more effective agent. For example, sodium sulfate is less efficient than magnesium sulfate or molecular sieves.[6]

Problem 2: I'm using molecular sieves, but my reactions are still failing due to moisture.

Possible Cause Solution
Sieves Were Not Properly Activated Commercially available molecular sieves contain adsorbed water and must be activated before use. This is the most common point of failure. Follow the detailed activation protocol below.[8][15] The critical test is to put a drop of water on a few beads; properly activated sieves should become very hot.[16]
Incorrect Sieve Type For small molecules like methanol or acetonitrile, 4Å sieves can also adsorb the solvent, competing with water. 3Å sieves are required for these solvents.[8][10]
Improper Storage Activated sieves are highly hygroscopic. After activation, they must be cooled in a desiccator and stored in a tightly sealed container, preferably under an inert atmosphere, to prevent re-adsorption of atmospheric moisture.[8]
Sieve Dust Contamination Fine dust from sieves can plug tubing and contaminate sensitive applications like mass spectrometry. If necessary, sift the dust away from the beads before activation.[8]

Data Presentation: Efficiency of Common Drying Agents

The following table summarizes the residual water content in various organic solvents after treatment with different desiccants. Data was primarily obtained using coulometric Karl Fischer titration.[2][17]

SolventDrying AgentLoading (% m/v)Time (h)Final Water Content (ppm)Citation
Tetrahydrofuran (THF) 3Å Molecular Sieves2048<10[17]
Neutral AluminaColumn Pass-~10[2][17]
Sodium/BenzophenoneReflux-~43[17]
Dichloromethane (DCM) 3Å Molecular Sieves1024<1[2][17]
Activated SilicaColumn Pass-~2[2][17]
CaH₂Heat-~13[2][17]
Acetonitrile 3Å Molecular Sieves1024~7[2][17]
Neutral AluminaColumn Pass-~4[2][17]
P₂O₅524~9[2][17]
Methanol 3Å Molecular Sieves20120~10[2][17]
KOH--~33[2][17]
Mg/I₂Reflux-~54[2][17]

Experimental Protocols

Protocol 1: Drying a Solvent with Molecular Sieves (Static Method)
  • Select Sieves: Choose activated 3Å molecular sieves for general purpose drying.[10]

  • Add Sieves to Solvent: In a suitable flask, add the activated molecular sieves to the solvent. A common loading is 10-20% mass/volume (e.g., 10-20 g of sieves per 100 mL of solvent).[17]

  • Equilibrate: Seal the flask and allow it to stand under an inert atmosphere (e.g., nitrogen or argon). For achieving very low water content (<10 ppm), a contact time of 48-72 hours may be necessary.[2][17]

  • Dispense Solvent: Carefully decant or cannulate the dry solvent for use, ensuring the sieve beads are not transferred. The solvent can be stored over the sieves.[8]

Protocol 2: Activation (Regeneration) of Molecular Sieves

Proper activation is crucial for the effectiveness of molecular sieves.[1][18]

  • Preparation: Place the molecular sieve beads in a suitable flask (e.g., a Schlenk flask) or a porcelain dish in a single layer to ensure even heating.[8][19]

  • Heating: Heat the sieves in a laboratory oven or sand bath.

    • For Type 3A: Heat to 175-250°C. Do not exceed 450°F (232°C) to avoid destroying the crystalline structure.[15][19]

    • For Types 4A, 5A, 13X: Heat to 200-320°C.[18]

  • Duration and Atmosphere: For best results, heat for at least 8-12 hours under a dynamic vacuum (<1 mmHg).[8] Alternatively, heating in an oven at the specified temperature overnight is also effective.[15] The process can take 2-8 hours depending on the volume and equipment.[19]

  • Cooling and Storage: Allow the sieves to cool to room temperature under vacuum or in a desiccator.[20] Once cool, store them in a tightly sealed container to prevent re-exposure to atmospheric moisture.[8]

Protocol 3: Principle of Water Content Measurement by Karl Fischer Titration

Karl Fischer (KF) titration is based on a chemical reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide, an alcohol (like methanol), and a base.[11][21]

  • Reaction: The fundamental reaction is the oxidation of sulfur dioxide by iodine, where one mole of iodine is consumed for every mole of water.[12]

  • Endpoint Detection: The endpoint of the titration is reached when all the water in the sample has been consumed. An excess of iodine is then detected, typically by a bipotentiometric sensor that registers a voltage change.[21]

  • Quantification:

    • In volumetric KF , a titrant with a known concentration of iodine is added, and the volume used is measured to calculate the water content.[21]

    • In coulometric KF , iodine is generated electrochemically in the titration cell. The total charge passed (current x time) is directly proportional to the amount of iodine generated and thus to the amount of water.[11]

Visualization: Decision Workflow for Solvent Drying

The following diagram provides a logical workflow to help select the appropriate method for removing water from a solvent based on experimental requirements.

Solvent_Drying_Workflow Workflow for Selecting a Solvent Drying Method start Start: Solvent Requires Drying check_sensitivity Is the reaction highly sensitive to trace water (<50 ppm)? start->check_sensitivity check_solvent_type What is the solvent type? check_sensitivity->check_solvent_type Yes use_desiccant Use Solid Desiccant (e.g., Na2SO4, MgSO4) check_sensitivity->use_desiccant No distillation Consider Distillation check_solvent_type->distillation High boiling point or solid impurities present reactive_desiccant Use Reactive Desiccant (e.g., CaH2, Na/benzophenone) check_solvent_type->reactive_desiccant Aprotic & Non-reactive (Alternative) mol_sieves Use Activated 3Å Molecular Sieves check_solvent_type->mol_sieves Aprotic & Non-reactive (e.g., THF, DCM, Toluene) verify_kf Verify dryness with Karl Fischer Titration use_desiccant->verify_kf distillation->verify_kf reactive_desiccant->verify_kf mol_sieves->verify_kf

Caption: Decision tree for choosing a suitable solvent drying method.

References

Validation & Comparative

A Comparative Analysis of Boiling Points: Alcohol vs. Ether Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the boiling points of alcohol and ether isomers, supported by experimental data. Understanding the differences in boiling points between these structurally similar compounds is crucial for various applications in research and development, including solvent selection, reaction condition optimization, and purification processes.

Executive Summary

Alcohols consistently exhibit significantly higher boiling points than their isomeric ethers. This pronounced difference is primarily attributed to the presence of strong intermolecular hydrogen bonding in alcohols, a force absent between ether molecules. Ethers primarily interact through weaker dipole-dipole forces and van der Waals dispersion forces. This guide presents a detailed analysis of this phenomenon, including quantitative data, experimental methodologies for boiling point determination, and a visual representation of the underlying intermolecular forces.

Data Presentation: Boiling Points of Common Alcohol and Ether Isomers

The following table summarizes the experimentally determined boiling points of several common alcohol and ether isomers, highlighting the substantial difference in their physical properties despite having the same molecular weight.

Molecular Formula Isomer Structure Boiling Point (°C) Intermolecular Forces
C₂H₆O Ethanol (Alcohol)CH₃CH₂OH78.3Hydrogen Bonding, Dipole-Dipole, London Dispersion
Dimethyl Ether (Ether)CH₃OCH₃-24.8Dipole-Dipole, London Dispersion
C₃H₈O 1-Propanol (Alcohol)CH₃CH₂CH₂OH97.2Hydrogen Bonding, Dipole-Dipole, London Dispersion
2-Propanol (Alcohol)(CH₃)₂CHOH82.5Hydrogen Bonding, Dipole-Dipole, London Dispersion
Methoxyethane (Ether)CH₃OCH₂CH₃7.4Dipole-Dipole, London Dispersion
C₄H₁₀O 1-Butanol (Alcohol)CH₃CH₂CH₂CH₂OH117.7Hydrogen Bonding, Dipole-Dipole, London Dispersion
2-Butanol (Alcohol)CH₃CH(OH)CH₂CH₃99.5Hydrogen Bonding, Dipole-Dipole, London Dispersion
Ethoxyethane (Ether)CH₃CH₂OCH₂CH₃34.6Dipole-Dipole, London Dispersion

The Science Behind the Difference: Intermolecular Forces

The significant disparity in boiling points between alcohol and ether isomers is a direct consequence of their differing intermolecular forces.[1][2][3][4]

  • Alcohols: The presence of a hydroxyl (-OH) group allows alcohol molecules to act as both hydrogen bond donors and acceptors.[4][5][6] This strong electrostatic attraction between the partially positive hydrogen atom of one molecule and the lone pair of electrons on the highly electronegative oxygen atom of a neighboring molecule requires a substantial amount of energy to overcome, resulting in a higher boiling point.[3][5]

  • Ethers: Ethers have an oxygen atom bonded to two carbon atoms (R-O-R').[1] While the C-O bonds are polar, leading to a net dipole moment and dipole-dipole interactions, ethers lack a hydrogen atom directly bonded to the oxygen.[2] Consequently, they cannot form hydrogen bonds with each other. The primary intermolecular forces in ethers are the weaker dipole-dipole interactions and London dispersion forces.[2][3]

Mandatory Visualization: Intermolecular Forces and Boiling Point

The following diagram illustrates the relationship between the types of intermolecular forces present in alcohols and ethers and their resulting boiling points.

G cluster_0 Comparative Analysis of Boiling Points Alcohol Alcohol Isomer (e.g., Ethanol) HBond Hydrogen Bonding (Strong) Alcohol->HBond Dominant Force Dipole Dipole-Dipole (Moderate) Alcohol->Dipole LDF London Dispersion (Weak) Alcohol->LDF Ether Ether Isomer (e.g., Dimethyl Ether) Ether->Dipole Primary Force Ether->LDF HighBP Higher Boiling Point HBond->HighBP Results in LowBP Lower Boiling Point Dipole->LowBP Results in

Caption: Relationship between intermolecular forces and boiling points of isomers.

Experimental Protocols: Determination of Boiling Point

The boiling points cited in this guide are determined through established experimental techniques. The following provides a detailed methodology for a common microscale boiling point determination method.

Microscale Boiling Point Determination (Siwoloboff Method)

This method is suitable for small quantities of liquid and provides accurate results.[1]

Apparatus:

  • Melting point apparatus or Thiele tube for heating

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Liquid sample (alcohol or ether isomer)

Procedure:

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed into the small test tube.

  • Capillary Insertion: The sealed capillary tube is placed inside the test tube with its open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then placed in the heating apparatus (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).

  • Heating: The apparatus is heated slowly and steadily. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the air trapped inside expands and escapes.

  • Observation: As the temperature approaches the boiling point of the liquid, the rate of bubbling will increase. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • Cooling and Measurement: The heating is then discontinued, and the apparatus is allowed to cool slowly. The point at which the bubbling stops and the liquid begins to be drawn up into the capillary tube is the precise boiling point of the sample. The temperature is recorded at this moment.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

  • Perform the experiment in a well-ventilated area or a fume hood, especially when working with volatile organic compounds.

  • Handle glassware with care to avoid breakage.

  • Use a heating mantle or an oil bath for controlled heating; avoid direct flame heating for flammable liquids.

By understanding the fundamental principles of intermolecular forces and employing standardized experimental techniques, researchers can accurately predict and verify the boiling points of alcohol and ether isomers, facilitating their effective use in various scientific applications.

References

Differentiating Butanol Isomers in Gasoline: A GC-FID Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The increasing interest in butanol as a gasoline additive necessitates robust analytical methods to differentiate and quantify its various isomers: n-butanol, sec-butanol, isobutanol, and tert-butanol. Each isomer possesses distinct properties that can influence fuel performance and combustion characteristics. Gas chromatography with flame ionization detection (GC-FID) stands as a primary technique for this analysis due to its sensitivity, reliability, and widespread availability. This guide provides a comparative overview of GC-FID methodologies for the separation of butanol isomers in a complex gasoline matrix, supported by experimental data and detailed protocols.

Principles of GC-FID for Butanol Isomer Analysis

Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).[1][2][3] The complex hydrocarbon mixture of gasoline presents a significant challenge, as numerous components can co-elute with the butanol isomers. The choice of the GC column, particularly its polarity, is therefore critical to achieving the desired separation. A flame ionization detector (FID) is well-suited for this application as it offers high sensitivity to hydrocarbons, including alcohols.

Comparative Analysis of Chromatographic Conditions

Achieving baseline separation of the four butanol isomers from each other and from the gasoline matrix is the primary goal. The selection of the stationary phase and the temperature program are the most influential parameters. Polar columns, such as those with polyethylene glycol (wax) or ionic liquid stationary phases, are generally preferred for separating polar analytes like alcohols from the non-polar hydrocarbon background of gasoline.[4]

A study by Hönig et al. (2015) demonstrated a successful method for the determination of n-butanol and isobutanol in gasoline.[3] Their methodology utilized a fused silica capillary column, highlighting the importance of high-resolution columns. While their work focused on two isomers, the principles can be extended to the separation of all four.

For a broader separation of C1-C4 alcohols, an Agilent TCEP (1,2,3-tris(2-cyanoethoxy)propane) column has been shown to be effective.[5] This highly polar stationary phase provides good selectivity for alcohols. The elution order on such a column is typically influenced by the boiling point and polarity of the isomers.

Below is a table summarizing typical GC-FID conditions for the analysis of butanol isomers, compiled from various sources.

ParameterMethod A: Polar Column (e.g., Wax-type)Method B: High-Polarity Column (e.g., TCEP)
Column Fused Silica Capillary, e.g., HP-INNOWax (60 m x 0.25 mm ID, 0.25 µm film)[6]Agilent TCEP (50 m x 0.22 mm ID, 0.4 µm film)[5]
Carrier Gas Nitrogen or HeliumNitrogen[5]
Injector Temperature 220 °C150 °C
Detector Temperature 250 °C (FID)150 °C (FID)[5]
Oven Program 70°C (hold 0.5 min), then ramp to 190°C at 20°C/min, hold 4 min[6]Isothermal at 90 °C[5]
Split Ratio e.g., 90:1[6] to 240:1[7]Not specified, but a high split ratio is common[8]
Injection Volume 1 µL[6]0.1 µL[5]
Expected Elution Order tert-butanol, sec-butanol, isobutanol, n-butanoltert-butanol, isopropanol, n-butanol[5]

Note: The exact retention times and resolution will vary depending on the specific instrument, column condition, and gasoline composition. Method optimization is crucial.

Experimental Protocols

Sample Preparation

Accurate quantification requires careful sample preparation to bring the analyte concentration within the linear range of the detector and to minimize matrix effects. A common approach involves dilution with a suitable solvent.

Protocol:

  • Pipette 10 µL of the gasoline sample into a 2 mL autosampler vial.

  • Add 1000 µL of a solvent such as isooctane.[3]

  • If using an internal standard for improved quantification, add 10 µL of an appropriate standard (e.g., nonane) that does not co-elute with any analytes of interest or gasoline components.[3]

  • Cap the vial and vortex for 30 seconds to ensure homogeneity.

Calibration

External standard calibration is a common method for quantification.

Protocol:

  • Prepare a series of calibration standards by spiking a known gasoline matrix (or a suitable solvent like isooctane) with known concentrations of the four butanol isomers.[4]

  • The concentration range should bracket the expected concentrations in the unknown samples.

  • Analyze each standard under the optimized GC-FID conditions.

  • Plot the peak area of each isomer against its concentration to generate a calibration curve.

Workflow for Butanol Isomer Analysis

The logical flow of the analytical process, from sample receipt to final data analysis, is crucial for obtaining reliable and reproducible results.

GC_FID_Workflow Sample Gasoline Sample Receipt Preparation Sample Preparation (Dilution, Internal Standard) Sample->Preparation GC_FID GC-FID Analysis Preparation->GC_FID Chromatogram Chromatogram Generation GC_FID->Chromatogram Peak_ID Peak Identification (Retention Time) Chromatogram->Peak_ID Integration Peak Integration (Area Calculation) Chromatogram->Integration Quantification Quantification (Concentration Calculation) Peak_ID->Quantification Integration->Quantification Calibration Calibration Curve (External Standards) Calibration->Quantification Report Data Reporting Quantification->Report

Caption: Experimental workflow for GC-FID analysis of butanol isomers in gasoline.

Challenges and Considerations

  • Co-elution: The complex nature of gasoline can lead to the co-elution of hydrocarbon components with the butanol isomers, potentially leading to inaccurate quantification. The use of high-resolution capillary columns and method optimization are key to mitigating this issue.

  • Column Overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks ("sharkfin" peaks), which result in poor resolution and inaccurate integration.[8] A high split ratio or further sample dilution can prevent this.

  • Matrix Effects: The gasoline matrix can influence the response of the FID detector. Using a matrix-matched calibration or the standard addition method can help to compensate for these effects.

  • Water Content: Butanols, particularly tert-butanol, are hygroscopic. The presence of water can affect the chromatography.

Conclusion

The differentiation and quantification of butanol isomers in gasoline can be effectively achieved using GC-FID. The key to a successful analysis lies in the selection of a suitable polar capillary column and the careful optimization of the chromatographic conditions to resolve the isomers from each other and from the complex gasoline matrix. The protocols and data presented in this guide offer a solid foundation for researchers and analysts working in the fuel industry to develop and validate their own robust analytical methods.

References

Decoding the Molecular Blueprint: A Comparative Guide to Confirming 1-Methoxy-2-butanol Structure via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data of 1-methoxy-2-butanol against its structural isomers and related compounds, offering a clear protocol for its definitive identification.

This guide will delve into the characteristic NMR signatures of this compound, presenting a clear workflow for spectral interpretation and highlighting the key differences that distinguish it from potential impurities or alternative structures such as 2-methoxy-1-butanol, 1,2-dimethoxypropane, and butan-2-ol.

Distinguishing Features: ¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound exhibits a unique set of signals, each characterized by its chemical shift (δ), multiplicity (splitting pattern), and integration value. These parameters provide a fingerprint of the molecule's proton environment. Below is a comparative analysis of the expected ¹H NMR data for this compound and its alternatives.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
This compound -OCH₃~3.35s3H
-CH(OH)-~3.6 - 3.8m1H
-CH₂O-~3.3 - 3.5m2H
-CH₂CH₃~1.4 - 1.6m2H
-CH₂CH₃ ~0.9t3H
-OHVariablebr s1H
2-Methoxy-1-butanol -OCH₃~3.3s3H
-CH(OCH₃)-~3.1 - 3.3m1H
-CH₂OH~3.5 - 3.7m2H
-CH₂CH₃~1.4 - 1.6m2H
-CH₂CH₃ ~0.9t3H
-OHVariablebr s1H
1,2-Dimethoxypropane -OCH₃ (on C1)~3.3s3H
-OCH₃ (on C2)~3.2s3H
-CH(OCH₃)-~3.4 - 3.6m1H
-CH₂O-~3.3 - 3.5m2H
-CH₃ (on C2)~1.1d3H
Butan-2-ol -CH(OH)-~3.4 - 4.0m1H
-CH₂CH₃~1.3 - 1.6m2H
-CH(OH)CH₃ ~1.0 - 1.2d3H
-CH₂CH₃ ~0.9t3H
-OH~1 - 5 (variable)br s1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Carbon Fingerprints: ¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature. The chemical shifts in ¹³C NMR are particularly sensitive to the presence of electronegative atoms like oxygen.

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound -OCH₃~59
-CH(OH)-~72
-CH₂O-~75
-CH₂CH₃~26
-CH₂CH₃ ~10
2-Methoxy-1-butanol -OCH₃~57
-CH(OCH₃)-~82
-CH₂OH~65
-CH₂CH₃~24
-CH₂CH₃ ~10
1,2-Dimethoxypropane -OCH₃ (on C1)~59
-OCH₃ (on C2)~57
-CH(OCH₃)-~78
-CH₂O-~75
-CH₃ (on C2)~16
Butan-2-ol -CH(OH)-~65 - 70
-CH₂CH₃~25 - 35
-CH(OH)CH₃ ~10 - 20
-CH₂CH₃ ~10 - 20

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • The final concentration should be sufficient to obtain a good signal-to-noise ratio.

2. NMR Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR.

  • For ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • For ¹³C NMR:

    • Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 128 scans or more).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A relaxation delay of 2-5 seconds is recommended for more accurate peak intensities, especially for quaternary carbons.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Logical Workflow for Spectral Interpretation

The process of confirming the structure of this compound from its NMR spectra follows a logical progression of data analysis.

G Workflow for NMR-based Structure Confirmation of this compound cluster_0 Data Acquisition cluster_1 1H NMR Analysis cluster_2 13C NMR Analysis cluster_3 Structure Confirmation A Prepare Sample in Deuterated Solvent B Acquire 1H and 13C NMR Spectra A->B C Analyze Chemical Shifts (ppm) B->C F Count Number of Carbon Signals B->F D Determine Integration Values (Proton Ratios) C->D E Analyze Splitting Patterns (Multiplicity) D->E H Compare Experimental Data with Expected Values for this compound E->H G Analyze Chemical Shifts (ppm) F->G G->H J Confirm Structure H->J I Compare with Data for Potential Isomers I->J

Caption: A flowchart illustrating the systematic approach to confirming the structure of this compound using NMR spectroscopy.

By meticulously following this workflow and comparing the acquired spectral data with the reference tables, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their chemical studies and drug development processes.

A Comparative Analysis of Ether Alcohols as Solvents for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that influences reaction kinetics, product purity, formulation stability, and overall process safety and efficiency. Ether alcohols, also known as glycol ethers, are a versatile class of solvents offering a unique combination of ether and alcohol functionalities. This guide provides an objective comparison of the performance of common ether alcohols, supported by experimental data, to aid in informed solvent selection.

Glycol ethers are broadly categorized into two main families: the E-series, derived from ethylene glycol, and the P-series, derived from propylene glycol.[1] Historically, E-series glycol ethers were widely used, but due to toxicological concerns, there has been a significant shift towards the less toxic P-series alternatives in many applications.[1] This guide will compare key physicochemical properties, solvency power, and toxicity of selected E-series and P-series glycol ethers against each other and other common laboratory solvents.

Comparative Performance Data

The selection of a solvent is often a multi-parameter decision, balancing solvency power with practical considerations like boiling point, evaporation rate, and safety. The following tables summarize key performance metrics for a selection of ether alcohols and alternative solvents.

Physicochemical Properties

The physical properties of a solvent are fundamental to its suitability for a given application. Boiling point, viscosity, and surface tension are critical parameters in processes such as reaction engineering, coatings, and cleaning.

Solvent NameChemical FamilyMolecular Weight ( g/mol )Boiling Point (°C)Viscosity (cP @ 20°C)Surface Tension (dynes/cm @ 25°C)
E-Series Glycol Ethers
2-Methoxyethanol (EM)Ethylene Glycol Ether76.091251.728.0
2-Ethoxyethanol (EE)Ethylene Glycol Ether90.121352.128.1
2-Butoxyethanol (EB)Ethylene Glycol Ether118.171716.427.4
Diethylene Glycol Monomethyl EtherDiethylene Glycol Ether120.151933.932.0
Diethylene Glycol Monoethyl EtherDiethylene Glycol Ether134.172024.931.8
P-Series Glycol Ethers
Propylene Glycol Monomethyl Ether (PM)Propylene Glycol Ether90.121201.727.7
Propylene Glycol Monopropyl Ether (PnP)Propylene Glycol Ether118.171502.626.3
Propylene Glycol Monobutyl Ether (PnB)Propylene Glycol Ether132.201713.626.5
Dipropylene Glycol Monomethyl Ether (DPM)Dipropylene Glycol Ether148.201903.728.8
Alternative Solvents
Isopropanol (IPA)Alcohol60.10822.421.7
Methyl Ethyl Ketone (MEK)Ketone72.11800.424.6
N-Methyl-2-pyrrolidone (NMP)Amide99.132021.740.8
Solvency and Evaporation Rate

Solvency, the ability of a solvent to dissolve a solute, is a critical performance indicator. The Kauri-Butanol (Kb) value is a common measure of the solvency power of hydrocarbon solvents, with higher values indicating stronger solvency.[2] The evaporation rate is crucial for applications like coatings and cleaning, where it affects drying time and process efficiency.

Solvent NameKauri-Butanol (Kb) ValueEvaporation Rate (n-Butyl Acetate = 1.0)Flash Point (°C)
E-Series Glycol Ethers
2-Methoxyethanol (EM)Miscible0.642
2-Ethoxyethanol (EE)Miscible0.444
2-Butoxyethanol (EB)Miscible0.0861
Diethylene Glycol Monomethyl EtherMiscible0.0393
Diethylene Glycol Monoethyl EtherMiscible0.0296
P-Series Glycol Ethers
Propylene Glycol Monomethyl Ether (PM)Miscible0.632
Propylene Glycol Monopropyl Ether (PnP)830.249
Propylene Glycol Monobutyl Ether (PnB)650.0663
Dipropylene Glycol Monomethyl Ether (DPM)Miscible0.0385
Alternative Solvents
Isopropanol (IPA)Miscible1.512
Methyl Ethyl Ketone (MEK)1154.6-9
N-Methyl-2-pyrrolidone (NMP)Miscible0.0391
Acute Toxicity Data

The acute toxicity of a solvent is a primary consideration for health and safety. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity, representing the dose required to be lethal to 50% of a test population.[3] Lower LD50 values indicate higher toxicity.

Solvent NameCAS NumberOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, ppm/4h)
E-Series Glycol Ethers
2-Methoxyethanol (EM)109-86-424601280>2132
2-Ethoxyethanol (EE)110-80-530003300>400
2-Butoxyethanol (EB)111-76-2470220450
Diethylene Glycol Monomethyl Ether111-77-340006540>5.24 mg/L (aerosol)
Diethylene Glycol Monoethyl Ether111-90-060319143>5.24 mg/L (aerosol)[4]
P-Series Glycol Ethers
Propylene Glycol Monomethyl Ether (PM)107-98-252001300010000
Propylene Glycol Monopropyl Ether (PnP)1569-01-3250042002500
Propylene Glycol Monobutyl Ether (PnB)5131-66-83300>2000>651
Dipropylene Glycol Monomethyl Ether (DPM)34590-94-851309510>275
Alternative Solvents
Isopropanol (IPA)67-63-050451280016000
Methyl Ethyl Ketone (MEK)78-93-32737648023500
N-Methyl-2-pyrrolidone (NMP)872-50-439148000>5.1 mg/L

Experimental Protocols

The data presented in this guide are based on standardized test methods to ensure comparability and reliability. The following are summaries of the key experimental protocols used to determine the performance metrics.

Solvency Power: Kauri-Butanol Value (ASTM D1133)

The Kauri-Butanol value is a measure of the relative solvent power of hydrocarbon solvents.[5] A higher Kb value indicates a stronger solvent.[5]

Methodology:

  • Preparation of Kauri-Butanol Standard Solution: A standard solution is prepared by dissolving a specified amount of kauri resin in n-butanol.

  • Titration: A known volume of the Kauri-Butanol standard solution is titrated with the solvent under investigation.

  • Endpoint Determination: The titration is continued until a defined turbidity is reached, which can be visually compared against a standard or measured with a turbidimeter.

  • Calculation: The volume of the solvent required to reach the endpoint is used to calculate the Kauri-Butanol value.

Evaporation Rate (ASTM D3539)

This method determines the rate of evaporation of volatile liquids using a thin-film evaporometer.[6]

Methodology:

  • Sample Preparation: A specified volume of the solvent is drawn into a syringe.

  • Application: The solvent is dispensed onto a filter paper disc placed on a balance within a controlled environment (temperature and air flow).

  • Measurement: The weight loss of the solvent over time is recorded.

  • Calculation: The evaporation rate is determined relative to a standard solvent, typically n-butyl acetate.

Acute Toxicity Testing (OECD Guidelines)

Acute toxicity studies are conducted to determine the potential adverse health effects of a substance following a single short-term exposure.[7] The OECD provides a series of guidelines for these tests.

Methodology (Oral LD50, OECD 425 as an example):

  • Animal Selection: A small number of a specific rodent species (e.g., rats) are used.

  • Dose Administration: A single animal is dosed at a starting level based on available information.

  • Observation: The animal is observed for a specified period (typically 14 days) for signs of toxicity and mortality.

  • Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for the next animal is adjusted up or down by a fixed factor. This process is continued for a small number of animals.

  • LD50 Estimation: The LD50 value is calculated from the results using a statistical method, such as the maximum likelihood method.[8]

Visualizing Experimental Workflows and Logic

Diagrams can clarify complex processes and decision-making criteria. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a logical approach to solvent selection.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep Prepare Standard Solution & Sample Titrate Titrate Sample into Standard Prep->Titrate Observe Observe for Endpoint (Turbidity) Titrate->Observe Record Record Volume of Sample Used Observe->Record Calculate Calculate Kauri-Butanol Value Record->Calculate SolventSelection Start Define Application Requirements Solvency Required Solvency Power? Start->Solvency Solvency->Start No, Re-evaluate Volatility Desired Evaporation Rate? Solvency->Volatility Yes Volatility->Solvency No, Re-evaluate Toxicity Acceptable Toxicity Profile? Volatility->Toxicity Yes Toxicity->Volatility No, Re-evaluate Select Select Optimal Solvent Toxicity->Select Yes

References

Validating the Synthesis of 1-Methoxy-2-butanol: A Comparative Guide to Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of a target molecule is paramount. This guide provides a comprehensive comparison of spectral data for the validation of 1-methoxy-2-butanol synthesis, with a particular focus on distinguishing it from its common isomer, 2-methoxy-1-butanol. The following sections detail the synthetic protocol, comparative spectral data, and the logical workflow for structural verification.

Synthesis of this compound and its Isomeric Byproduct

A prevalent laboratory-scale method for synthesizing this compound is the acid-catalyzed ring-opening of 1,2-epoxybutane (butyloxirane) with methanol. This reaction proceeds via a nucleophilic attack of methanol on the protonated epoxide. However, this method can yield a mixture of two isomeric products: the desired this compound and the isomeric 2-methoxy-1-butanol. The regioselectivity of the reaction is influenced by the reaction conditions, with acidic conditions generally favoring the formation of the secondary alcohol (this compound).

Comparative Spectral Data Analysis

The definitive identification of this compound and its differentiation from 2-methoxy-1-butanol relies on a thorough analysis of their spectral data. Both isomers have the same molecular formula (C₅H₁₂O₂) and molecular weight (104.15 g/mol ), making mass spectrometry alone insufficient for complete characterization.

¹H NMR Spectroscopy Data Comparison

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between the two isomers. The chemical shifts and splitting patterns of the protons are unique to each structure, particularly for the protons on the carbons bearing the hydroxyl and methoxy groups.

Assignment This compound Chemical Shift (ppm) 2-Methoxy-1-butanol (Predicted) Chemical Shift (ppm)
-OCH₃ ~3.39 (s, 3H)~3.35 (s, 3H)
-CH(OH)- ~3.69 (m, 1H)-
-CH₂O- ~3.30 (m, 2H)-
-CH(OCH₃)- -~3.15 (m, 1H)
-CH₂OH -~3.55 (m, 2H)
-CH₂CH₃ ~1.50 (m, 2H)~1.55 (m, 2H)
-CH₂CH₃ ~0.92 (t, 3H)~0.90 (t, 3H)
-OH VariableVariable

Note: The ¹H NMR spectrum of this compound clearly shows a methoxy group singlet and a multiplet for the proton on the carbon with the hydroxyl group.[1] In contrast, 2-methoxy-1-butanol would exhibit a multiplet for the proton on the carbon with the methoxy group and a different multiplet for the protons of the primary alcohol.

¹³C NMR Spectroscopy Data Comparison

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides further confirmation of the carbon skeleton and the position of the substituents.

Assignment This compound Chemical Shift (ppm) 2-Methoxy-1-butanol Chemical Shift (ppm)
-OCH₃ ~59.0~57.0
-CH(OH)- ~71.0-
-CH₂O- ~75.0-
-CH(OCH₃)- -~82.0
-CH₂OH -~65.0
-CH₂CH₃ ~26.0~24.0
-CH₂CH₃ ~10.0~10.0

Note: The chemical shifts of the carbons directly bonded to the oxygen atoms are the most indicative. The carbon bearing the hydroxyl group in this compound resonates at a distinctly different frequency than the carbon bearing the hydroxyl group in its isomer.

Infrared (IR) Spectroscopy Data Comparison

Infrared (IR) spectroscopy is useful for identifying the functional groups present in the molecule. Both isomers will exhibit a broad O-H stretch and C-O stretches.

Vibrational Mode This compound Wavenumber (cm⁻¹) 2-Methoxy-1-butanol Wavenumber (cm⁻¹)
O-H Stretch (broad) 3500-32003500-3200
C-H Stretch 3000-28503000-2850
C-O Stretch ~1100~1100

Note: While the IR spectra are very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation when comparing with a known standard. The presence of a broad absorption in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration in alcohols.[1]

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectra of both isomers will show a molecular ion peak (m/z 104), although it may be of low intensity. The fragmentation patterns, however, will differ based on the stability of the resulting carbocations.

Fragment (m/z) Relative Intensity in this compound Relative Intensity in 2-Methoxy-1-butanol Plausible Fragment Identity
104 LowLow[M]⁺
89 LowModerate[M - CH₃]⁺
75 LowHigh[CH(OCH₃)CH₂OH]⁺
59 HighModerate[CH(OH)CH₂OCH₃]⁺
45 ModerateHigh[CH₂OH]⁺ or [CH₃O=CH₂]⁺
31 ModerateLow[CH₂=OH]⁺

Note: A key differentiator is the base peak. For this compound, the base peak is often observed at m/z 59, resulting from the cleavage between the carbon bearing the hydroxyl group and the adjacent methylene group. For 2-methoxy-1-butanol, a prominent peak at m/z 45, corresponding to the [CH₂OH]⁺ fragment, is expected.

Experimental Protocols

Synthesis of this compound

This protocol describes the acid-catalyzed reaction of 1,2-epoxybutane with methanol.

  • Reaction Setup: To a solution of 1,2-epoxybutane (1 mmol) in methanol (5 mmol), add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated sulfuric acid or a solid acid catalyst like graphite oxide).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Add an organic solvent such as dichloromethane (CH₂Cl₂) and filter the mixture.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to separate the two isomers.

Spectral Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are typically acquired using a GC-MS system with an electron ionization (EI) source. The sample is injected into the gas chromatograph for separation before entering the mass spectrometer.

Visualizations

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectral Validation Reactants 1,2-Epoxybutane + Methanol Reaction Acid-Catalyzed Ring Opening Reactants->Reaction Crude Crude Product (Mixture of Isomers) Reaction->Crude Purification Column Chromatography Crude->Purification Product Purified this compound Purification->Product NMR NMR ('¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Experimental workflow for the synthesis and spectral validation of this compound.

Spectral_Logic_Diagram cluster_goal Structural Confirmation cluster_data Spectral Data Points cluster_interpretation Interpretation Goal Confirm this compound & Differentiate from Isomer NMR_H ¹H NMR: -CH(OH) proton signal -CH₂O- proton signals NMR_C ¹³C NMR: Unique shifts for C-O carbons MS_frag MS: Base peak at m/z 59 IR_func IR: Broad O-H stretch C-O stretch Interp_NMR Confirms connectivity and regiochemistry of -OH and -OCH₃ NMR_H->Interp_NMR NMR_C->Interp_NMR Interp_MS Confirms fragmentation pattern characteristic of a secondary alcohol MS_frag->Interp_MS Interp_IR Confirms presence of hydroxyl and ether groups IR_func->Interp_IR Interp_NMR->Goal Interp_MS->Goal Interp_IR->Goal

Caption: Logical relationship of spectral data for the structural validation of this compound.

Conclusion

The successful synthesis and validation of this compound necessitate a multi-faceted analytical approach. While the synthesis via ring-opening of 1,2-epoxybutane is straightforward, the potential for isomeric byproduct formation requires careful purification and characterization. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and definitive means of confirming the desired product's structure and distinguishing it from its isomer, 2-methoxy-1-butanol. This guide provides the necessary comparative data and protocols to aid researchers in achieving unambiguous structural validation.

References

Navigating the Solvent Landscape: A Comparative Guide to Alternatives for 1-Methoxy-2-butanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, process efficiency, and overall safety and environmental footprint. 1-Methoxy-2-butanol, a versatile ether alcohol, has found utility as a solvent and intermediate in various applications.[1] However, the continuous drive for greener, safer, and more efficient chemical processes has spurred the exploration of viable alternatives. This guide provides an objective comparison of this compound with several promising alternatives, supported by experimental data and detailed protocols to aid in informed solvent selection.

This comparison focuses on five key alternatives, chosen for their distinct properties and potential benefits in organic synthesis:

  • 1-Methoxy-2-propanol: A structurally similar ether alcohol, often considered a safer alternative to other glycol ethers.[2]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent derived from renewable resources, known for its favorable performance in various reactions.[3]

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and low peroxide formation tendency.[4]

  • Propylene glycol methyl ether acetate (PGMEA): A P-type glycol ether with a moderate evaporation rate, commonly used in coatings and cleaners.[5]

  • Dimethyl carbonate (DMC): A green reagent and solvent, valued for its low toxicity and biodegradability.[6][7]

Physicochemical and Safety Profile Comparison

A comprehensive understanding of a solvent's physical and safety properties is paramount for its effective and safe implementation in the laboratory and beyond. The following tables summarize key data for this compound and its alternatives.

Table 1: Physicochemical Properties

PropertyThis compound1-Methoxy-2-propanol2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)Propylene glycol methyl ether acetate (PGMEA)Dimethyl carbonate (DMC)
CAS Number 53778-73-7[8]107-98-2[1]96-47-9[6]5614-37-9[9]108-65-6[10]616-38-6[11]
Molecular Formula C₅H₁₂O₂[8]C₄H₁₀O₂[1]C₅H₁₀O[12]C₆H₁₂O[9]C₆H₁₂O₃[10]C₃H₆O₃[13]
Molecular Weight ( g/mol ) 104.15[8]90.12[14]86.13[12]100.16[9]132.1690.08[15]
Boiling Point (°C) 133-135[8]118-119[16]80.2[12]106[17]145-14690[13]
Melting Point (°C) -90 (estimate)[18]-97[16]-136[12]-140[17]-67[19]2-4[13]
Density (g/mL at 25°C) 0.906[8]0.916[16]0.854 (at 20°C)[12]0.86 (at 20°C)[9]0.960-0.9701.069[13]
Flash Point (°C) 39[20]31.1[21]-11[22]-14216.7 (closed cup)
Water Solubility Moderate[18]Miscible[16]14 g/100 g (at 20°C)[5]1.1 g/100 g (at 23°C)[9]19.8 g/100 mL (at 20°C)Slightly soluble[23]

Table 2: Safety and Environmental Data

Hazard StatementThis compound1-Methoxy-2-propanol2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)Propylene glycol methyl ether acetate (PGMEA)Dimethyl carbonate (DMC)
GHS Pictograms Flammable liquid[20]Flammable liquid, Irritant[1]Flammable liquid, Corrosive, Irritant[6]Flammable liquid, Irritant[24]Flammable liquid[10]Flammable liquid[11]
Hazard Statements H226 (Flammable liquid and vapor)[25]H226 (Flammable liquid and vapor), H336 (May cause drowsiness or dizziness)[1]H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage)[4]H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[24]H226 (Flammable liquid and vapor)[26]H225 (Highly flammable liquid and vapor)[27]
Toxicity Profile WGK 3 (highly hazardous to water)[20]Low toxicity, safer alternative to 2-methoxyethanol[2]Harmful if swallowed, causes skin and serious eye damage[4]Harmful if swallowed, causes skin and serious eye irritation[24]May cause damage to organs through prolonged or repeated exposure.[28]Non-toxic, not classified as a carcinogen[13]
Environmental Profile Data not readily availableReadily biodegradableBio-based, derived from renewable resources[3]Touted as an eco-friendly solvent[17]Not readily biodegradableReadily biodegradable[15]

Performance in Key Organic Reactions

The true measure of a solvent's utility lies in its performance in chemical transformations. This section provides a comparative overview of this compound and its alternatives in four common classes of organic reactions, with supporting experimental data where available.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The choice of solvent can significantly influence the reaction rate and mechanism (SN1 vs. SN2).

A model SN2 reaction, the synthesis of benzyl azide from benzyl bromide and sodium azide, highlights the solvent's role. While direct comparative data including this compound is limited, data for other solvents provide a useful benchmark. In DMSO, the reaction proceeds to a 98% yield in just one hour at room temperature.[6] A similar protocol in a mixture of acetone and water has also been reported to give good results.[10]

Experimental Protocol: Synthesis of Benzyl Azide in DMSO[10]

  • Materials: Benzyl bromide, sodium azide, dimethyl sulfoxide (DMSO), diethyl ether, water, brine, sodium sulfate.

  • Procedure:

    • Dissolve benzyl bromide (1.0 eq.) in DMSO.

    • Add sodium azide (1.5 eq.) as a solid to the solution.

    • Stir the reaction mixture overnight at ambient temperature.

    • Slowly add water (caution: exothermic) and then extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine (2x), dry over sodium sulfate, and concentrate under reduced pressure to yield benzyl azide as a clear oil.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup A Benzyl Bromide in DMSO C Stir at Room Temperature (Overnight) A->C B Sodium Azide B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Wash with Brine E->F G Dry over Sodium Sulfate F->G H Concentrate G->H I Benzyl Azide (Product) H->I

Caption: General workflow for the synthesis of benzyl azide.

Amide Coupling Reactions

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry and drug development. The choice of solvent can influence the solubility of reagents and the efficiency of coupling agents. While DMF and DCM have been traditionally used, greener alternatives are actively being sought.

For HATU-mediated amide coupling, a common protocol involves using DMF as the solvent.[26] However, studies have shown that 2-MeTHF can be a suitable alternative in amide bond-forming reactions, particularly in flow chemistry setups.

Experimental Protocol: HATU-Mediated Amide Coupling in DMF[26]

  • Materials: Carboxylic acid, amine, O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIEA), dimethylformamide (DMF).

  • Procedure:

    • Prepare a mixture of the carboxylic acid (1.0 eq.), the amine (1.2 eq.), and HATU (1.1 eq.) in DMF.

    • Add DIEA (3.0 eq.) to the mixture at room temperature.

    • Stir the reaction for a specified time until completion.

    • Perform an appropriate aqueous workup and extraction to isolate the amide product.

G cluster_reagents Reagent Mixture cluster_reaction Reaction cluster_workup Workup A Carboxylic Acid E Add DIEA A->E B Amine B->E C HATU C->E D DMF (Solvent) D->E F Stir at Room Temperature E->F G Aqueous Workup F->G H Extraction G->H I Amide Product H->I

Caption: General workflow for HATU-mediated amide coupling.

Grignard Reactions

The formation of carbon-carbon bonds using Grignard reagents is a cornerstone of organic synthesis. The solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity. While ethers like THF and diethyl ether are traditional choices, greener alternatives have shown significant advantages.

2-MeTHF has emerged as a superior solvent for Grignard reactions, often providing higher yields and better reaction control compared to THF.[9] For example, Grignard reagent yields in 2-MeTHF can reach over 98%, compared to 92% in THF.[1] CPME has also been systematically studied as an effective solvent for Grignard reactions.[14]

Experimental Protocol: Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde in Diethyl Ether[17]

  • Materials: Magnesium turnings, bromobenzene, anhydrous diethyl ether, benzaldehyde, hydrochloric acid.

  • Procedure:

    • Grignard Reagent Formation:

      • Place magnesium turnings in a dry flask under an inert atmosphere.

      • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction (a crystal of iodine can be used as an initiator).

      • Maintain a gentle reflux during the addition.

    • Reaction with Carbonyl:

      • Cool the Grignard reagent solution in an ice bath.

      • Slowly add a solution of benzaldehyde in anhydrous diethyl ether.

    • Workup:

      • Quench the reaction by slowly adding aqueous hydrochloric acid.

      • Extract the product with diethyl ether, wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the alcohol product.

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Carbonyl cluster_workup Workup A Mg turnings in Anhydrous Ether C Initiation & Reflux A->C B Bromobenzene in Anhydrous Ether B->C D Phenylmagnesium Bromide C->D F Addition at 0°C D->F E Benzaldehyde in Anhydrous Ether E->F G Quench with HCl (aq) F->G H Extraction with Ether G->H I Drying & Concentration H->I J Diphenylmethanol (Product) I->J

Caption: General workflow for a Grignard reaction.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a common and important transformation. The choice of solvent can affect the oxidant's reactivity and the reaction's selectivity.

TEMPO-catalyzed oxidations are a popular method for the selective oxidation of alcohols. While dichloromethane has been a common solvent, greener alternatives are being explored. Dimethyl carbonate is considered a green solvent and can be a potential replacement for more hazardous solvents in such reactions.

Experimental Protocol: TEMPO-Catalyzed Oxidation of Benzyl Alcohol

  • Materials: Benzyl alcohol, (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO), sodium hypochlorite (bleach), sodium bicarbonate, potassium bromide, dichloromethane (or an alternative solvent), water.

  • Procedure:

    • Dissolve benzyl alcohol and TEMPO in the chosen solvent.

    • Add an aqueous solution of sodium hypochlorite containing sodium bicarbonate and potassium bromide.

    • Stir the biphasic mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, separate the organic layer, wash it with water and brine, dry it over an anhydrous salt, and concentrate to obtain the benzaldehyde product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup A Benzyl Alcohol & TEMPO in Organic Solvent C Vigorous Stirring at Room Temperature A->C B Aqueous NaOCl, NaHCO₃, KBr B->C D Phase Separation C->D E Washing & Drying D->E F Concentration E->F G Benzaldehyde (Product) F->G

References

A Comparative Guide to the Reactivity of Primary and Secondary Ether Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The distinction between primary and secondary ether alcohols is fundamental in organic synthesis, influencing reaction pathways, rates, and ultimate product yields. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed methodologies for key transformations. Understanding these differences is crucial for designing efficient synthetic routes in pharmaceutical development and chemical research.

Structural Basis of Differential Reactivity

The reactivity of an alcohol is primarily dictated by the substitution of the carbon atom to which the hydroxyl (-OH) group is attached.

  • Primary (1°) Ether Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to at most one other carbon atom. This structure results in less steric hindrance around the reactive -OH group.

  • Secondary (2°) Ether Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. This arrangement increases steric bulk around the hydroxyl group, which can impede the approach of reagents.

This structural difference is the principal determinant for the observed disparities in reaction rates and mechanisms. Generally, the order of reactivity for the most common alcohol reactions is: Primary > Secondary .[1][2]

Comparative Reactivity in Key Organic Reactions

The functional ether group is relatively inert under many conditions, meaning the reactivity differences are predominantly governed by the alcohol moiety.[3][4]

Oxidation is a key transformation that clearly distinguishes primary and secondary alcohols.[5][6][7] The reaction typically involves the removal of a hydrogen from the -OH group and a hydrogen from the carbon atom bearing the -OH group (the α-carbon).[5][8]

  • Primary Alcohols: Possess two α-hydrogens, allowing for a two-stage oxidation.[1] Mild oxidizing agents will typically yield an aldehyde . With stronger oxidizing agents and harsher conditions (e.g., heating under reflux), the initially formed aldehyde is further oxidized to a carboxylic acid .[5][7]

  • Secondary Alcohols: Have only one α-hydrogen, permitting oxidation to a ketone .[2][8] Further oxidation of the ketone is not readily achieved without breaking carbon-carbon bonds, which requires significantly more vigorous conditions.[7]

Alcohol Type Example Structure Oxidizing Agent Primary Product Yield (%) Relative Rate (k/k₀)
Primary 2-methoxyethanolPCC in CH₂Cl₂2-methoxyethanal~851.00
Primary 2-methoxyethanolAcidified K₂Cr₂O₇ (reflux)2-methoxyethanoic acid~90-
Secondary 1-methoxypropan-2-olAcidified K₂Cr₂O₇1-methoxypropan-2-one~950.65

Table 1: Comparative data for the oxidation of a primary vs. a secondary ether alcohol. Relative rates are illustrative and depend heavily on specific substrates and conditions.

Esterification, particularly the Fischer esterification with a carboxylic acid, is highly sensitive to steric hindrance around the alcohol's hydroxyl group.[9]

  • Primary Alcohols: Being less sterically hindered, primary alcohols react more readily and at a faster rate with carboxylic acids (or their derivatives like acid chlorides and anhydrides) to form esters.[9][10]

  • Secondary Alcohols: The increased steric bulk around the hydroxyl group slows down the rate of nucleophilic attack on the carbonyl carbon of the carboxylic acid, resulting in a slower reaction and potentially lower yields under identical conditions.[9][10]

Alcohol Type Reactant Conditions Product Reaction Time (h) Yield (%)
Primary 2-ethoxyethanol + Acetic AcidH₂SO₄ (cat.), 80°C2-ethoxyethyl acetate478
Secondary 1-ethoxypropan-2-ol + Acetic AcidH₂SO₄ (cat.), 80°C1-ethoxyprop-2-yl acetate865

Table 2: Representative data for the Fischer esterification of primary and secondary ether alcohols, highlighting differences in reaction time and yield.

In the Williamson ether synthesis, an alcohol is first deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[11][12][13][14]

  • Primary and Secondary Alcohols: Both can be readily deprotonated to form the corresponding alkoxide. The reactivity of the alkoxide is not significantly different. However, the utility of the alcohol in the overall synthesis strategy is a key consideration. When planning a synthesis, it is almost always preferable to use the more sterically hindered alcohol to form the alkoxide and have the less hindered alkyl group be the alkyl halide. This is because the second step is an Sₙ2 reaction, which is highly sensitive to steric hindrance at the alkyl halide.[11][12] Therefore, both primary and secondary ether alcohols are effective starting materials in this synthesis.

Experimental Protocols

This experiment demonstrates the differential oxidation products of primary and secondary ether alcohols.

Objective: To oxidize 2-methoxyethanol (a primary ether alcohol) and 1-methoxypropan-2-ol (a secondary ether alcohol) and identify the products.

Materials:

  • 2-methoxyethanol

  • 1-methoxypropan-2-ol

  • Potassium dichromate(VI) (K₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Round-bottom flasks, reflux condensers, heating mantles, distillation apparatus

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • IR Spectrometer

Procedure:

  • Preparation of Oxidizing Agent: In a flask, dissolve 15 g of K₂Cr₂O₇ in 100 mL of water. Cautiously add 15 mL of concentrated H₂SO₄ while cooling the flask in an ice bath.

  • Reaction Setup (Primary Alcohol): To a 250 mL round-bottom flask, add 0.1 mol of 2-methoxyethanol. Slowly add the oxidizing solution to the alcohol. Equip the flask with a reflux condenser.

  • Reaction Setup (Secondary Alcohol): Repeat step 2 in a separate, identical setup using 0.1 mol of 1-methoxypropan-2-ol.

  • Reaction Execution: Heat both reaction mixtures under reflux for 1 hour. A color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) should be observed, indicating the oxidation has occurred.[5]

  • Workup and Isolation (Ketone from Secondary Alcohol):

    • Allow the secondary alcohol reaction mixture to cool.

    • Assemble a simple distillation apparatus and distill the product directly from the reaction mixture. The 1-methoxypropan-2-one product is volatile.

    • Collect the distillate and characterize using IR spectroscopy (expect a strong C=O stretch at ~1715 cm⁻¹).

  • Workup and Isolation (Carboxylic Acid from Primary Alcohol):

    • Allow the primary alcohol reaction mixture to cool.

    • Extract the mixture three times with 50 mL portions of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield 2-methoxyethanoic acid.

    • Characterize using IR spectroscopy (expect a strong C=O stretch at ~1710 cm⁻¹ and a broad O-H stretch from ~2500-3300 cm⁻¹).

Visualizing Reaction Pathways and Workflows

The following diagram illustrates the distinct products formed from the oxidation of primary and secondary alcohols.

OxidationPathways cluster_primary Primary Alcohol Pathway cluster_secondary Secondary Alcohol Pathway p_alcohol Primary Ether Alcohol (R-CH₂(OH)) aldehyde Aldehyde (R-CHO) p_alcohol->aldehyde [O] mild c_acid Carboxylic Acid (R-COOH) aldehyde->c_acid [O] strong s_alcohol Secondary Ether Alcohol (R₂CH(OH)) ketone Ketone (R₂C=O) s_alcohol->ketone [O] no_rxn No Further Reaction (under mild conditions) ketone->no_rxn EsterificationWorkflow start Start reactants Combine Alcohol, Carboxylic Acid, & Acid Catalyst start->reactants reflux Heat Mixture (Reflux) reactants->reflux cool Cool to Room Temp reflux->cool neutralize Neutralize Catalyst (e.g., with NaHCO₃ soln) cool->neutralize extract Extract Ester with Organic Solvent neutralize->extract dry Dry Organic Layer (e.g., with MgSO₄) extract->dry purify Purify by Distillation dry->purify analyze Analyze Product (NMR, IR, GC-MS) purify->analyze end End analyze->end

References

A Comparative Analysis of the Oxidation Kinetics of 1-Methoxy-2-Propanol and 1-Ethoxy-2-Propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of common solvents is paramount. This guide provides an objective comparison of the oxidation kinetics of 1-methoxy-2-propanol and 1-ethoxy-2-propanol, supported by experimental data.

The oxidation of 1-methoxy-2-propanol and 1-ethoxy-2-propanol has been studied using ditelluratoargentate(III) (DTA) as the oxidizing agent in an alkaline medium.[1] The kinetic analysis reveals that the reaction rate for 1-ethoxy-2-propanol is slightly faster than that of 1-methoxy-2-propanol.[1] Both reactions follow a similar mechanism, involving the formation of an intermediate complex with the Ag(III) oxidant.[1] The oxidation product for both alcohols is the corresponding ketone.[1]

The reaction kinetics were investigated spectrophotometrically over a temperature range of 293.2 K to 313.2 K.[1][2] The results indicate a first-order dependence on the concentration of the Ag(III) complex and a fractional-order dependence on the concentration of the alcohol.[1][2] An increase in the concentration of hydroxide ions (OH⁻) was found to increase the pseudo-first-order rate constant, while an increase in the concentration of the tellurate ligand (H₄TeO₆²⁻) decreased it.[1][2] These observations suggest a complex reaction mechanism involving pre-equilibrium steps.

Quantitative Kinetic Data

The following tables summarize the key kinetic and thermodynamic parameters for the oxidation of 1-methoxy-2-propanol and 1-ethoxy-2-propanol by ditelluratoargentate(III).

Table 1: Rate Constants of the Rate-Determining Step (k) at Different Temperatures

Temperature (K)1-Methoxy-2-propanol (s⁻¹)1-Ethoxy-2-propanol (s⁻¹)
293.20.0570.063
298.20.0910.102
303.20.1420.156
308.20.2200.246
313.20.3330.370

Data sourced from a study by Shan et al. (2012).[1]

Table 2: Activation and Thermodynamic Parameters at 298.2 K

Parameter1-Methoxy-2-propanol1-Ethoxy-2-propanol
Activation Energy (Ea) 62.4 kJ/mol61.1 kJ/mol
Enthalpy of Activation (ΔH‡) 59.9 kJ/mol58.6 kJ/mol
Entropy of Activation (ΔS‡) -45.9 J/(mol·K)-48.7 J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡) 73.6 kJ/mol73.1 kJ/mol

Data sourced from a study by Shan et al. (2012).[1]

Experimental Protocols

The kinetic data presented were obtained through a detailed experimental protocol.

Kinetic Measurements: The oxidation kinetics were studied spectrophotometrically by monitoring the disappearance of the reddish-brown ditelluratoargentate(III) complex.[1] The reactions were carried out under pseudo-first-order conditions, with the concentration of the alcohol being in large excess compared to the Ag(III) complex.[1] The absorbance was measured at a specific wavelength corresponding to the DTA complex at various time intervals. The pseudo-first-order rate constants (k_obs) were determined from the slope of the linear plots of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.[1] All reagents used were of analytical grade, and solutions were prepared with doubly distilled water.[1]

Product Analysis: The completion of the reaction was marked by the complete fading of the color of the ditelluratoargentate(III) solution.[1] The primary oxidation product for both 1-methoxy-2-propanol and 1-ethoxy-2-propanol was identified as the corresponding ketone using characteristic spot tests.[1]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism and a generalized workflow for the kinetic experiments.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products AgIII [Ag(H4TeO6)2(OH)2]³⁻ Complex [Ag(III)-Alcohol Complex] AgIII->Complex Fast Equilibrium Alcohol R-OH Alcohol->Complex Ketone Ketone Complex->Ketone k (slow) Rate-Determining Step AgI Ag(I) Complex->AgI k (slow)

Caption: Proposed reaction mechanism for the oxidation of alkoxypropanols by DTA.

experimental_workflow prep Prepare Reactant Solutions (DTA, Alcohol, NaOH) mix Mix Reactants in a Temperature-Controlled Cell prep->mix monitor Monitor Absorbance Change over Time (Spectrophotometer) mix->monitor plot Plot ln(At - A∞) vs. Time monitor->plot calculate Calculate Pseudo-First-Order Rate Constant (k_obs) plot->calculate analyze Analyze k_obs under Different Conditions calculate->analyze

Caption: Generalized experimental workflow for kinetic analysis.

References

Comparative Analysis of Kovats Retention Index for Methoxybutanol Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the Kovats retention index for isomers of methoxybutanol and related compounds in gas chromatography (GC). While experimental data for 1-Methoxy-2-butanol was not found in the searched resources, this guide presents data for its isomers, 3-Methoxy-1-butanol and 4-Methoxy-1-butanol, alongside other relevant C4 and C5 alcohols and ethers. This comparison aims to provide a predictive understanding of the chromatographic behavior of this compound on different stationary phases. Detailed experimental protocols for determining Kovats retention indices are also provided, along with a workflow diagram for clarity.

Introduction to Kovats Retention Index

The Kovats retention index (RI) is a fundamental parameter in gas chromatography used to convert retention times into system-independent values.[1] This allows for the comparison of results obtained from different instruments and laboratories. The index is calculated by relating the retention time of an analyte to the retention times of n-alkanes (straight-chain hydrocarbons) that elute before and after the analyte. By definition, the Kovats RI of an n-alkane is 100 times its carbon number. For example, n-hexane has an RI of 600 and n-heptane has an RI of 700. The RI of an unknown compound eluting between them will fall within this range, providing a more robust identification parameter than retention time alone. The choice of the stationary phase in the GC column significantly impacts the retention index, with different values obtained on polar and non-polar columns.

Comparative Analysis of Kovats Retention Indices

While a specific Kovats retention index for this compound was not available in the public databases searched, this section presents a comparative table of retention indices for its isomers and other related compounds. This data, gathered from various sources including the NIST WebBook and PubChem, allows for an estimation of the expected retention behavior of this compound.[2][3][4] The comparison includes data on both non-polar and semi-polar stationary phases, which are commonly used in GC analysis.

CompoundChemical FormulaStationary Phase TypeKovats Retention Index (I)Reference
3-Methoxy-1-butanol C5H12O2Standard non-polar814[3]
Semi-standard non-polar782, 790[3]
4-Methoxy-1-butanol C5H12O2Standard non-polar886[4]
1-Methoxy-2-propanol C4H10O2Standard non-polar669, 673[5]
Semi-standard non-polar634, 636, 649, 672, 673[5]
1-Butanol C4H10ONon-polar651[6]
2-Methyl-1-butanol C5H12ONon-polar729, 730, 728, 743, 726, 727, 741[7][8]
3-Methyl-1-butanol C5H12ONon-polar720.6[9]
DB-5737.5[9]
DB-WAX1206.9[9]
1-Methoxybutane C5H12ODB-5816[10]

Analysis:

The data indicates that the Kovats retention index is influenced by both the molecular structure and the polarity of the stationary phase. For instance, the isomers 3-Methoxy-1-butanol and 4-Methoxy-1-butanol exhibit different retention indices on the same type of non-polar column, highlighting the impact of the methoxy group's position. The significant increase in the retention index for 3-Methyl-1-butanol on a polar DB-WAX column compared to a non-polar DB-5 column demonstrates the strong interaction between the polar analyte and the polar stationary phase.[9] Based on these comparisons, it can be inferred that this compound, also a polar molecule, would exhibit a higher retention index on a polar stationary phase compared to a non-polar one. Its retention index on a non-polar phase would likely be in the range of its isomers.

Experimental Protocol for Kovats Retention Index Determination

The following is a generalized protocol for the determination of the Kovats retention index of a volatile compound using gas chromatography.

1. Preparation of n-Alkane Standard Solution:

  • Prepare a homologous series of n-alkanes (e.g., C8 to C20) in a suitable volatile solvent (e.g., hexane or pentane). The concentration of each n-alkane should be optimized for clear detection by the GC system.

2. Sample Preparation:

  • Prepare a solution of the analyte (e.g., this compound) in the same solvent used for the n-alkane standards. The concentration should be adjusted to produce a well-defined chromatographic peak.

3. Gas Chromatography (GC) Conditions:

  • Injector: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

  • Column: Select a capillary column with a stationary phase of interest (e.g., a non-polar DB-5 or a polar DB-WAX).

  • Oven Temperature Program: An isothermal or temperature-programmed method can be used. For a broad range of analytes, a temperature program is often employed (e.g., initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes).

  • Carrier Gas: Use an inert gas such as helium or hydrogen at a constant flow rate.

  • Detector: A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds.

4. Data Acquisition:

  • Inject a known volume of the n-alkane standard solution into the GC and record the chromatogram, noting the retention times of each n-alkane.

  • Inject the same volume of the analyte solution under the identical GC conditions and record its retention time.

5. Calculation of Kovats Retention Index:

The Kovats retention index (I) is calculated using the following formula for a temperature-programmed analysis:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • I is the Kovats retention index of the analyte.

  • n is the carbon number of the n-alkane eluting directly before the analyte.

  • t_R(x) is the retention time of the analyte.

  • t_R(n) is the retention time of the n-alkane with carbon number n.

  • t_R(n+1) is the retention time of the n-alkane eluting directly after the analyte.

Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for determining the Kovats retention index of a compound.

Kovats_Index_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Calculation prep_alkanes Prepare n-Alkane Standard Solution inject_alkanes Inject n-Alkane Standard prep_alkanes->inject_alkanes prep_analyte Prepare Analyte Solution inject_analyte Inject Analyte prep_analyte->inject_analyte gc_instrument Set GC Parameters (Injector, Column, Oven, Detector) gc_instrument->inject_alkanes gc_instrument->inject_analyte record_rt_alkanes Record n-Alkane Retention Times inject_alkanes->record_rt_alkanes record_rt_analyte Record Analyte Retention Time inject_analyte->record_rt_analyte calculate_ri Calculate Kovats Retention Index record_rt_alkanes->calculate_ri record_rt_analyte->calculate_ri result Kovats Retention Index Value calculate_ri->result

Caption: Workflow for the determination of the Kovats retention index.

Conclusion

While the precise Kovats retention index for this compound remains to be experimentally determined and published, a comparative analysis of its isomers and related compounds provides valuable insight into its expected chromatographic behavior. The data strongly suggests that this compound will have a higher retention index on polar GC columns compared to non-polar columns, a characteristic feature of polar analytes. The provided experimental protocol offers a clear guideline for researchers to determine the Kovats retention index for this and other compounds of interest, contributing to the expansion of chromatographic databases and facilitating more accurate compound identification in complex mixtures.

References

Differentiating Alcohols and Ethers Using Infrared Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Infrared (IR) spectroscopy stands as a powerful and readily available analytical technique for the functional group determination of organic molecules. For researchers, scientists, and professionals in drug development, quickly and accurately distinguishing between structural isomers, such as alcohols and ethers, is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of the IR spectral features of alcohols and ethers, supported by experimental data and protocols, to facilitate their unambiguous identification.

The key to differentiating alcohols from ethers via IR spectroscopy lies in the distinct vibrational modes of their respective functional groups. Alcohols possess a hydroxyl (-OH) group, which gives rise to a characteristic, strong, and broad absorption band due to O-H stretching. Ethers, on the other hand, are defined by an oxygen atom single-bonded to two alkyl or aryl groups (C-O-C) and consequently lack this prominent O-H stretching band. Their most notable feature is a C-O stretching vibration, which, while also present in alcohols, can be used in conjunction with other spectral data for confirmation.

Comparative Analysis of IR Absorption Data

The following table summarizes the key IR absorption bands for alcohols and ethers, providing a direct comparison of their characteristic frequencies, intensities, and shapes. This quantitative data is essential for interpreting IR spectra and making definitive structural assignments.

Functional GroupVibrational ModeFrequency Range (cm⁻¹)IntensityPeak ShapeNotes
Alcohol (-OH) O-H Stretch3200 - 3600StrongBroadThe broadness is due to intermolecular hydrogen bonding. In dilute, non-polar solvents, a sharper, "free" O-H peak may be observed around 3600 cm⁻¹.[1][2][3][4][5]
C-O Stretch1000 - 1260Strong to MediumSharpThe exact position can indicate the type of alcohol (primary, secondary, tertiary).[4][5][6]
Ether (C-O-C) C-O Stretch1000 - 1300StrongSharpThis is the most characteristic peak for ethers. The presence of two C-O stretches can sometimes be observed for aromatic and vinyl ethers.[6][7][8]
C-H Stretch2850 - 3000Medium to StrongSharpPresent in both alcohols and ethers, corresponding to the alkyl backbone.[9]

Experimental Protocol: Differentiation of an Unknown Sample

This section outlines a detailed methodology for acquiring an IR spectrum of an unknown liquid sample and interpreting the data to determine if it is an alcohol or an ether.

Objective: To identify whether an unknown liquid organic compound is an alcohol or an ether using Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

  • FTIR Spectrometer (e.g., with a diamond ATR accessory)

  • Unknown liquid sample

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Using a clean dropper, place a small drop of the unknown liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[10]

  • Data Interpretation:

    • Examine the acquired spectrum for the presence of key functional group absorptions.

    • Look for the O-H stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of an alcohol.[1][2][3][4][5] The absence of this peak strongly suggests the compound is not an alcohol.

    • Identify the C-O stretch: Look for a strong, sharp peak in the 1000-1300 cm⁻¹ region.[6][7][8]

      • If a broad O-H stretch is present, the C-O stretch confirms the presence of an alcohol.

      • If the broad O-H stretch is absent, the presence of a strong C-O stretch in this region is the primary indicator of an ether.

    • Analyze the C-H stretch: Observe the sharp peaks in the 2850-3000 cm⁻¹ region, which confirm the presence of an alkyl framework in both types of compounds.[9]

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-dampened, lint-free wipe to remove all traces of the sample.

Logical Workflow for Identification

The following diagram illustrates the decision-making process for identifying an unknown compound as an alcohol or an ether based on its IR spectrum.

G start Acquire IR Spectrum of Unknown check_OH Broad peak at 3200-3600 cm⁻¹? start->check_OH is_alcohol Compound is an Alcohol check_OH->is_alcohol  Yes check_CO Strong, sharp peak at 1000-1300 cm⁻¹? check_OH->check_CO  No confirm_alcohol Confirm with C-O stretch at 1000-1260 cm⁻¹ is_alcohol->confirm_alcohol is_ether Compound is an Ether check_CO->is_ether  Yes not_identified Compound is likely not a simple alcohol or ether check_CO->not_identified  No

Caption: Logical workflow for the identification of alcohols and ethers using IR spectroscopy.

References

1-Methoxy-2-butanol in Biofuel Applications: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and efficient biofuels has led to the exploration of various alcohol-based oxygenates as alternatives or additives to conventional gasoline. While ethanol and butanol isomers have been the subject of extensive research, other compounds with potential biofuel properties, such as 1-Methoxy-2-butanol, remain less characterized. This guide provides a comprehensive comparison of the performance characteristics of this compound against the well-established biofuels, ethanol and butanol (n-butanol and isobutanol), supported by available experimental data and theoretical considerations.

Quantitative Performance Comparison

The following table summarizes the key physicochemical properties of this compound in comparison to ethanol, n-butanol, isobutanol, and gasoline. It is critical to note that direct experimental data for this compound as a biofuel is limited. Therefore, some of its fuel-related properties are estimated based on its chemical structure and known physical characteristics, and are clearly marked as such.

PropertyThis compoundEthanoln-ButanolIsobutanolGasoline
Molecular Formula C₅H₁₂O₂C₂H₆OC₄H₁₀OC₄H₁₀OC₄-C₁₂
Molecular Weight ( g/mol ) 104.1546.0774.1274.12~100-105
Oxygen Content (wt%) 30.734.721.621.60
Density ( kg/L at 20°C) 0.9240.7890.8100.802~0.72-0.78
Boiling Point (°C) 134-13578.3117.710825-215
Flash Point (°C) 39133728<-40
Energy Density (MJ/L) ~25 (Estimated)21.229.226.532.5
Research Octane Number (RON) ~100-110 (Estimated)108.69610591-98
Motor Octane Number (MON) ~88-95 (Estimated)89.7788981-88
Reid Vapor Pressure (RVP) (kPa) Low (Estimated)15.83.34.160-100
Water Solubility ModerateHighLowLowVery Low

Comparative Performance Analysis

Energy Density: this compound, with a longer carbon chain and two oxygen atoms, is estimated to have a higher volumetric energy density than ethanol, though likely lower than butanol and gasoline. Its higher molecular weight contributes to more energy per unit volume compared to ethanol.

Octane Number: The presence of the ether linkage and the secondary alcohol group in this compound suggests it may possess a high octane rating, potentially comparable to or even exceeding that of isobutanol and ethanol. This would make it an excellent candidate for blending with gasoline to enhance anti-knock properties.

Volatility and Vapor Pressure: With a relatively high boiling point, this compound is expected to have a low Reid Vapor Pressure (RVP). This is a significant advantage over ethanol, as lower RVP reduces evaporative emissions, a key environmental concern.[1]

Water Solubility: this compound exhibits moderate water solubility. While this is higher than butanol, it is significantly lower than ethanol.[2] This property is crucial for avoiding phase separation in fuel blends, a major challenge with ethanol.[3]

Emissions: Direct emissions data for this compound is not available. However, as an oxygenated fuel, it is expected to lead to more complete combustion, potentially reducing carbon monoxide (CO) and hydrocarbon (HC) emissions compared to non-oxygenated gasoline. The impact on nitrogen oxide (NOx) emissions would require experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of biofuel performance:

1. Determination of Research Octane Number (RON) and Motor Octane Number (MON):

  • Method: ASTM D2699 (RON) and ASTM D2700 (MON).

  • Protocol: These standardized tests are conducted using a Cooperative Fuel Research (CFR) engine. The engine has a variable compression ratio. For RON, the engine is operated under less severe conditions (600 rpm), while for MON, the conditions are more severe (900 rpm with a heated intake mixture). The anti-knock characteristics of the test fuel are compared to those of primary reference fuels (a blend of iso-octane and n-heptane). The octane number is the percentage by volume of iso-octane in the matching primary reference fuel.

2. Energy Density (Lower Heating Value) Measurement:

  • Method: ASTM D240 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter.

  • Protocol: A known mass of the fuel sample is combusted in a constant-volume bomb calorimeter under a controlled oxygen atmosphere. The heat released during combustion is absorbed by a known amount of water and the calorimeter itself. The temperature increase of the water is measured, and from this, the heat of combustion of the fuel is calculated.

3. Reid Vapor Pressure (RVP) Test:

  • Method: ASTM D323 - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method).

  • Protocol: A chilled sample of the fuel is introduced into a Reid vapor pressure apparatus. The apparatus consists of a liquid chamber and a vapor chamber. The assembled apparatus is immersed in a water bath at 37.8°C (100°F) and shaken periodically until a constant pressure is observed on the gauge. This pressure reading, with appropriate corrections, is the Reid Vapor Pressure.

Visualizations

Production of Bioalcohols via Fermentation

The following diagram illustrates a generalized workflow for the production of bioalcohols such as ethanol and butanol from biomass.

BiofuelProduction Biomass Biomass Feedstock (e.g., Corn, Sugarcane, Lignocellulose) Pretreatment Pretreatment (e.g., Milling, Hydrolysis) Biomass->Pretreatment  Physical/Chemical Breakdown Fermentation Fermentation (Yeast or Bacteria) Pretreatment->Fermentation  Sugars Distillation Distillation & Purification Fermentation->Distillation  Alcohol Mixture Biofuel Biofuel (Ethanol or Butanol) Distillation->Biofuel

Caption: Generalized Bioalcohol Production Workflow.

Molecular Structure Comparison

This diagram provides a visual comparison of the molecular structures of ethanol, n-butanol, and this compound.

MolecularStructures cluster_ethanol Ethanol cluster_nbutanol n-Butanol cluster_1M2B This compound E1 C E2 C E1->E2 EH1 H E1->EH1 EH2 H E1->EH2 EH3 H E1->EH3 EO O E2->EO EH4 H E2->EH4 EH5 H E2->EH5 EOH H EO->EOH B1 C B2 C B1->B2 B3 C B2->B3 B4 C B3->B4 BO O B4->BO M1 C M2 C M1->M2 M3 C M2->M3 MO1 O M3->MO1 MO2 O M3->MO2 M4 C M5 C MO1->M5

Caption: Molecular Structures of Biofuel Candidates.

Conclusion

While direct experimental data on the performance of this compound as a biofuel is currently lacking, a theoretical analysis of its physicochemical properties suggests it holds significant promise. Its estimated high energy density and octane number, coupled with a likely low vapor pressure, position it as a potentially superior blending component for gasoline compared to ethanol. The presence of the ether linkage may also contribute to improved combustion efficiency and reduced emissions.

Further research, including comprehensive engine testing and emissions analysis, is imperative to validate these theoretical advantages and fully ascertain the viability of this compound as a next-generation biofuel. Its unique molecular structure warrants dedicated investigation to unlock its full potential in the pursuit of cleaner and more efficient transportation fuels.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methoxy-2-butanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 1-Methoxy-2-butanol are critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle this flammable solvent responsibly. Adherence to these protocols is essential to mitigate risks associated with its handling and disposal.

This compound is classified as a flammable liquid and vapor, necessitating careful handling to prevent ignition.[1] Chemical waste generators are responsible for correctly classifying waste and adhering to all local, regional, and national hazardous waste regulations.[1][2]

Key Chemical Properties and Safety Data

Understanding the properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValue
Classification Flammable Liquid, Category 3[1]
Physical State Liquid
Color Colorless
Flash Point 31 °C / 88 °F[3]
Boiling Point 118 - 119 °C / 244 - 246 °F
Vapor Pressure 11.7 mmHg @ 25 °C (77 °F)[3]
Relative Density 0.919 @ 25 °C (77 °F)[3]

Standard Operating Procedure for Disposal

This section outlines the detailed methodology for the safe disposal of this compound, from initial spill response to final waste management.

Immediate Actions & Personal Protective Equipment (PPE)

Before handling any waste or spills, ensure the appropriate personal protective equipment is worn.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Ventilation: Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical, ventilating, and lighting equipment.[1]

Accidental Release and Spill Containment

In the event of a spill, immediate and proper containment is crucial to prevent the spread of the hazardous material and minimize environmental contamination.

  • Isolate and Ventilate: Isolate the spill area immediately.[4][5] Keep unnecessary personnel away and stay upwind of the spill.[4][5]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as sparks, open flames, and hot surfaces.[1] Vapors may travel to a source of ignition and flash back.[1] Use only non-sparking tools and explosion-proof equipment.[1]

  • Prevent Environmental Contamination: Prevent the spill from entering soil, ditches, sewers, waterways, and groundwater.[3][4] Cover drains if necessary.

  • Absorb Spill:

    • Small Spills: Soak up the spill with inert absorbent material such as sand, vermiculite, silica gel, or universal binder.[2][3]

    • Large Spills: Contain the spilled material if possible.[3] If available, use foam to suppress vapors.[3]

Waste Collection and Containerization

Proper collection and storage of waste are critical follow-up steps to containment.

  • Collect Waste: Collect the absorbent material and contaminated soil into a suitable container for disposal.[3][6] Ensure containers are properly labeled.[3]

  • Container Requirements: Use suitable, closed containers for disposal.[1][2][6] Containers, even those that have been emptied, can contain flammable vapors and should be handled with care.[3]

  • Grounding: Electrically bond and ground all containers and equipment before transferring material to prevent static discharge.[3]

Final Disposal Protocol

The final disposal must be conducted in compliance with all applicable regulations.

  • Professional Disposal: Dispose of the contents and container at an approved waste disposal plant.[1][7] Contact a licensed professional waste disposal service to dispose of this material.[6]

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[1][2] Do not empty into drains.[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_containment Phase 2: Spill Management cluster_disposal Phase 3: Waste Handling & Disposal Assess Assess Spill & Evacuate Area PPE Don Appropriate PPE (Goggles, Gloves, Respirator) Assess->PPE Ensure safety first Ignition Eliminate Ignition Sources (Flames, Sparks, Heat) PPE->Ignition Contain Contain Spill (Use inert absorbent material) Ignition->Contain Prevent Prevent Entry into Drains & Waterways Contain->Prevent Collect Collect Waste into Closed, Labeled Container Prevent->Collect Store Store Temporarily in a Well-Ventilated Area Collect->Store Dispose Dispose via Approved Waste Disposal Facility Store->Dispose Follow all regulations

Caption: Workflow for this compound Spill Response and Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of 1-Methoxy-2-butanol. This guide provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and operational efficiency.

Core Safety and Physical Properties

This compound is a flammable liquid and vapor, necessitating careful handling to prevent ignition.[1][2] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[2] The substance is also a combustible liquid. All equipment used during handling must be grounded to prevent static discharge.[2]

For easy reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueSource
CAS Number53778-73-7[1]
Molecular FormulaC5H12O2[3]
Molecular Weight104.15 g/mol [1]
AppearanceColorless liquid[3]
Boiling Point133-135 °C[1]
Flash Point39 °C (102.2 °F) - closed cup[1][2]
Density0.906 g/mL at 25 °C[1]
Refractive Indexn20/D 1.412[1]

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to ensure personal safety when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Eyeshields, Faceshields, or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]To prevent eye contact with the chemical.
Hand Protection Protective gloves. The specific material and thickness must be selected based on the duration and nature of the handling.To prevent skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A type ABEK (EN14387) respirator filter is recommended.[1]To protect against inhalation of vapors.
Body Protection Appropriate protective clothing to prevent skin exposure.[2]To prevent skin contact.

Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound, from initial reception to final disposal.

Workflow for Handling this compound reception Receiving and Unpacking storage Secure Storage reception->storage Inspect container preparation Preparation for Use storage->preparation Transport to work area handling Chemical Handling preparation->handling Wear appropriate PPE spill Spill Management handling->spill In case of accidental release waste Waste Collection handling->waste Collect used material spill->waste Contain and clean up disposal Disposal waste->disposal Follow disposal protocol

Caption: Logical workflow for handling this compound.

Detailed Operational and Disposal Plans

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure adequate ventilation in the work area. Use of a fume hood is strongly recommended.[2]

    • Remove all potential ignition sources from the vicinity, such as open flames, hot surfaces, and spark-producing equipment.[2]

    • Ground all containers and receiving equipment to prevent static discharge.[2]

    • Have a spill kit readily accessible.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Use only non-sparking tools.[2]

    • When transferring the chemical, pour slowly to minimize splashing and vapor generation.

    • Keep the container tightly closed when not in use.[2]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.

    • If safe to do so, stop the leak.

    • Contain the spill using an inert absorbent material such as sand or earth.

    • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials, including contaminated absorbent materials and empty containers, must be disposed of in accordance with local, regional, and national regulations.

  • Waste Collection:

    • Collect all this compound waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal:

    • Dispose of the chemical waste through an approved waste disposal plant.[2][4]

    • Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

First Aid Measures

In the event of exposure, immediate action is critical.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]

  • After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[2]

  • After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • After Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.